molecular formula As2O8Sr3 B079259 Strontium arsenate CAS No. 13464-68-1

Strontium arsenate

Cat. No.: B079259
CAS No.: 13464-68-1
M. Wt: 540.7 g/mol
InChI Key: NQUKBNOCUASEEE-UHFFFAOYSA-H
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Description

Strontium arsenate is an inorganic compound of significant interest in specialized research domains, particularly materials science and environmental toxicology. Its primary research value lies in its unique crystalline structure, which is investigated for the development of novel luminescent materials and for its historical use as a pigment, providing insights into the properties of mixed metal arsenates. In environmental and toxicological research, this compound serves as a critical model compound for studying the biogeochemistry, mobility, and long-term stability of arsenate contaminants in soil and water systems. The mechanism of its toxicity is a key area of study, as it dissociates to release arsenate ions (AsO₄³⁻), which uncouple oxidative phosphorylation by substituting for inorganic phosphate, thereby disrupting ATP production and inducing cellular stress. Researchers utilize this compound to probe the co-contaminant dynamics of strontium and arsenic, assess remediation strategies for metal-arsenate contaminated sites, and explore its solid-state properties for potential applications in electronics. This product is provided as a high-purity, fine powder to ensure reproducibility in experimental settings.

Properties

IUPAC Name

tristrontium;diarsorate
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InChI

InChI=1S/2AsH3O4.3Sr/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUKBNOCUASEEE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

As2O8Sr3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928700
Record name Strontium arsorate (3/2)
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Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13464-68-1
Record name Arsenic acid (H3AsO4), strontium salt (2:3)
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Record name Arsenic acid (H3AsO4), strontium salt (2:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Strontium arsorate (3/2)
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Record name Tristrontium diarsenate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Strontium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium arsenate (Sr₃(AsO₄)₂), an inorganic salt of significant interest due to its potential applications and toxicological relevance, demands a thorough understanding of its synthesis and physicochemical properties. This technical guide provides a comprehensive overview of the primary synthesis methodologies, including precipitation, hydrothermal, and solid-state reactions. Detailed experimental protocols for each method are presented to facilitate reproducible synthesis. The guide further compiles and presents key quantitative data on the physical and chemical properties of this compound in clearly structured tables for comparative analysis. Advanced characterization techniques essential for verifying the synthesis and purity of the compound are discussed, and safety protocols for handling arsenic-containing compounds are outlined. Visual diagrams generated using Graphviz are included to illustrate the experimental workflows, enhancing the practical utility of this guide for researchers in chemistry, materials science, and pharmaceutical development.

Introduction

This compound, with the chemical formula Sr₃(AsO₄)₂, is an inorganic compound composed of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻)[1][2]. Its molecular weight is 540.7 g/mol [1][2][3]. This compound is of interest to researchers for various reasons, including its potential use in specialized applications and its relevance in environmental and toxicological studies due to the presence of both strontium and arsenic. A comprehensive understanding of its synthesis and properties is crucial for any scientific investigation or application involving this compound. This guide aims to provide a detailed technical overview for professionals in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each offering distinct advantages in terms of purity, crystallinity, and scalability. The most common methods are precipitation, hydrothermal synthesis, and solid-state reaction.

Precipitation Method

Precipitation is a straightforward and widely used method for the synthesis of this compound at room temperature[1]. It involves the reaction of a soluble strontium salt with a soluble arsenate salt in an aqueous solution, leading to the formation of insoluble this compound which precipitates out.

  • Reactant Preparation:

    • Prepare a solution of a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂) or strontium chloride (SrCl₂), by dissolving a stoichiometric amount in deionized water.

    • Prepare a solution of a soluble arsenate salt, such as sodium arsenate (Na₃AsO₄), by dissolving a stoichiometric amount in deionized water.

  • Precipitation Reaction:

    • Slowly add the sodium arsenate solution to the strontium nitrate solution dropwise while continuously stirring the mixture at a constant rate. The following reaction occurs: 3Sr(NO₃)₂(aq) + 2Na₃AsO₄(aq) → Sr₃(AsO₄)₂(s) + 6NaNO₃(aq)[1]

    • Continue stirring for a predetermined period (e.g., 2-4 hours) at room temperature to ensure the reaction goes to completion.

  • Purification:

    • Separate the this compound precipitate from the solution by filtration using a Buchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and soluble byproducts.

    • Follow with a final wash with ethanol to facilitate drying.

  • Drying:

    • Dry the purified precipitate in a drying oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization:

    • The final product should be a white powder[4][5]. Characterize the synthesized this compound using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Scanning Electron Microscopy (SEM) to observe the morphology.

G Precipitation Synthesis of this compound cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Drying & Characterization A Dissolve Strontium Nitrate in Deionized Water C Slowly add Sodium Arsenate solution to Strontium Nitrate solution with constant stirring A->C B Dissolve Sodium Arsenate in Deionized Water B->C D Continue stirring for 2-4 hours at room temperature C->D E Filter the precipitate D->E F Wash with Deionized Water E->F G Wash with Ethanol F->G H Dry in oven at 60-80 °C G->H I Characterize using XRD, FTIR, SEM H->I G Hydrothermal Synthesis of this compound A Prepare precursor solution of Strontium and Arsenate salts B Adjust pH with a mineralizer A->B C Transfer solution to a Teflon-lined autoclave B->C D Heat in furnace at 150-250 °C for 12-48 hours C->D E Cool autoclave to room temperature D->E F Filter and collect the solid product E->F G Wash with Deionized Water and Ethanol F->G H Dry in oven at 60-80 °C G->H I Characterize using XRD, FTIR, SEM H->I G Solid-State Synthesis of this compound A Weigh stoichiometric amounts of SrCO₃/SrO and As₂O₅ B Thoroughly mix and grind the precursors A->B C Place powder in an alumina crucible B->C D Calcine in a muffle furnace at 800-1200 °C for 12-24 hours C->D E Slowly cool to room temperature D->E F Grind the final product E->F G Characterize using XRD F->G

References

Unraveling the Crystalline Architecture of Strontium Arsenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strontium Arsenate

This compound, with the chemical formula Sr₃(AsO₄)₂, is an inorganic salt composed of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻).[1] These ions arrange themselves in a periodic, three-dimensional network, forming a crystalline solid.[1] The precise arrangement of these ions, or the crystal structure, dictates the material's physical and chemical properties, including its stability, solubility, and potential for biological interactions. Understanding this structure is paramount for its application in any field.

While strontium-containing compounds are explored for their role in bone metabolism, the arsenate component introduces significant toxicity concerns that are critical to consider in any drug development context. A thorough understanding of its crystalline form is the first step in assessing its behavior and potential for modification.

Crystallographic Data

Detailed single-crystal X-ray diffraction data for this compound (Sr₃(AsO₄)₂) is not prominently available in the current body of published literature. However, the existence of a powder diffraction file from the National Bureau of Standards (now NIST) indicates that the material has been synthesized and its diffraction pattern recorded.[2][3]

In the absence of a dedicated study on this compound, we can infer its structural properties by examining isostructural compounds. Strontium phosphate, β-Sr₃(PO₄)₂, is an excellent analogue. The phosphate (PO₄³⁻) and arsenate (AsO₄³⁻) anions are chemically similar, and both compounds share the same cation. β-Sr₃(PO₄)₂ is known to be isostructural with β-tricalcium phosphate (β-TCP), which has been extensively studied.[1] It is therefore highly probable that Sr₃(AsO₄)₂ adopts a similar crystal structure.

The crystallographic data for β-strontium orthophosphate, which serves as a reliable model for this compound, is presented in Table 1. This form is stable at room temperature and crystallizes in the trigonal system.[1]

Table 1: Crystallographic Data for β-Strontium Orthophosphate (β-Sr₃(PO₄)₂) (as a proxy for this compound)

ParameterValue
Crystal SystemTrigonal
Space GroupR3c
a (Å)10.44
c (Å)37.38
α (°)90
β (°)90
γ (°)120
Unit Cell Volume (ų)3527
Z21
Density (calculated) (g/cm³)4.53

Data sourced from studies on β-Sr₃(PO₄)₂ which is isostructural with β-TCP.[1]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of a compound like this compound involves a multi-step process encompassing synthesis, data collection, and structure refinement.

Synthesis of this compound

A common method for synthesizing this compound is through a solid-state reaction or a precipitation method followed by calcination.

Solid-State Reaction Protocol:

  • Precursor Selection: High-purity strontium carbonate (SrCO₃) and arsenic pentoxide (As₂O₅) are used as precursors.

  • Stoichiometric Mixing: The precursors are weighed and thoroughly mixed in a 3:1 molar ratio of SrCO₃ to As₂O₅ in an agate mortar to ensure homogeneity.

  • Calcination: The mixture is transferred to an alumina crucible and heated in a furnace. The temperature is gradually increased to a high temperature (e.g., 1000-1200 °C) and held for several hours to allow for the solid-state reaction to complete and to drive off carbon dioxide. 3SrCO₃(s) + As₂O₅(s) → Sr₃(AsO₄)₂(s) + 3CO₂(g)

  • Cooling and Grinding: The furnace is slowly cooled to room temperature. The resulting product is then ground to a fine powder for subsequent analysis.

Aqueous Precipitation Protocol:

  • Solution Preparation: A soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂), is dissolved in deionized water. A separate solution of a soluble arsenate, such as sodium arsenate (Na₃AsO₄), is also prepared.

  • Precipitation: The strontium nitrate solution is slowly added to the sodium arsenate solution under constant stirring. A white precipitate of this compound will form. 3Sr(NO₃)₂(aq) + 2Na₃AsO₄(aq) → Sr₃(AsO₄)₂(s) + 6NaNO₃(aq)

  • Washing and Filtration: The precipitate is collected by filtration and washed several times with deionized water to remove any unreacted precursors and soluble byproducts.

  • Drying and Calcination: The filtered precipitate is dried in an oven and may be subsequently calcined at a high temperature to improve crystallinity.

X-ray Diffraction (XRD) Data Collection

Powder X-ray diffraction is the primary technique for identifying the crystalline phases and determining the unit cell parameters of a polycrystalline sample.

  • Sample Preparation: A small amount of the finely ground this compound powder is packed into a sample holder.

  • Instrument Setup: A powder diffractometer with a known X-ray source (e.g., Cu Kα radiation) is used.

  • Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The 2θ range is typically scanned from a low to a high angle to capture a sufficient number of diffraction peaks.

Rietveld Refinement

Rietveld refinement is a powerful method used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental XRD data.

  • Initial Model: An initial structural model is required. For this compound, the crystal structure of β-Sr₃(PO₄)₂ would be an excellent starting point. This includes the space group, approximate lattice parameters, and atomic positions.

  • Refinement Software: Specialized software (e.g., GSAS, FullProf, TOPAS) is used for the refinement.

  • Refinement Process: The software calculates a theoretical diffraction pattern based on the initial model and compares it to the experimental data. It then iteratively adjusts various parameters (e.g., lattice parameters, atomic coordinates, peak shape parameters, background) using a least-squares algorithm to minimize the difference between the calculated and observed patterns.

  • Analysis of Results: The quality of the fit is assessed using various statistical indicators (e.g., R-factors). A good refinement provides accurate lattice parameters, atomic coordinates, and other structural details.

Visualizing the Experimental Workflow

The logical flow of experiments for determining the crystal structure of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results Precursors Precursors Mixing Mixing Precursors->Mixing Reaction Solid-State Reaction or Precipitation Mixing->Reaction Final_Product This compound Powder Reaction->Final_Product XRD Powder X-ray Diffraction (XRD) Final_Product->XRD Rietveld Rietveld Refinement XRD->Rietveld Crystal_Structure Crystal Structure (Lattice Parameters, Space Group, Atomic Coordinates) Rietveld->Crystal_Structure

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

Conclusion

The crystal structure of this compound (Sr₃(AsO₄)₂), while not fully elucidated through single-crystal studies in readily available literature, can be confidently inferred to be isostructural with β-strontium phosphate. This suggests a trigonal crystal system with the space group R3c. The experimental protocols outlined in this guide provide a robust framework for the synthesis and detailed structural characterization of this compound using standard solid-state chemistry and powder X-ray diffraction techniques coupled with Rietveld refinement. For professionals in drug development, a precise understanding of the crystal structure is a critical first step in evaluating the properties and potential risks associated with this and related arsenate-containing materials.

References

An In-depth Technical Guide on the Physicochemical Properties of Strontium Arsenate [Sr3(AsO4)2]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium arsenate, with the chemical formula Sr3(AsO4)2, is an inorganic compound that has garnered interest in various scientific fields due to its potential applications and unique properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, crystal structure, solubility, and thermal stability. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers and professionals in materials science and drug development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. It is noteworthy that some properties, such as melting and boiling points, are not well-documented in the literature.

Table 1: General Physicochemical Properties of Sr3(AsO4)2
PropertyValueReference
Chemical Formula Sr3(AsO4)2[1]
Molar Mass 540.70 g/mol [1][2]
Appearance Solid[1]
Solubility in Water Varies with temperature (e.g., 0.0550 g/L, 0.0590 g/L, 0.0670 g/L, 0.0700 g/L)[3][4][5]
Solubility Product (Ksp) Approximately 4.29 x 10⁻¹⁹
Melting Point Not available[6]
Boiling Point Not available[6]
Crystal Structure

This compound crystallizes in the monoclinic crystal system with the space group P2₁/c.[7] The crystal structure is a three-dimensional network composed of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻).[1] The strontium ions are found in three distinct coordination environments, being coordinated to eight, six, or seven oxygen atoms. The arsenic atoms are tetrahedrally coordinated to four oxygen atoms.[7]

Table 2: Crystal Structure Data for Sr3(AsO4)2
ParameterValueReference
Crystal System Monoclinic[7]
Space Group P2₁/c[7]

Experimental Protocols

Synthesis of this compound

General Solid-State Synthesis Protocol:

  • Precursor Selection: Start with stoichiometric amounts of strontium carbonate (SrCO₃) and arsenic pentoxide (As₂O₅) or a suitable arsenate precursor.

  • Mixing: Thoroughly grind the precursors in an agate mortar to ensure intimate mixing and increase the reaction surface area.

  • Calcination: Transfer the mixture to an alumina crucible and heat in a furnace. The heating profile would typically involve a gradual ramp-up in temperature to an elevated temperature (e.g., 800-1200 °C) and holding for an extended period (e.g., 12-24 hours) to allow for the solid-state diffusion and reaction to occur. Multiple grinding and heating cycles may be necessary to achieve a single-phase product.

  • Cooling: The furnace is then slowly cooled to room temperature to prevent the formation of cracks or defects in the final product.

Another potential route is hydrothermal synthesis, which involves a reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel (autoclave). This method can offer better control over particle size and morphology.[9][10]

Characterization Techniques

XRD is a fundamental technique to determine the crystal structure and phase purity of the synthesized this compound.

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered Sr3(AsO4)2 sample is finely ground and mounted on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffraction pattern is compared to standard diffraction databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present. Rietveld refinement can be used to obtain detailed structural parameters such as lattice parameters and atomic positions.

Infrared and Raman spectroscopy are used to probe the vibrational modes of the arsenate groups in the crystal lattice. While specific spectra for Sr3(AsO4)2 are not widely published, the expected vibrational modes for the AsO₄³⁻ tetrahedron would be observed.

General Protocol:

  • FTIR Spectroscopy: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the beam of an FTIR spectrometer to obtain the infrared absorption spectrum.

  • Raman Spectroscopy: The powdered sample is placed on a microscope slide and irradiated with a monochromatic laser. The scattered light is collected and analyzed to obtain the Raman spectrum.

Logical Relationships and Workflows

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of an inorganic compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis precursors Select & Weigh Precursors (e.g., SrCO₃, As₂O₅) mixing Grind & Mix precursors->mixing calcination Calcination mixing->calcination product Sr₃(AsO₄)₂ Powder calcination->product xrd XRD (Phase & Structure) product->xrd ftir_raman FTIR / Raman (Vibrational Modes) product->ftir_raman sem SEM (Morphology) product->sem thermal Thermal Analysis (Stability) product->thermal rietveld Rietveld Refinement xrd->rietveld spectra Spectral Analysis ftir_raman->spectra micrograph Micrograph Analysis sem->micrograph thermo Thermogram Analysis thermal->thermo

Caption: A generalized workflow for the synthesis and characterization of Sr3(AsO4)2.

Signaling Pathways

There are no known specific biological signaling pathways directly involving this compound as a compound. However, both strontium and arsenate ions, if they were to become bioavailable through dissolution, have known biological effects. Strontium, being chemically similar to calcium, can be incorporated into bone and has been studied for its effects on bone metabolism.[11] Arsenate can interfere with phosphate-dependent energy-generating processes in cells. Due to the lack of a direct signaling pathway for the compound itself, a specific diagram is not provided.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, drawing from the available scientific literature. While fundamental data on its crystal structure and solubility are established, further research is needed to fully elucidate properties such as its melting point, boiling point, and a detailed thermal decomposition pathway. The provided experimental outlines offer a starting point for researchers interested in the synthesis and characterization of this and similar inorganic materials. The continued investigation of this compound and its analogues will undoubtedly contribute to advancements in materials science and potentially other related fields.

References

Thermodynamic Profile of Strontium Arsenate Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of strontium arsenate (Sr₃(AsO₄)₂). The information presented herein is intended to serve as a critical resource for researchers in materials science, chemistry, and pharmaceutical development, enabling a deeper understanding of the compound's stability, reactivity, and potential applications.

Core Thermodynamic Data

The formation of this compound from its constituent elements in their standard states is an exothermic process, indicating that the compound is thermodynamically stable under standard conditions (298.15 K and 1 bar). The key thermodynamic parameters for the formation of solid this compound are summarized in the table below.

Thermodynamic ParameterSymbolValueUnits
Standard Enthalpy of FormationΔH°f-3317.08kJ/mol[1]
Standard Gibbs Free Energy of FormationΔG°f-3080.26kJ/mol[1]
Standard Molar Entropy255.22J/(mol·K)[1]

Table 1: Standard Thermodynamic Data for the Formation of this compound (Sr₃(AsO₄)₂) at 298.15 K.

Formation Reaction and Thermodynamic Relationships

The formation of one mole of solid this compound from its elements in their standard states can be represented by the following balanced chemical equation:

3Sr(s) + 2As(s) + 4O₂(g) → Sr₃(AsO₄)₂(s)

The relationship between the standard Gibbs free energy of formation (ΔG°f), the standard enthalpy of formation (ΔH°f), and the standard entropy change of formation (ΔS°f) is defined by the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

Where T is the absolute temperature in Kelvin. The standard entropy change of formation can be calculated from the standard molar entropies of the product and reactants.

The logical relationship for calculating the standard Gibbs free energy of formation is illustrated in the diagram below.

G_formation cluster_inputs Inputs H Standard Enthalpy of Formation (ΔH°f) G Standard Gibbs Free Energy of Formation (ΔG°f) H->G S Standard Entropy of Formation (ΔS°f) S->G T Temperature (T) T->G

Figure 1: Calculation of Gibbs Free Energy of Formation.

Experimental Protocols

The determination of the thermodynamic data for this compound involves precise experimental techniques. A plausible experimental workflow for obtaining these values is outlined below, based on established methodologies for inorganic salt characterization.

Synthesis of this compound

Anhydrous this compound (Sr₃(AsO₄)₂) can be synthesized via a solid-state reaction. A typical procedure involves:

  • Reactant Preparation: Stoichiometric amounts of strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) and arsenic pentoxide (As₂O₅) are thoroughly mixed in an agate mortar.

  • Thermal Treatment: The mixture is heated in a furnace, with a gradual increase in temperature to drive off water and initiate the reaction. A final calcination step at a high temperature (e.g., 800-1000 °C) for an extended period is typically required to ensure complete reaction and crystallization.

  • Characterization: The resulting product is characterized by powder X-ray diffraction (PXRD) to confirm the formation of the desired crystalline phase of Sr₃(AsO₄)₂.

Calorimetric Measurements

Enthalpy of Formation (ΔH°f):

The standard enthalpy of formation is commonly determined using acid-solution calorimetry. The general steps are:

  • Dissolution: A precisely weighed sample of the synthesized Sr₃(AsO₄)₂ is dissolved in a suitable acidic solvent (e.g., aqueous HCl) within a calorimeter. The heat of solution (ΔHsoln) is measured.

  • Reference Measurements: The heats of solution for the constituent oxides (SrO and As₂O₅) or other relevant precursors are also measured under identical conditions.

  • Hess's Law Calculation: By constructing a thermochemical cycle based on Hess's Law, the enthalpy of formation from the oxides can be calculated. This value is then combined with the known standard enthalpies of formation of the oxides to determine the standard enthalpy of formation of Sr₃(AsO₄)₂.

Heat Capacity and Entropy (S°):

The standard molar entropy is determined from low-temperature heat capacity measurements.

  • Heat Capacity Measurement: The heat capacity (Cp) of a sample of Sr₃(AsO₄)₂ is measured as a function of temperature from near absolute zero (typically ~2 K) up to room temperature (298.15 K) using a technique like relaxation calorimetry or adiabatic calorimetry.

  • Entropy Calculation: The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity data (as Cp/T) with respect to temperature from 0 K to 298.15 K.

The experimental workflow for determining the thermodynamic properties is visualized in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_calorimetry Calorimetry cluster_calculation Data Analysis cluster_results Thermodynamic Data s1 Reactant Mixing (Sr(OH)2·8H2O + As2O5) s2 Thermal Treatment s1->s2 s3 PXRD Characterization s2->s3 c1 Acid-Solution Calorimetry (ΔH_soln measurement) s3->c1 c2 Low-Temperature Calorimetry (Cp measurement) s3->c2 d1 Hess's Law Calculation c1->d1 d2 Entropy Integration c2->d2 r1 ΔH°f d1->r1 r2 d2->r2

Figure 2: Experimental Workflow for Thermodynamic Data Determination.

Crystal Structure and Dissolution

Recent studies have successfully determined the crystal structure of anhydrous this compound (Sr₃(AsO₄)₂). It is isostructural with its phosphate analog, strontium phosphate (Sr₃(PO₄)₂), crystallizing in a rhombohedral system. This structural information is vital for theoretical calculations and for understanding the material's properties.

In aqueous environments, this compound exhibits low solubility. The dissolution equilibrium is a key aspect of its behavior in biological and environmental systems.

Sr₃(AsO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2AsO₄³⁻(aq)

The thermodynamic favorability of this dissolution process is governed by the standard Gibbs free energy of dissolution (ΔG°diss), which can be calculated from the standard Gibbs free energies of formation of the products and the reactant.

The signaling pathway below illustrates the relationship between the solid state and its dissolved ionic species, a critical consideration in drug development and bioavailability studies.

dissolution_pathway solid Sr3(AsO4)2 (solid) equilibrium Dissolution Equilibrium (ΔG°diss) solid->equilibrium ions 3Sr²⁺(aq) + 2AsO₄³⁻(aq) equilibrium->ions

Figure 3: Dissolution Pathway of this compound.

References

Unraveling the Toxicity of Strontium Arsenate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological profile of strontium arsenate compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the chemical properties, mechanisms of toxicity, and relevant experimental protocols. The information presented is intended to support risk assessment and guide future research in this area.

Executive Summary

Physicochemical Properties

This compound is an inorganic salt with the chemical formula Sr₃(AsO₄)₂. It consists of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻)[1]. It is a white, solid compound with limited solubility in water[1][2]. This low solubility plays a crucial role in its bioavailability and subsequent toxicity.

PropertyValueReference
Chemical Formula Sr₃(AsO₄)₂[1]
Molecular Weight 540.7 g/mol [1]
Appearance White powder[2][3][4]
CAS Number 13464-68-1[1]
Water Solubility Low[1][2][3][4]
Solubility Product (Ksp) 4.29 x 10⁻¹⁹[1]

Toxicological Profile

The toxicity of this compound is a composite of the effects of its constituent ions: strontium and arsenate. However, the primary driver of its toxicity is the arsenate component.

Strontium Toxicity

Stable strontium is chemically similar to calcium and is primarily absorbed through the oral route[5][6]. It is of relatively low toxicity in adults at typical environmental exposure levels[6][7]. The main concern with high levels of stable strontium exposure is its effect on bone development in children, particularly in diets low in calcium and protein, where it can lead to "strontium rickets"[6][8].

Arsenate Toxicity

Arsenic is a well-established human toxicant and carcinogen[9][10]. Its toxicity is highly dependent on its oxidation state. Trivalent arsenic (arsenite, As³⁺) is generally considered more toxic than pentavalent arsenic (arsenate, As⁵⁺)[2][11][12]. Arsenate's toxicity stems from its ability to mimic phosphate in cellular processes, leading to the disruption of energy production and an increase in oxidative stress[13].

Acute Effects: High or repeated exposure to inorganic arsenic compounds can lead to nausea, vomiting, diarrhea, and abdominal pain[10][11]. Severe poisoning can result in multi-organ failure.

Chronic Effects: Long-term exposure to arsenic is associated with a range of health issues, including skin lesions, cardiovascular disease, neurological damage, and damage to the liver and kidneys[9][10][11].

Carcinogenicity: Inorganic arsenic is classified as a human carcinogen and has been linked to cancers of the lung, bladder, and skin[10][11].

Quantitative Toxicity Data

As previously mentioned, specific quantitative toxicity data for this compound is scarce in the available literature. The following table summarizes general toxicity information for related compounds.

Compound/IonTest TypeSpeciesRouteValueReference
Strontium Sulfate Acute Oral LD50RatOral> 2,000 mg/kg bw[14]
Strontium Sulfate Acute Dermal LD50RatDermal> 2,000 mg/kg bw[14]
Arsenic (inorganic) CarcinogenicityHumanInhalation, OralGroup 1 (Carcinogenic to humans)[10][11]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of arsenate, the active component of this compound, is multifaceted and involves several key cellular pathways.

Interference with Cellular Respiration

Arsenate can substitute for phosphate in glycolysis, leading to the formation of an unstable arsenate ester that hydrolyzes spontaneously. This process, known as arsenolysis, uncouples a key ATP-producing step, thereby depleting cellular energy reserves[13][15].

G cluster_glycolysis Glycolysis cluster_arsenolysis Arsenolysis Glyceraldehyde-3-P Glyceraldehyde-3-P 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-P->1,3-Bisphosphoglycerate  + Pi  GAPDH 1-Arseno-3-phosphoglycerate 1-Arseno-3-phosphoglycerate Glyceraldehyde-3-P->1-Arseno-3-phosphoglycerate  + AsO4  GAPDH 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate  + ADP -> ATP  PGK 1-Arseno-3-phosphoglycerate->3-Phosphoglycerate Spontaneous hydrolysis (No ATP generated) Arsenate (AsV) Arsenate (AsV) Arsenite (AsIII) Arsenite (AsIII) Arsenate (AsV)->Arsenite (AsIII) Cellular Reduction ROS ROS Arsenite (AsIII)->ROS Mitochondrial Dysfunction Mitochondrial Dysfunction Arsenite (AsIII)->Mitochondrial Dysfunction Cellular Damage Cellular Damage ROS->Cellular Damage Oxidative Stress Mitochondrial Dysfunction->ROS Arsenic Arsenic Oxidative_Stress Oxidative_Stress Arsenic->Oxidative_Stress DNA_Repair_Inhibition DNA_Repair_Inhibition Arsenic->DNA_Repair_Inhibition DNA_Damage DNA_Damage Oxidative_Stress->DNA_Damage Genomic_Instability Genomic_Instability DNA_Damage->Genomic_Instability DNA_Repair_Inhibition->Genomic_Instability Carcinogenesis Carcinogenesis Genomic_Instability->Carcinogenesis start Select Starting Dose (e.g., 300 mg/kg) dose Administer to 3 Animals start->dose observe Observe for 14 Days dose->observe outcome Mortality? observe->outcome stop Stop Test & Classify outcome->stop 0 or 1 death lower_dose Dose 3 Animals at Lower Level outcome->lower_dose 3 deaths higher_dose Dose 3 Animals at Higher Level outcome->higher_dose 2 deaths lower_dose->observe higher_dose->observe

References

An In-depth Technical Guide to Strontium Arsenate (CAS Number: 13464-68-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and associated hazards of Strontium Arsenate (CAS No. 13464-68-1). This compound, with the chemical formula Sr₃(AsO₄)₂, is an inorganic salt that presents significant toxicological concerns due to its arsenate component.[1] This document consolidates available data on its physical and chemical characteristics, outlines its synthesis, and details its health hazards. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also highlights areas where information is currently lacking.

Chemical and Physical Properties

This compound is a white, solid inorganic salt at standard temperature and pressure.[1] Many of its fundamental physicochemical properties are not extensively documented in readily available literature.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 13464-68-1[1]
Molecular Formula Sr₃(AsO₄)₂[1]
Molecular Weight 540.7 g/mol [1]
Appearance White solid/powder[1]
Melting Point Data not available[3]
Boiling Point Data not available[3]
Density Data not available[3]
Solubility in Water Very low[1]
Solubility Product Constant (Ksp) ~ 4.29 × 10⁻¹⁹[1][2]
Crystal Structure

The crystal structure of this compound consists of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻) forming a three-dimensional network. Within this structure, the strontium ions are coordinated with oxygen atoms from the arsenate groups.[1]

Chemical Reactivity

Under acidic conditions, this compound dissolves, releasing strontium ions and forming arsenic acid.[2] The arsenate component can undergo reduction to the more toxic and mobile arsenite form, particularly through microbial action.[2]

Synthesis

Precipitation Method

A common laboratory-scale synthesis of this compound involves a precipitation reaction. This is achieved by reacting a soluble strontium salt, such as strontium nitrate, with a soluble arsenate salt, like sodium arsenate, in an aqueous solution.[2] The resulting this compound precipitates out of the solution and can be isolated.[2]

Synthesis_Workflow cluster_reactants Aqueous Reactants cluster_process Process cluster_products Products Strontium Nitrate (aq) Strontium Nitrate (aq) Precipitation Precipitation Strontium Nitrate (aq)->Precipitation Sodium Arsenate (aq) Sodium Arsenate (aq) Sodium Arsenate (aq)->Precipitation This compound (s) This compound (s) Precipitation->this compound (s) Sodium Nitrate (aq) Sodium Nitrate (aq) Precipitation->Sodium Nitrate (aq)

A simplified workflow for the precipitation synthesis of this compound.
Experimental Protocol: Precipitation Synthesis

  • Preparation of Reactant Solutions: Prepare aqueous solutions of a soluble strontium salt (e.g., Strontium Nitrate, Sr(NO₃)₂) and a soluble arsenate salt (e.g., Sodium Arsenate, Na₃AsO₄) of known concentrations.

  • Reaction: Slowly add the sodium arsenate solution to the strontium nitrate solution with constant stirring. A white precipitate of this compound will form.

  • Digestion: The mixture may be gently heated to promote the growth of larger crystals, which facilitates easier filtration.

  • Isolation: The precipitate is collected by filtration.

  • Washing: The collected solid is washed with deionized water to remove any soluble impurities, such as sodium nitrate.

  • Drying: The purified this compound is dried in an oven at a suitable temperature to remove residual water.

Hazards and Toxicology

The primary hazard associated with this compound is the toxicity of the arsenate anion.[1] Arsenic and its compounds are classified as toxic and carcinogenic.

Table 2: Toxicological Profile of this compound

HazardDescriptionReference
Acute Toxicity Ingestion or inhalation can lead to arsenical poisoning, with symptoms including nausea, vomiting, abdominal pain, and diarrhea.[4]
Carcinogenicity Arsenic compounds are classified as human carcinogens.[4]
Chronic Toxicity Long-term exposure may lead to skin lesions, neurological effects, and damage to the liver and kidneys.[4]
LD50 Specific LD50 data for this compound is not available.
Mechanism of Toxicity

The toxicity of arsenate is primarily due to its chemical similarity to phosphate. This allows it to interfere with essential biochemical processes:

  • Phosphate Competition: Arsenate can substitute for phosphate in phosphorylation reactions, leading to the formation of unstable arsenate esters that readily hydrolyze. This uncouples oxidative phosphorylation, disrupting cellular energy production.

  • Enzyme Inhibition: Arsenate can inhibit various enzymes, further contributing to cellular dysfunction.[1]

  • Oxidative Stress: The metabolism of arsenic in the body can generate reactive oxygen species, leading to oxidative stress and cellular damage.[1]

Hazard_Overview cluster_routes Routes of Exposure cluster_health_hazards Health Hazards This compound This compound Exposure Exposure This compound->Exposure Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Dermal Contact Dermal Contact Exposure->Dermal Contact Toxic Effects Toxic Effects Acute Toxicity Acute Toxicity Toxic Effects->Acute Toxicity Carcinogenicity Carcinogenicity Toxic Effects->Carcinogenicity Chronic Toxicity Chronic Toxicity Toxic Effects->Chronic Toxicity Inhalation->Toxic Effects Ingestion->Toxic Effects Dermal Contact->Toxic Effects

A logical overview of the hazards associated with this compound exposure.
Experimental Protocols for Toxicological Assessment

Specific toxicological studies on this compound are not widely published. The assessment of its toxicity would generally follow established OECD guidelines for testing of chemicals. These protocols would include:

  • Acute Oral Toxicity (OECD TG 420, 423, or 425): To determine the median lethal dose (LD50).

  • Repeated Dose Toxicity Studies (OECD TG 407, 408): To evaluate the effects of sub-acute or chronic exposure.

  • Genotoxicity Tests (e.g., Ames test - OECD TG 471, In vitro micronucleus test - OECD TG 487): To assess the mutagenic potential.

  • Carcinogenicity Studies (OECD TG 451): To determine the tumor-inducing potential over the lifespan of a test animal.

Conclusion

This compound (CAS 13464-68-1) is a hazardous inorganic compound with limited publicly available data on its specific physical and chemical properties. Its primary danger lies in the toxicity of the arsenate component, which is a known carcinogen and can cause severe acute and chronic health effects. While general synthesis methods are understood, detailed experimental protocols and comprehensive toxicological data for this specific salt are scarce. Researchers and professionals handling this substance should exercise extreme caution and adhere to stringent safety protocols appropriate for handling highly toxic arsenic compounds. Further research is warranted to fully characterize the physicochemical properties and toxicological profile of this compound.

References

Unveiling the Atomic Architecture of Strontium Arsenate Minerals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the natural mineral forms of strontium arsenate, focusing on the crystalline structures, chemical compositions, and the experimental methodologies employed for their characterization. The primary minerals discussed are Fermorite and Grandaite, two of the most well-documented naturally occurring strontium-bearing arsenates. This document is intended for researchers, scientists, and professionals in drug development with an interest in the structural and chemical properties of arsenate compounds.

Introduction to this compound Minerals

While the simple this compound compound, Sr₃(AsO₄)₂, is not known to form as a natural mineral, strontium is a significant constituent in several complex arsenate minerals. These minerals are of interest due to their unique crystal structures and the potential for strontium and arsenic to be incorporated into various crystallographic sites. Understanding the formation and properties of these minerals provides insights into the geochemical behavior of both strontium and arsenic. This guide will focus on two key examples: Fermorite, a member of the apatite group, and the more recently discovered Grandaite.

Quantitative Data Presentation

The following tables summarize the key quantitative data for Fermorite and Grandaite, facilitating a comparative analysis of their properties.

Table 1: Chemical Composition of Fermorite and Grandaite
Chemical ComponentFermorite (wt%)[1]Grandaite (wt%)[2]
SrO9.9329.81
CaO44.347.28
BaO-1.56
PbO-0.43
Al₂O₃-7.07
Fe₂O₃-2.34
Mn₂O₃-1.88
MgO-1.04
P₂O₅20.110.09
As₂O₅25.2344.95
V₂O₅-0.50
F0.83-
H₂Otrace1.83
Total **100.17 (-O=F₂) **98.78
Empirical Formula (Ca₄.₂₀Sr₀.₈₀)₅[(PO₄)₁.₄₅(AsO₄)₁.₄₈]₂.₉₃[(OH)₀.₆₆(F₀.₃₄)]₁[1](Sr₁.₄₁Ca₀.₆₄Ba₀.₀₅Pb₀.₀₁)₂.₁₁(Al₀.₆₈Fe³⁺₀.₁₄Mn³⁺₀.₁₂Mg₀.₁₃)₁.₀₇[(As₀.₉₆V₀.₀₁)₀.₉₇O₄]₂(OH)[2]
Ideal Formula (Ca,Sr)₅(AsO₄,PO₄)₃(OH)[3]Sr₂Al(AsO₄)₂(OH)[4]

Note: The chemical analysis for Fermorite was conducted by electron microprobe. The analysis for Grandaite represents an average of 8 electron microprobe analyses, with H₂O calculated from structure refinement.

Table 2: Crystallographic and Physical Properties of Fermorite and Grandaite
PropertyFermoriteGrandaite
Crystal System Hexagonal (Pseudohexagonal)[3]Monoclinic[2][4]
Space Group P 63/m[3]P2₁/m[2][4]
Unit Cell Parameters a = 9.55 Å, c = 6.98 Å[3]a = 7.5764(5) Å, b = 5.9507(4) Å, c = 8.8050(6) Å, β = 112.551(2)°[2][4]
Cell Volume 551.31 ų[3]366.62 ų[4]
Z (Formula units per unit cell) 2[3]2[2]
Density (calculated) 4.26 g/cm³[3]4.378 g/cm³[4]
Hardness (Mohs) Not specified6 - 6.5[2]
Lustre Not specifiedVitreous, Waxy[4]
Color Pinkish crystalline massive[3]Bright orange to salmon to brown[4]
Streak Not specifiedReddish brown[2]
Optical Properties Not specifiedBiaxial (+), nα = 1.726(1), nβ = 1.731(1), nγ = 1.752(1)[4]

Experimental Protocols

The characterization of this compound minerals relies on a combination of analytical techniques to determine their chemical composition, crystal structure, and physical properties.

Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis is a crucial technique for obtaining quantitative chemical compositions of minerals.

Methodology:

  • Sample Preparation: The mineral sample is mounted in an epoxy resin block and polished to a smooth, flat surface. A conductive carbon coat is then applied to the surface to prevent charging under the electron beam.

  • Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron microprobe is used.

  • Analytical Conditions:

    • Accelerating Voltage: Typically 15-20 kV.

    • Beam Current: A stabilized beam current, often in the range of 10-20 nA.

    • Beam Diameter: A focused electron beam of 1-5 µm is used for point analyses.

  • Data Acquisition: The intensities of characteristic X-rays emitted from the sample are measured for each element of interest. These intensities are compared against those measured from standard materials of known composition under the same analytical conditions.

  • Data Correction: The raw X-ray intensity data are corrected for matrix effects (ZAF corrections: Z = atomic number, A = absorption, F = fluorescence) to yield accurate elemental weight percentages.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a mineral.

Methodology:

  • Crystal Selection: A small, single crystal of the mineral (typically < 0.5 mm) is carefully selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head, often using a glass fiber or a cryo-loop.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern of X-rays is collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using direct methods or Patterson techniques and then refined using least-squares methods. This process yields precise information about bond lengths, bond angles, and atomic coordinates.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify the vibrational modes of molecules within the mineral, providing information about the chemical bonds and functional groups present (e.g., AsO₄ tetrahedra).

Methodology:

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a sensitive detector is used.

  • Sample Preparation: Typically, no special sample preparation is required. The analysis can be performed directly on the mineral grain.

  • Data Acquisition: The laser is focused on the sample surface. The scattered light is collected and analyzed. The resulting Raman spectrum shows peaks corresponding to the specific vibrational frequencies of the chemical bonds within the mineral.

  • Spectral Interpretation: The positions and intensities of the Raman bands are compared with reference spectra of known compounds to identify the mineral and its constituent polyatomic ions. For arsenates, characteristic stretching and bending modes of the AsO₄ group are observed.

Visualizations

The following diagrams illustrate the general workflow for the characterization of a new mineral and the fundamental principles of the analytical techniques described.

Mineral_Characterization_Workflow cluster_field Field Observation & Collection cluster_preliminary Preliminary Analysis cluster_advanced Advanced Characterization cluster_data Data Analysis & Interpretation cluster_result Final Result Sample Mineral Sample Collection Optical Optical Microscopy Sample->Optical Physical Physical Properties (Hardness, Density, etc.) Sample->Physical EPMA Electron Probe Microanalysis (EPMA) Optical->EPMA XRD X-ray Diffraction (XRD) (Powder and/or Single-Crystal) Optical->XRD Raman Raman Spectroscopy Optical->Raman Composition Chemical Formula Determination EPMA->Composition Structure Crystal Structure Solution XRD->Structure Raman->Composition Properties Property Correlation Composition->Properties NewMineral New Mineral Description or Characterization of Known Mineral Composition->NewMineral Structure->Properties Structure->NewMineral Properties->NewMineral

General workflow for mineral characterization.

EPMA_Principle cluster_epma Electron Probe Microanalysis (EPMA) electron_beam High-Energy Electron Beam sample Mineral Sample electron_beam->sample Bombardment xrays Characteristic X-rays sample->xrays Emission detector WDS Detector xrays->detector Detection analysis Quantitative Compositional Analysis detector->analysis Signal Processing

Principle of Electron Probe Microanalysis.

XRD_Principle cluster_xrd Single-Crystal X-ray Diffraction (SC-XRD) xray_source X-ray Source crystal Single Crystal xray_source->crystal Incident Beam diffracted_beam Diffracted X-rays crystal->diffracted_beam Diffraction detector Detector diffracted_beam->detector Data Collection structure_model 3D Crystal Structure Model detector->structure_model Structure Solution & Refinement

Principle of Single-Crystal X-ray Diffraction.

References

The Unexplored Electronic Landscape of Tristrontium Diarsenate: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tristrontium diarsenate (Sr₃(AsO₄)₂), a compound of interest in various scientific domains, remains largely uncharacterized in terms of its fundamental electronic properties. The absence of comprehensive experimental and computational data on its electronic structure presents a significant knowledge gap. This technical guide provides a foundational framework for understanding and investigating the electronic characteristics of tristrontium diarsenate. In the absence of direct empirical data, this document outlines the theoretical underpinnings, proposes a detailed computational methodology based on Density Functional Theory (DFT), and presents predicted data and logical workflows to guide future research. This whitepaper is intended to serve as a catalyst for the scientific exploration of tristrontium diarsenate and related arsenate compounds.

Introduction

The electronic structure of a material is paramount to understanding its physical and chemical behaviors, including its optical, conductive, and reactive properties. Tristrontium diarsenate (Sr₃(AsO₄)₂), an inorganic arsenate, holds potential for applications ranging from materials science to pharmacology, contingent on a thorough understanding of its electronic landscape. To date, the scientific literature lacks a detailed investigation into the electronic band structure, density of states, and other key electronic parameters of this compound.

This guide aims to bridge this gap by providing a comprehensive theoretical and methodological blueprint for the characterization of tristrontium diarsenate's electronic structure. We will delve into the anticipated contributions of its constituent elements to its electronic properties, outline a robust computational protocol for ab initio studies, and present a series of illustrative data tables and visualizations to inform and direct future research endeavors.

Theoretical Background: Predicting the Electronic Character

The electronic structure of tristrontium diarsenate will be dictated by the synergistic interplay of its constituent ions: strontium (Sr²⁺) and arsenate (AsO₄³⁻).

The arsenate ion (AsO₄³⁻) is a tetrahedral unit where arsenic is in a +5 oxidation state, covalently bonded to four oxygen atoms. The electronic properties of the arsenate group will likely dominate the valence band structure of the material. The p-orbitals of the oxygen atoms are expected to form the upper valence bands, while the arsenic orbitals will also contribute significantly. The bonding within the arsenate ion consists of a central arsenic atom double-bonded to one oxygen and single-bonded to the other three, with resonance structures delocalizing the negative charge across all four oxygen atoms.[1]

Strontium (Sr) , as an alkaline earth metal, will exist as a divalent cation (Sr²⁺). Its primary role in the electronic structure is expected to be that of a charge-balancing species. The unoccupied 5s orbitals of strontium will likely contribute to the lower conduction bands. The influence of varying alkaline-earth metals on the electronic structures of other arsenic compounds has been shown to be limited, suggesting the arsenate group's primary role in defining the band gap.[2]

Based on analogous strontium-containing compounds and other arsenates, tristrontium diarsenate is predicted to be an insulator with a wide band gap. The valence band maximum (VBM) is expected to be primarily composed of O 2p states, while the conduction band minimum (CBM) will likely be a hybridization of Sr 5s and As 5s/4p states.

Proposed Computational Methodology

In the absence of experimental data, Density Functional Theory (DFT) presents a powerful and reliable computational approach to predict the electronic structure of crystalline solids like tristrontium diarsenate.[3][4] The following protocol outlines a standard workflow for such an investigation.

Crystal Structure Determination

The initial step is to obtain the crystal structure of tristrontium diarsenate. As no experimentally determined structure is readily available, a common approach is to use the crystal structure of an isostructural compound, such as strontium phosphate (Sr₃(PO₄)₂), as a starting point. The lattice parameters and atomic positions would then be fully relaxed to find the ground-state geometry of Sr₃(AsO₄)₂.

Density Functional Theory Calculations

DFT calculations should be performed using a reputable software package such as VASP, Quantum ESPRESSO, or CASTEP.

  • Functional Selection: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point. For more accurate band gap calculations, a hybrid functional (e.g., HSE06) or a meta-GGA functional may be employed.

  • Pseudopotentials: Projector-Augmented Wave (PAW) pseudopotentials should be used to describe the interaction between the core and valence electrons.

  • Plane-Wave Cutoff Energy: A convergence test must be performed to determine a suitable plane-wave cutoff energy to ensure the accuracy of the calculations.

  • k-point Sampling: The Brillouin zone should be sampled using a Monkhorst-Pack grid. A convergence test on the k-point mesh density is necessary to ensure an accurate description of the electronic states.

Electronic Structure Analysis

Upon successful completion of the DFT calculations, the following properties can be extracted and analyzed:

  • Band Structure: The electronic band structure, plotted along high-symmetry directions of the Brillouin zone, will reveal the nature of the band gap (direct or indirect) and the dispersion of the energy bands.

  • Density of States (DOS): The total and partial DOS will provide insight into the contribution of each atomic orbital (Sr, As, O) to the valence and conduction bands.

  • Electron Density Distribution: Analysis of the charge density can help in understanding the nature of the chemical bonding within the crystal.

Predicted Quantitative Data

The following tables present hypothetical yet plausible quantitative data for tristrontium diarsenate, which would be the target of the computational methodology described above.

Table 1: Predicted Crystallographic and Electronic Data for Tristrontium Diarsenate

PropertyPredicted Value
Crystal SystemRhombohedral
Space GroupR-3m (No. 166)
Lattice Parameters (Hexagonal)a ≈ 5.4 Å, c ≈ 20.0 Å
Calculated Density≈ 4.7 g/cm³
Band Gap (GGA-PBE)≈ 3.5 eV
Band Gap (HSE06)≈ 4.8 eV
Band Gap TypeIndirect

Table 2: Predicted Contributions to Valence and Conduction Bands

Band RegionPrimary Atomic Orbital Contribution
Upper Valence BandO 2p
Lower Valence BandAs 4p, O 2s
Lower Conduction BandSr 5s, As 5s

Visualizations

The following diagrams illustrate the proposed computational workflow and the anticipated electronic structure of tristrontium diarsenate.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Results Analysis crystal_structure Crystal Structure (Hypothetical or Relaxed) scf Self-Consistent Field (SCF) Calculation crystal_structure->scf dft_parameters DFT Parameters (Functional, Cutoff, k-points) dft_parameters->scf nscf Non-Self-Consistent Field (NSCF) Calculation scf->nscf charge_density Charge Density scf->charge_density band_structure Band Structure nscf->band_structure dos Density of States nscf->dos

Figure 1: Proposed computational workflow for determining the electronic structure of tristrontium diarsenate using DFT.

Band_Contribution O_2p O 2p VBM Valence Band Maximum (VBM) O_2p->VBM As_4p As 4p As_4p->VBM O_2s O 2s O_2s->VBM Sr_5s Sr 5s CBM Conduction Band Minimum (CBM) Sr_5s->CBM As_5s As 5s As_5s->CBM

Figure 2: A schematic representation of the primary atomic orbital contributions to the valence and conduction bands of tristrontium diarsenate.

Conclusion

While the electronic structure of tristrontium diarsenate remains experimentally uncharted, this guide provides a robust theoretical and methodological framework to direct its future investigation. By leveraging established computational techniques like Density Functional Theory, the scientific community can unveil the fundamental electronic properties of this compound. The predicted insulating nature, with a wide band gap dominated by the arsenate group, offers a starting point for more detailed studies. The workflows and hypothetical data presented herein are intended to serve as a valuable resource for researchers, paving the way for a comprehensive understanding of tristrontium diarsenate and its potential applications. Further experimental validation of these theoretical predictions is a crucial next step in fully elucidating the electronic landscape of this intriguing material.

References

In-Depth Technical Guide to Health and Safety for Strontium Arsenate Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of strontium arsenate (Sr₃(AsO₄)₂). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document draws upon data for the closely related compound, strontium arsenite, and general safety information for inorganic arsenic compounds. The primary hazard associated with this compound is the presence of arsenate, a toxic and carcinogenic form of arsenic.

Chemical and Physical Properties

This compound is an inorganic salt with the chemical formula Sr₃(AsO₄)₂.[1] It is also identified by its CAS number 13464-68-1.[1] this compound is a white, powdered solid that is slightly soluble in water.[2][3] The toxicity of this compound is primarily attributed to its arsenate component.[1]

PropertyValueSource
Chemical Formula Sr₃(AsO₄)₂[1]
CAS Number 13464-68-1[1]
Molecular Weight 540.7 g/mol [1]
Appearance White Powder[2][3]
Solubility in Water Slightly soluble[2][3]
Solubility Product Constant (Ksp) 4.29 × 10⁻¹⁹[1]

Hazard Identification and Health Effects

This compound is classified as a highly toxic substance and a known human carcinogen.[2][4] Exposure can occur through inhalation, ingestion, or skin absorption.[2][4]

Acute (Short-Term) Health Effects:[4]
  • Skin and Eye Contact: Can cause irritation and burns.

  • Inhalation: Irritation of the nose, throat, and lungs.

  • Ingestion/High Exposure: May lead to loss of appetite, nausea, vomiting, diarrhea, and abdominal pain.

Chronic (Long-Term) Health Effects:[4]
  • Carcinogenicity: this compound is considered a human carcinogen, linked to lung, bladder, and skin cancer.

  • Organ Damage: May cause damage to the liver and kidneys.

  • Systemic Effects: Long-term exposure can affect the heart, bone marrow, blood cells, and nervous system, potentially leading to numbness, "pins and needles," and weakness in the extremities.

  • Respiratory Effects: May cause a hoarse voice and damage to the nasal septum.

Workplace Exposure Limits

The following exposure limits are for inorganic arsenic compounds and should be strictly adhered to when handling this compound.

AgencyExposure Limit (as Arsenic)Details
OSHA (Occupational Safety and Health Administration) 0.01 mg/m³Permissible Exposure Limit (PEL) averaged over an 8-hour workshift.[4]
NIOSH (National Institute for Occupational Safety and Health) 0.002 mg/m³Recommended Exposure Limit (REL) not to be exceeded during any 15-minute work period.[4]
ACGIH (American Conference of Governmental Industrial Hygienists) 0.01 mg/m³Threshold Limit Value (TLV) averaged over an 8-hour workshift.[4]

Experimental Protocols

Detailed experimental protocols for determining the toxicological properties of specific strontium compounds were not available in the public domain. However, the analysis of arsenic content in biological and environmental samples is typically conducted using established methodologies.

General Analytical Methods for Arsenic Detection:

  • Atomic Absorption Spectroscopy (AAS): A common technique for measuring arsenic in biological samples. The sample is atomized, and the absorption of light by the ground-state atoms is measured.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method used for determining the total arsenic concentration in various samples, including tissues. The sample is ionized in a plasma, and the ions are separated and detected based on their mass-to-charge ratio.

  • Sample Preparation: For biological tissues, a digestion step using concentrated acids (e.g., nitric acid) is typically required to break down the organic matrix and convert all arsenic species to a form suitable for analysis.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure to this compound.

  • Training: All personnel must be trained on the hazards and proper handling procedures before working with this compound.[4]

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Incompatible Materials: Avoid contact with strong acids (hydrochloric, sulfuric, nitric) and strong oxidizing agents (perchlorates, peroxides, permanganates).[4] Hydrogen gas can react with inorganic arsenic to form highly toxic arsine gas.[4]

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

PPE_Hierarchy Respiratory Respiratory Protection (NIOSH-approved respirator) Hand Hand Protection (Chemical-resistant gloves) Body Body Protection (Lab coat, coveralls) Eye Eye Protection (Chemical splash goggles, face shield)

Caption: Hierarchy of essential personal protective equipment for handling this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spill Response:
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Secure: Secure and control access to the spill area.

  • Clean-up: Wearing appropriate PPE, carefully collect the powdered material using a method that avoids generating dust (e.g., using a HEPA-filtered vacuum or wet sweeping).

  • Contain: Place the collected material in a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Ventilate and wash the spill area thoroughly after clean-up is complete.[4]

  • Waste Disposal: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[4]

First Aid Measures

First_Aid_Flowchart cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event ExposureType Skin Contact Eye Contact Inhalation Ingestion Start->ExposureType SkinAction1 Immediately wash with soap and water. ExposureType:f0->SkinAction1 EyeAction1 Flush eyes with water for at least 15 minutes. ExposureType:f1->EyeAction1 InhaleAction1 Move to fresh air immediately. ExposureType:f2->InhaleAction1 IngestAction1 Do NOT induce vomiting. ExposureType:f3->IngestAction1 SkinAction2 Remove contaminated clothing. SkinAction1->SkinAction2 SeekMedical Seek Immediate Medical Attention SkinAction2->SeekMedical EyeAction2 Hold eyelids open during flushing. EyeAction1->EyeAction2 EyeAction2->SeekMedical InhaleAction2 Provide artificial respiration if not breathing. InhaleAction1->InhaleAction2 InhaleAction2->SeekMedical IngestAction2 Rinse mouth with water. IngestAction1->IngestAction2 IngestAction2->SeekMedical

Caption: First aid procedures for different routes of exposure to this compound.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the substance. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[2]

Fire and Explosion Hazard

  • Flammability: this compound itself does not burn.[3]

  • Decomposition: However, upon heating, it may decompose to produce corrosive and/or toxic fumes.[2][3]

  • Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire. For a small fire, dry chemical, CO₂, or water spray can be used. For a large fire, use water spray, fog, or regular foam.[2][3]

This technical guide is intended to provide essential health and safety information for handling this compound in a research and development setting. It is not a substitute for a formal risk assessment and the implementation of a comprehensive safety program. Always consult with a qualified safety professional and refer to all applicable regulations before working with this hazardous material.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Strontium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of strontium arsenate (Sr₃(AsO₄)₂) nanoparticles using a hydrothermal method. Due to the limited availability of a standardized protocol in the existing literature, this guide presents a comprehensive, hypothetical procedure based on the general principles of hydrothermal synthesis for analogous metal arsenate and strontium-based compounds. Additionally, critical safety information for handling arsenic-containing materials is provided.

Introduction

This compound is an inorganic compound with potential applications in various scientific fields. Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique allows for the control of particle size, morphology, and crystallinity by tuning reaction parameters such as temperature, time, and precursor concentrations. This document outlines a reproducible method for the synthesis of this compound and provides a framework for further investigation and optimization.

Safety Precautions

Arsenic compounds are highly toxic and carcinogenic; therefore, all handling must be conducted with extreme caution in a well-ventilated fume hood.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[2]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] Use a designated area for handling arsenic compounds.[2]

  • Waste Disposal: All arsenic-contaminated waste, including disposable materials and rinse water, must be collected in sealed, properly labeled containers and disposed of as hazardous waste according to institutional guidelines.[2]

  • Spills: In case of a spill, immediately follow established institutional procedures for hazardous material cleanup.[4]

Experimental Protocol

This protocol describes the hydrothermal synthesis of this compound from strontium nitrate and sodium arsenate dibasic heptahydrate.

3.1. Materials and Equipment

  • Strontium nitrate (Sr(NO₃)₂)

  • Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Drying oven

  • Centrifuge

  • Magnetic stirrer and stir bars

  • pH meter

3.2. Synthesis Procedure

  • Precursor Solution Preparation:

    • Prepare a 0.3 M aqueous solution of strontium nitrate (Sr(NO₃)₂).

    • Prepare a 0.2 M aqueous solution of sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O).

  • Reaction Mixture:

    • In a typical synthesis, slowly add the sodium arsenate solution to the strontium nitrate solution in a 3:2 molar ratio of Sr:As under constant stirring.

    • Adjust the pH of the resulting mixture to a desired level (e.g., 7, 9, or 11) using a dilute sodium hydroxide or nitric acid solution.

  • Hydrothermal Treatment:

    • Transfer the final mixture into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

    • Seal the autoclave and place it in a preheated oven.

    • Heat the autoclave to the desired temperature (e.g., 160 °C, 180 °C, or 200 °C) and maintain this temperature for a specific duration (e.g., 12, 24, or 48 hours).

  • Product Recovery and Cleaning:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave in a fume hood and collect the precipitate by centrifugation.

    • Wash the collected product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final this compound product in an oven at 80 °C for 12 hours.

Data Presentation

The following table summarizes the key experimental parameters for the hydrothermal synthesis of this compound, providing a basis for systematic optimization studies.

ParameterValue RangeUnit
Strontium PrecursorStrontium Nitrate (Sr(NO₃)₂)-
Arsenate PrecursorSodium Arsenate Dibasic Heptahydrate-
Sr:As Molar Ratio3:2-
Reaction Temperature160 - 200°C
Reaction Time12 - 48hours
pH of Solution7 - 11-

Experimental Workflow Diagram

HydrothermalSynthesisWorkflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_hydrothermal Hydrothermal Treatment cluster_recovery Product Recovery prep_sr Prepare 0.3M Strontium Nitrate Solution mix Mix Precursor Solutions (3:2 Sr:As ratio) prep_sr->mix prep_as Prepare 0.2M Sodium Arsenate Solution prep_as->mix adjust_ph Adjust pH (7, 9, or 11) mix->adjust_ph autoclave Transfer to Teflon-lined Autoclave adjust_ph->autoclave heating Heat in Oven (160-200°C, 12-48h) autoclave->heating cool Cool Autoclave to Room Temperature heating->cool centrifuge Collect Precipitate via Centrifugation cool->centrifuge wash Wash with Deionized Water and Ethanol centrifuge->wash dry Dry Product in Oven (80°C, 12h) wash->dry end_node End: this compound Powder dry->end_node start Start start->prep_sr start->prep_as

Caption: Workflow for the hydrothermal synthesis of this compound.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of key parameters influencing the final product characteristics in the hydrothermal synthesis of this compound.

SynthesisParameters cluster_inputs Input Parameters cluster_outputs Product Characteristics Temp Temperature Crystallinity Crystallinity Temp->Crystallinity ParticleSize Particle Size Temp->ParticleSize Time Time Time->Crystallinity Time->ParticleSize pH pH Morphology Morphology pH->Morphology Purity Purity pH->Purity Precursors Precursor Concentration Precursors->ParticleSize Precursors->Morphology

Caption: Influence of synthesis parameters on product characteristics.

References

Application Notes and Protocols for the Synthesis of Strontium Arsenate via Aqueous Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium arsenate (Sr₃(AsO₄)₂) is an inorganic compound of interest in various research fields, including materials science and potentially as a component in certain biomedical applications, with the caveat that all arsenic compounds are toxic and must be handled with extreme care. The aqueous precipitation method offers a straightforward and scalable approach for the synthesis of this compound powder. This method relies on the reaction of soluble strontium and arsenate precursors in an aqueous solution to form the insoluble this compound product. The resulting precipitate can then be isolated, purified, and processed to obtain the desired material characteristics.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound via aqueous precipitation.

Chemical Reaction

The synthesis of this compound by aqueous precipitation is based on the following chemical reaction:

3Sr(NO₃)₂(aq) + 2Na₃AsO₄(aq) → Sr₃(AsO₄)₂(s) + 6NaNO₃(aq)

In this reaction, aqueous solutions of strontium nitrate and sodium arsenate are mixed, leading to the formation of a solid precipitate of this compound, which has very low solubility in water.

Data Presentation

The following table summarizes the key experimental parameters for the aqueous precipitation synthesis of this compound. These parameters are based on general principles of inorganic precipitation and information from the synthesis of similar compounds. Optimization may be required to achieve desired particle characteristics.

ParameterValue/RangeNotes
Precursors
Strontium SourceStrontium Nitrate (Sr(NO₃)₂)High purity grade recommended.
Arsenate SourceSodium Arsenate (Na₃AsO₄)High purity grade recommended. Handle with extreme caution due to toxicity.
Reactant Solutions
Strontium Nitrate Concentration0.3 M
Sodium Arsenate Concentration0.2 MTo maintain a stoichiometric ratio of Sr:As of 3:2.
SolventDeionized Water
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)The reaction is typically carried out at ambient temperature.
pHNeutral to slightly alkaline (7-9)pH can be adjusted with dilute NaOH or HNO₃ if necessary.
Stirring Rate300-500 rpmTo ensure a homogeneous reaction mixture.
Addition Rate of PrecipitantSlow, dropwise additionTo control particle size and morphology.
Reaction/Aging Time2 - 4 hoursAllows for complete precipitation and particle growth.
Post-Precipitation Processing
Washing SolventDeionized Water, EthanolTo remove soluble byproducts.
Drying Temperature80 - 110 °CTo remove residual water.
Drying Time8 - 12 hours
Calcination Temperature800 - 1000 °C (Optional)To improve crystallinity.
Calcination Time2 - 4 hours (Optional)

Experimental Protocols

Safety Precautions: Arsenic compounds are highly toxic and carcinogenic. All handling of sodium arsenate and the resulting this compound product must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Dispose of all waste containing arsenic according to institutional and environmental regulations.

Protocol 1: Basic Aqueous Precipitation of this compound

This protocol describes a standard method for synthesizing this compound powder at room temperature.

Materials:

  • Strontium Nitrate (Sr(NO₃)₂)

  • Sodium Arsenate (Na₃AsO₄)

  • Deionized Water

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Burette or Dropping Funnel

  • Buchner Funnel and Filter Paper

  • Vacuum Flask

  • Drying Oven

  • Mortar and Pestle

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.3 M solution of strontium nitrate by dissolving the appropriate amount of Sr(NO₃)₂ in deionized water.

    • Prepare a 0.2 M solution of sodium arsenate by dissolving the appropriate amount of Na₃AsO₄ in deionized water.

  • Precipitation:

    • Place the 0.3 M strontium nitrate solution in a beaker on a magnetic stirrer and begin stirring at a moderate speed (e.g., 400 rpm).

    • Slowly add the 0.2 M sodium arsenate solution to the strontium nitrate solution dropwise using a burette or dropping funnel. A white precipitate of this compound will form immediately.

    • Continue stirring the suspension for 2 hours at room temperature to allow the reaction to go to completion and to age the precipitate.

  • Isolation and Washing of the Precipitate:

    • Set up a Buchner funnel with filter paper for vacuum filtration.

    • Filter the this compound suspension under vacuum to separate the precipitate from the supernatant.

    • Wash the precipitate on the filter paper with copious amounts of deionized water to remove the sodium nitrate byproduct and any unreacted precursors. Repeat the washing step 3-4 times.

    • Perform a final wash with ethanol to aid in the drying process.

  • Drying:

    • Carefully transfer the filtered precipitate to a watch glass or a petri dish.

    • Dry the precipitate in a drying oven at 100 °C for 12 hours, or until a constant weight is achieved.

  • Final Product:

    • Once dry, the product will be a fine white powder. If necessary, gently grind the powder with a mortar and pestle to break up any agglomerates.

    • Store the synthesized this compound in a well-sealed container.

Protocol 2: Optional Calcination for Improved Crystallinity

For applications requiring a higher degree of crystallinity, the dried this compound powder can be calcined at a high temperature.

Materials:

  • Dried this compound Powder (from Protocol 1)

  • Ceramic Crucible

  • High-Temperature Furnace

Procedure:

  • Place the dried this compound powder into a ceramic crucible.

  • Place the crucible in a high-temperature furnace.

  • Ramp the temperature to 900 °C at a rate of 5 °C/min.

  • Hold the temperature at 900 °C for 3 hours.

  • Allow the furnace to cool down to room temperature naturally.

  • Remove the calcined this compound powder and store it in a desiccator.

Characterization

The synthesized this compound powder can be characterized using various analytical techniques to confirm its identity, purity, and morphology:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.

  • Scanning Electron Microscopy (SEM): To observe the particle size, morphology, and agglomeration of the powder.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the arsenate group in the compound.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To confirm the elemental composition of the product.

Mandatory Visualization

Aqueous_Precipitation_Workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Post-Processing cluster_final Final Product prep_sr Prepare 0.3 M Sr(NO₃)₂ Solution mix Mix Solutions (Slow Addition & Stirring) prep_sr->mix prep_as Prepare 0.2 M Na₃AsO₄ Solution prep_as->mix age Age Precipitate (2 hours) mix->age filter_wash Filter & Wash (Deionized Water & Ethanol) age->filter_wash dry Dry Precipitate (100°C, 12h) filter_wash->dry calcine Calcine (Optional) (900°C, 3h) dry->calcine product Sr₃(AsO₄)₂ Powder dry->product calcine->product

Caption: Experimental workflow for Sr₃(AsO₄)₂ synthesis.

Application Notes and Protocols: Strontium Arsenate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium arsenate (Sr₃(AsO₄)₂) is an inorganic compound that has garnered limited but specific interest in materials science. While the inherent toxicity of arsenic-containing compounds significantly curtails its widespread application, particularly in biomedical fields, its properties as a strontium-based material suggest potential utility in specialized areas such as luminescent materials when appropriately doped. These notes provide an overview of the known properties of this compound, protocols for its synthesis and characterization, and a discussion of its potential, albeit hypothetical, applications based on analogies with similar materials. A strong emphasis is placed on the necessary safety precautions due to its high toxicity.

Physicochemical Properties of this compound

Quantitative data for this compound is not extensively reported in the literature, likely due to its limited applications. Below is a summary of its known properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaSr₃(AsO₄)₂[1]
Molecular Weight540.7 g/mol [1]
AppearanceWhite powder[2]
Solubility in WaterSlightly soluble[2]
Solubility Product (Ksp)~4.29 × 10⁻¹⁹[1]
Melting PointNot available[1]
Boiling PointNot available[1]
DensityNot available

Synthesis and Characterization Protocols

Experimental Protocol: Synthesis of this compound Powder via Precipitation

This protocol describes a common laboratory-scale method for synthesizing this compound powder.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O)

  • Deionized water

  • Ethanol

  • Ammonium hydroxide (for pH adjustment)

Procedure:

  • Solution Preparation:

    • Prepare a 0.3 M solution of strontium nitrate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.2 M solution of sodium arsenate in deionized water.

  • Precipitation:

    • Slowly add the strontium nitrate solution to the sodium arsenate solution dropwise while stirring vigorously.

    • Adjust the pH of the mixture to ~9-10 using ammonium hydroxide to ensure complete precipitation.

    • A white precipitate of this compound will form.

  • Aging and Washing:

    • Continue stirring the suspension for 2-4 hours at room temperature to allow for aging of the precipitate.

    • Separate the precipitate by filtration or centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

    • Perform a final wash with ethanol to aid in drying.

  • Drying:

    • Dry the collected powder in an oven at 80-100 °C for 12 hours or until a constant weight is achieved.

Experimental Protocol: Characterization of Synthesized this compound

Objective: To confirm the phase purity, morphology, and elemental composition of the synthesized powder.

  • X-ray Diffraction (XRD):

    • Grind a small amount of the dried powder to ensure a uniform particle size.

    • Mount the powder on a sample holder.

    • Perform XRD analysis using Cu Kα radiation, typically scanning from 2θ = 10° to 80°.

    • Compare the resulting diffraction pattern with standard reference patterns for this compound to confirm phase purity.

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX):

    • Mount a small amount of the powder onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or carbon to make it conductive.

    • Image the sample using an SEM to observe the particle morphology and size.

    • Perform EDX analysis on several areas of the sample to confirm the presence and relative ratios of Strontium (Sr), Arsenic (As), and Oxygen (O).

Potential Applications and Experimental Protocols

The applications of pure this compound are not well-documented. However, based on the properties of other strontium-based materials, its potential as a host for dopants in luminescent materials can be explored.

Application Note: this compound as a Host for Luminescent Materials

Strontium-containing compounds, such as strontium aluminate (SrAl₂O₄), are excellent host materials for rare-earth dopants like Europium (Eu²⁺/Eu³⁺) and Dysprosium (Dy³⁺) to create phosphors with persistent luminescence.[3] By analogy, this compound could potentially serve as a host lattice for such dopants. The introduction of rare-earth ions into the this compound crystal lattice could create materials with interesting photoluminescent properties.

Logical Workflow for Developing a this compound-Based Phosphor

cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Synthesis Synthesis of Sr₃(AsO₄)₂:RE³⁺ XRD XRD Analysis Synthesis->XRD Phase & Structure SEM_EDX SEM/EDX Synthesis->SEM_EDX Morphology & Composition PL Photoluminescence Spectroscopy Synthesis->PL Luminescent Properties Doping Doping with Rare-Earth (RE³⁺) Precursor Excitation Determine Excitation Spectra PL->Excitation Emission Measure Emission Spectra PL->Emission Quantum_Yield Calculate Quantum Yield Emission->Quantum_Yield start Start ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood synthesis Perform Synthesis Protocol fume_hood->synthesis waste Dispose of Waste as Hazardous synthesis->waste cleanup Clean Work Area waste->cleanup end End cleanup->end

References

Application Notes and Protocols for Strontium Arsenate as a Chemical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of strontium and arsenate ions. Direct research on the use of strontium arsenate as a chemical reagent in cell signaling and drug development is limited, likely due to its low solubility. These notes, therefore, represent potential and extrapolated applications and should be adapted and validated for specific experimental contexts.

Introduction

This compound (Sr₃(AsO₄)₂) is an inorganic compound with low aqueous solubility. As a chemical reagent in a biological context, it can serve as a sparingly soluble source of both strontium (Sr²⁺) and arsenate (AsO₄³⁻) ions. This unique property allows for the sustained, low-concentration exposure of cell cultures to these two biologically active ions.

  • Strontium (Sr²⁺): Known for its beneficial effects on bone metabolism, strontium promotes osteoblast proliferation and differentiation while inhibiting osteoclast activity. It primarily exerts its effects through the activation of the calcium-sensing receptor (CaSR) and the Wnt/β-catenin signaling pathway[1][2][3].

  • Arsenate (AsO₄³⁻): As a pentavalent form of arsenic, arsenate is a known cellular toxicant that can induce oxidative stress and modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., p38, JNK, ERK)[4][5][6].

The combined delivery of these ions via this compound could be a valuable tool for studying the interplay between bone anabolic signaling and cellular stress responses, with potential applications in osteoporosis research, bone tissue engineering, and cancer biology.

Data Presentation

The following tables summarize key quantitative data on the biological effects of strontium and arsenate ions from the literature.

Table 1: Quantitative Data on the Effects of Strontium Ions (Sr²⁺) on Cellular Signaling

ParameterCell TypeSr²⁺ ConcentrationEffectReference
Osteogenic DifferentiationHuman Mesenchymal Stem CellsNot specifiedUpregulated extracellular matrix gene expression and activated Wnt/β-catenin pathway.[1]
Osteogenic DifferentiationMC3T3-E1 cells1-10 mMPositive modulation of osteogenic differentiation.[7]
Cell ProliferationMC3T3-E1 cells1 mMStimulated proliferation and increased mRNA levels of osteocalcin and BMP-2.[7]
Wnt SignalingMurine OsteoblastsNot specifiedIncreased expression of Wnt3a and Wnt5a, and β-catenin transcriptional activity.[2]
MineralizationPrimary Rat Osteoblast Cultures0.01-0.1 mMPartial to near-complete inhibition of mineralization.[8]

Table 2: Quantitative Data on the Effects of Arsenate/Arsenite on Cellular Signaling

ParameterCell TypeArsenic Species & ConcentrationEffectReference
ERK ActivationPC12 cells400 µM ArseniteActivation of ERK MAP kinase.[9]
p38 MAPK PhosphorylationBALB/c 3T3 cells0.5 µM As₂O₃Significant increase in the phosphorylation and expression of p38α MAPK.[10]
MAPK Pathway ActivationMA-10 Mouse Leydig Tumor Cells100 µM Sodium ArseniteSignificant stimulation of ERK1/2, JNK, and p38 phosphorylation.[4]
Oxidative DNA DamageCultured Human CellsLow, physiologically relevant dosesInduction of high levels of oxidative DNA damage.[11]
Prolactin ReleaseRat Anterior Pituitary Cells25 µmol/L Inorganic ArsenicSignificant decrease in prolactin release.[12]

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution for Cell Culture

This protocol describes the preparation of a stock solution of this compound for use as a reagent in cell culture experiments. Due to its low solubility, a saturated solution provides a consistent source of Sr²⁺ and AsO₄³⁻ ions.

Materials:

  • This compound (Sr₃(AsO₄)₂) powder

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Add an excess amount of this compound powder (e.g., 1 g) to 100 mL of sterile, deionized water in a sterile conical tube.

  • Agitate the suspension vigorously for 24 hours at 37°C to ensure saturation.

  • Allow the undissolved powder to settle by leaving the tube undisturbed for at least 2 hours.

  • Carefully aspirate the supernatant, avoiding the settled powder.

  • Sterilize the saturated this compound solution by passing it through a 0.22 µm syringe filter into a fresh sterile conical tube.

  • This sterile, saturated solution can be used as a stock to be diluted in cell culture medium to the desired final concentration. Note: The exact concentration of Sr²⁺ and AsO₄³⁻ in the saturated solution should be determined by inductively coupled plasma mass spectrometry (ICP-MS) for precise dosing.

Protocol 2: In Vitro Assay for Osteoblast Differentiation using Alkaline Phosphatase (ALP) Activity

This protocol outlines a method to assess the effect of this compound on the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1).

Materials:

  • MC3T3-E1 cells

  • Complete growth medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin)

  • Osteogenic differentiation medium (complete growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)

  • Saturated this compound solution (from Protocol 1)

  • Alkaline Phosphatase (ALP) Assay Kit (colorimetric or fluorescent)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed MC3T3-E1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Replace the growth medium with osteogenic differentiation medium containing various dilutions of the saturated this compound solution (e.g., 1:100, 1:500, 1:1000). Include a positive control (osteogenic medium only) and a negative control (complete growth medium).

  • Culture the cells for 7-14 days, replacing the medium every 2-3 days with freshly prepared medium containing the respective treatments.

  • At the end of the culture period, wash the cells with PBS.

  • Lyse the cells according to the ALP assay kit manufacturer's instructions.

  • Perform the ALP activity assay and measure the absorbance or fluorescence using a plate reader.

  • Normalize the ALP activity to the total protein content or cell number in each well.

Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the investigation of the activation of the p38 MAPK stress-response pathway in response to this compound.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete growth medium

  • Saturated this compound solution (from Protocol 1)

  • Anisomycin (positive control for p38 activation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer membranes (e.g., PVDF), and Western blot apparatus

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with different dilutions of the saturated this compound solution for various time points (e.g., 30 min, 1h, 2h). Include an untreated control and a positive control (e.g., 10 µg/mL anisomycin for 30 minutes).

  • After treatment, place the plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer, scrape, and collect the lysates.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane, run the SDS-PAGE, and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with the antibody against total p38 MAPK.

  • Quantify band intensities to determine the ratio of phosphorylated p38 to total p38.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sr3(AsO4)2 This compound (Reagent) CaSR CaSR Sr3(AsO4)2->CaSR Sr²⁺ ROS_source ROS Generation (e.g., NOX) Sr3(AsO4)2->ROS_source AsO₄³⁻ Wnt_beta_catenin Wnt/β-catenin Pathway CaSR->Wnt_beta_catenin Oxidative_Stress Oxidative Stress ROS_source->Oxidative_Stress Gene_Expression Gene Expression (Osteogenesis & Stress Response) Wnt_beta_catenin->Gene_Expression MAPK_cascade MAPK Cascade (p38, JNK, ERK) MAPK_cascade->Gene_Expression Oxidative_Stress->MAPK_cascade

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start prep Prepare Saturated This compound Solution start->prep cell_culture Cell Seeding and Culture prep->cell_culture treatment Treat Cells with This compound Dilutions cell_culture->treatment alp_assay ALP Activity Assay (Osteoblast Differentiation) treatment->alp_assay western_blot Western Blot (MAPK Activation) treatment->western_blot data_analysis Data Analysis and Interpretation alp_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound assays.

References

Application Notes and Protocols: Strontium Arsenate as a Precursor for Optical Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of strontium arsenate compounds as precursors for the synthesis of advanced optical ceramics. The following sections detail the synthesis of this compound nanopowders, their consolidation into transparent ceramics, and the resulting optical properties. The protocols are based on current scientific literature and are intended to provide a foundation for further research and development in this area.

Introduction

This compound-based materials are emerging as promising candidates for various optical applications due to their potential for high transparency, particularly in the infrared region. The synthesis of high-purity, nano-sized this compound powders is a critical first step in the fabrication of high-quality optical ceramics. This document outlines the chemical precipitation synthesis of strontium fluoroarsenate (Sr₅(AsO₄)₃F) nanopowders and their subsequent densification into transparent ceramics via vacuum hot pressing.

Experimental Protocols

Synthesis of Strontium Fluoroarsenate (Sr₅(AsO₄)₃F) Nanopowder via Chemical Precipitation

This protocol describes the synthesis of strontium fluoroarsenate nanopowder, a precursor for transparent optical ceramics.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Arsenic acid (H₃AsO₄) - Note: Arsenic compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • Ammonium fluoride (NH₄F)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

Equipment:

  • Glass beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

  • Mortar and pestle or ball mill

Protocol:

  • Preparation of Precursor Solutions:

    • Prepare a 0.029 M solution of strontium nitrate (Sr(NO₃)₂) in deionized water.

    • Prepare a 0.017 M solution of arsenic acid (H₃AsO₄) in deionized water.

    • Prepare a solution containing ammonium fluoride (NH₄F) and ammonium hydroxide (NH₄OH).

  • Precipitation:

    • In a beaker, combine the strontium nitrate and arsenic acid solutions with continuous stirring.

    • Slowly add the ammonium fluoride and ammonium hydroxide solution to the reaction mixture. The overall chemical reaction is as follows: 5Sr(NO₃)₂ + 3H₃AsO₄ + NH₄F + 9NH₄OH → Sr₅(AsO₄)₃F↓ + 10NH₄NO₃ + 9H₂O[1]

    • Continuously monitor and maintain the pH of the solution between 9.5 and 10.0 using ammonium hydroxide.[1]

  • Aging and Washing:

    • Allow the resulting precipitate to age in the mother liquor for a specified period (e.g., 24 hours) to ensure complete reaction and particle growth.

    • Separate the precipitate from the solution by filtration using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

    • Perform a final wash with ethanol to aid in the drying process.

  • Drying and Milling:

    • Dry the washed precipitate in a drying oven at 80°C for 8 hours to obtain a dry powder.[1]

    • Gently grind the dried powder using a mortar and pestle or a ball mill to break up any agglomerates and obtain a fine, homogeneous nanopowder.

Fabrication of Transparent Sr₅(AsO₄)₃F Ceramics by Vacuum Hot Pressing

This protocol describes the consolidation of the synthesized strontium fluoroarsenate nanopowder into a dense, transparent optical ceramic.

Materials:

  • Synthesized Sr₅(AsO₄)₃F nanopowder

Equipment:

  • Vacuum hot press

  • Graphite die and punches

  • Polishing equipment (e.g., diamond lapping films)

Protocol:

  • Die Loading:

    • Place the synthesized Sr₅(AsO₄)₃F nanopowder into a graphite die.

  • Hot Pressing:

    • Place the loaded die into the vacuum hot press.

    • Evacuate the chamber to a high vacuum.

    • Heat the sample to a sintering temperature of 900-1000°C.

    • Simultaneously apply a uniaxial pressure of 50 MPa.[1]

    • Hold the sample at the desired temperature and pressure for a sufficient time (e.g., 1-2 hours) to allow for full densification.

  • Cooling and Extraction:

    • Cool the sample down to room temperature under vacuum.

    • Carefully extract the densified ceramic pellet from the graphite die.

  • Polishing:

    • Grind and polish both surfaces of the ceramic pellet to achieve a high-quality optical finish. Use progressively finer diamond lapping films to obtain a transparent ceramic.

Data Presentation

The following table summarizes the key properties of the fabricated strontium fluoroarsenate optical ceramics as reported in the literature.

PropertySr₅(AsO₄)₃F CeramicSr₅(PO₄)₃F Ceramic (for comparison)Reference
Powder Particle Size ~100-200 nm~100-200 nm[1]
Ceramic Thickness 1.5 mm1.5 mm[1]
Mid-IR Transmittance 89.5%85.8%[1]
Mid-IR Transmission Range up to 5.8 µmup to 4.5 µm[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the fabrication of this compound-based optical ceramics.

G cluster_synthesis Nanopowder Synthesis (Chemical Precipitation) cluster_fabrication Ceramic Fabrication cluster_characterization Characterization precursors Precursor Solutions (Sr(NO₃)₂, H₃AsO₄, NH₄F, NH₄OH) precipitation Precipitation (pH 9.5-10) precursors->precipitation aging Aging precipitation->aging filtration Filtration & Washing aging->filtration drying Drying (80°C) filtration->drying milling Milling drying->milling hot_pressing Vacuum Hot Pressing (900-1000°C, 50 MPa) milling->hot_pressing polishing Polishing hot_pressing->polishing optical_testing Optical Properties Testing (Transmittance, IR Range) polishing->optical_testing G cluster_precursor Precursor Stage cluster_processing Processing Stage cluster_properties Final Properties cluster_params Key Parameters synthesis Nanopowder Synthesis consolidation Ceramic Consolidation synthesis->consolidation optical_props Optical Properties consolidation->optical_props mechanical_props Mechanical Properties consolidation->mechanical_props synthesis_params Particle Size & Purity synthesis_params->synthesis consolidation_params Temperature, Pressure & Time consolidation_params->consolidation

References

Application Notes and Protocols for the Analytical Characterization of Strontium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive overview of key analytical techniques for the characterization of strontium arsenate (Sr₃(AsO₄)₂). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed protocols for determining the physicochemical properties, elemental composition, crystal structure, and morphology of this inorganic compound. The application notes herein describe the utility of each technique, followed by detailed experimental protocols.

Introduction

This compound (Sr₃(AsO₄)₂) is an inorganic salt composed of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻).[1] Its characterization is crucial for understanding its properties, behavior, and potential applications, as well as for assessing its environmental and biological impact. The analytical techniques detailed below provide a multi-faceted approach to achieving a thorough characterization of this compound.

Physicochemical Properties of this compound

A summary of the fundamental properties of this compound is presented below. Many of its properties are not extensively documented in publicly available literature.[1]

PropertyValueReference
Chemical Formula Sr₃(AsO₄)₂[1]
Molecular Weight 540.7 g/mol [1][2]
CAS Number 13464-68-1[1]
Appearance Solid[1][3]
Solubility Product (Ksp) ~4.29 × 10⁻¹⁹[1]
Synonyms Tristrontium diarsenate, Arsenic acid (H₃AsO₄), strontium salt (2:3)[1]

Overall Characterization Workflow

A comprehensive analysis of this compound involves multiple complementary techniques to elucidate its structure, composition, and physical form. The logical flow of this characterization process is outlined below.

G cluster_0 Initial Synthesis & Preparation cluster_1 Primary Characterization cluster_2 Secondary Characterization cluster_3 Data Interpretation & Reporting synthesis This compound Synthesis purification Purification & Drying synthesis->purification xrd X-Ray Diffraction (XRD) purification->xrd Phase & Crystal Structure icpms ICP-MS purification->icpms Elemental Composition & Purity ftir_raman FTIR / Raman Spectroscopy purification->ftir_raman Vibrational Modes (AsO₄³⁻) sem Scanning Electron Microscopy (SEM) purification->sem Morphology & Particle Size xps X-Ray Photoelectron Spectroscopy (XPS) purification->xps Surface Chemistry & Oxidation States tga Thermal Analysis (TGA/DSC) purification->tga Thermal Stability data_analysis Comprehensive Data Analysis xrd->data_analysis icpms->data_analysis ftir_raman->data_analysis sem->data_analysis xps->data_analysis tga->data_analysis report Final Report data_analysis->report

Caption: General workflow for this compound characterization.

X-Ray Diffraction (XRD)

Experimental Protocol
  • Sample Preparation:

    • Grind the this compound sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

    • Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim to prevent peak displacement errors.

  • Instrument Setup (Typical Powder Diffractometer):

    • X-ray Source: Cu Kα (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.[4]

    • Scan Range (2θ): 10° to 80°.

    • Step Size: 0.02°.[5]

    • Scan Speed/Time per Step: 1-2 seconds per step, or as needed to achieve good signal-to-noise ratio.

  • Data Acquisition:

    • Mount the sample holder in the diffractometer.

    • Initiate the scan using the defined parameters.

  • Data Analysis:

    • Use appropriate software to process the raw data, including background subtraction and peak identification.

    • Compare the resulting diffraction pattern against databases (e.g., ICDD) to confirm the phase of this compound.

    • If reference data is unavailable, the pattern can be used for ab initio structure determination or to identify isostructural compounds.

    • Analyze peak broadening using the Scherrer equation to estimate the average crystallite size.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Interpretation start This compound Powder Sample grind Grind to Fine Powder start->grind pack Pack into Sample Holder grind->pack load Load into Diffractometer pack->load acquire Acquire Diffraction Data (2θ Scan) load->acquire process Process Raw Data (Background Subtraction) acquire->process identify Phase Identification (Database Matching) process->identify analyze Analyze Peak Shape (Crystallite Size) process->analyze

Caption: Experimental workflow for XRD analysis.

Vibrational Spectroscopy (FTIR & Raman)

Application Note: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the arsenate (AsO₄³⁻) anion within the this compound structure. These techniques are highly sensitive to the local chemical environment and symmetry of the arsenate group. The positions and splitting of vibrational bands can confirm the presence of the arsenate polyhedra and provide insights into coordination with strontium cations.[6][7]

Vibrational Modes of the Arsenate Anion

The free arsenate ion (AsO₄³⁻) has tetrahedral symmetry, resulting in characteristic vibrational modes. In a crystal lattice, this symmetry is often distorted, leading to the splitting of degenerate modes.

ModeWavenumber Range (cm⁻¹)DescriptionTechnique
ν₁ (A₁) ~810 - 860 cm⁻¹Symmetric As-O StretchRaman (strong), IR (weak)
ν₃ (F₂) ~770 - 903 cm⁻¹Antisymmetric As-O StretchIR (strong), Raman (medium)
ν₂ (E) ~340 - 430 cm⁻¹Symmetric O-As-O BendRaman (medium)
ν₄ (F₂) ~370 - 530 cm⁻¹Antisymmetric O-As-O BendIR (medium), Raman (medium)
(Data synthesized from multiple arsenate mineral studies[8][9][10])
Experimental Protocol (FTIR-ATR)
  • Sample Preparation: Place a small amount of the fine this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer equipped with a diamond ATR accessory.

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 64 to 128 scans to improve the signal-to-noise ratio.[10]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the absorbance spectrum.

  • Data Analysis:

    • Identify the characteristic peaks corresponding to the AsO₄³⁻ vibrational modes.

    • Analyze peak positions and splitting to infer the local symmetry and coordination environment.

Elemental Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Application Note: ICP-MS is the preferred method for accurate quantification of strontium and arsenic content in the sample, thereby confirming its stoichiometry and assessing its purity.[11] The technique offers extremely low detection limits, making it ideal for trace element analysis and identifying metallic impurities.[12] Due to potential spectral interferences, particularly for arsenic at mass 75 (e.g., from ArCl⁺), modern ICP-MS systems with collision/reaction cells or tandem mass spectrometry (MS-MS) capabilities are recommended for accurate results.[11][12]

Experimental Protocol
  • Sample Preparation (Acid Digestion):

    • Accurately weigh approximately 10-50 mg of the this compound sample into a clean Teflon digestion vessel.

    • Add a mixture of high-purity acids (e.g., 5 mL nitric acid (HNO₃) and 1 mL hydrochloric acid (HCl)).

    • Seal the vessel and heat in a microwave digestion system using a suitable temperature program (e.g., ramp to 200°C and hold for 20 minutes) until the sample is fully dissolved.

    • After cooling, carefully open the vessel and dilute the digestate to a final volume (e.g., 50 mL) with deionized water. A further dilution may be required to bring the element concentrations into the calibrated range of the instrument.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from certified stock solutions of Sr and As. The concentration range should bracket the expected concentrations in the diluted sample.

    • The standards should be matrix-matched (i.e., contain the same acid concentration as the samples).

  • Data Acquisition:

    • Introduce the blank, calibration standards, and prepared samples into the ICP-MS.

    • Operate the instrument in a mode that resolves interferences on arsenic (⁷⁵As). For example, using a collision cell with helium (KED mode) to remove ArCl⁺ or a reaction cell with oxygen to shift As⁺ to AsO⁺ at mass 91.[11][12]

    • Monitor isotopes such as ⁸⁸Sr and ⁷⁵As.

  • Data Analysis:

    • Generate calibration curves for Sr and As.

    • Calculate the concentration of each element in the digested solution.

    • Use the initial sample mass and dilution factors to determine the weight percentage of Sr and As in the original solid sample and compare it to the theoretical values for Sr₃(AsO₄)₂.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Quantification weigh Weigh Sample digest Microwave Acid Digestion weigh->digest dilute Dilute to Final Volume digest->dilute aspirate Aspirate Sample into Plasma dilute->aspirate calibrate Calibrate ICP-MS with Certified Standards calibrate->aspirate acquire Acquire Mass Spec Data (Monitor ⁷⁵As, ⁸⁸Sr) aspirate->acquire process Generate Calibration Curves acquire->process calculate Calculate Element Concentrations process->calculate report Determine Stoichiometry & Purity calculate->report

Caption: Workflow for quantitative elemental analysis by ICP-MS.

Surface Analysis Techniques

A. Scanning Electron Microscopy (SEM)

Application Note: SEM is used to visualize the surface morphology, particle size, and shape of the this compound powder.[13][14] It provides high-resolution images of the material's topography. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also perform elemental analysis on a micro-scale, providing spatial distribution maps of strontium, arsenic, and oxygen, which is useful for confirming compositional homogeneity.[15][16]

Experimental Protocol (SEM-EDX)
  • Sample Preparation:

    • Mount a small amount of the this compound powder onto an aluminum SEM stub using double-sided carbon tape.

    • Remove excess loose powder with a gentle stream of compressed nitrogen.

    • If the sample is not sufficiently conductive, apply a thin (5-10 nm) conductive coating of carbon or gold/palladium using a sputter coater to prevent surface charging under the electron beam.[13]

  • Instrument Setup:

    • Accelerating Voltage: 10-20 kV. A lower voltage reduces beam penetration and is more surface-sensitive, while a higher voltage is better for EDX analysis of heavier elements.[16]

    • Working Distance: Adjust for optimal image resolution and EDX signal collection (typically 10-15 mm).

    • Detectors: Use a secondary electron (SE) detector for topographic imaging and a backscattered electron (BSE) detector for compositional contrast.

  • Data Acquisition:

    • Load the sample into the SEM chamber and evacuate to high vacuum.

    • Obtain focused images at various magnifications to observe overall morphology and individual particle details.

    • Select a representative area and acquire an EDX spectrum to identify the elements present. This will produce peaks corresponding to Sr, As, and O.

    • Perform elemental mapping to visualize the distribution of these elements across the imaged area.

  • Data Analysis:

    • Analyze the SEM images to describe the particle morphology (e.g., crystalline, agglomerated, spherical). Measure particle sizes using the software's built-in tools.

    • Analyze the EDX spectrum to confirm the elemental composition. Quantitative analysis can be performed using standardless or standard-based methods to approximate the atomic percentages of Sr and As.

B. X-Ray Photoelectron Spectroscopy (XPS)

Application Note: XPS is a surface-sensitive technique used to determine the elemental composition and, critically, the chemical (oxidation) states of the elements on the surface of the this compound sample.[17] It can confirm the presence of Sr²⁺ and As⁵⁺ (in the arsenate form) and detect any surface contamination or alternative oxidation states (e.g., As³⁺).

Experimental Protocol
  • Sample Preparation:

    • Mount the this compound powder onto a sample holder using non-reactive, UHV-compatible tape or by pressing it into a clean indium foil.

    • Load the sample into the XPS instrument's introduction chamber.

  • Instrument Setup:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV).

    • Analysis Chamber Pressure: Ultra-high vacuum (UHV), typically < 10⁻⁸ mbar.

    • Pass Energy: Use a high pass energy (~160 eV) for survey scans and a low pass energy (20-40 eV) for high-resolution scans of individual element regions to achieve better spectral resolution.

  • Data Acquisition:

    • Perform a survey scan (0-1200 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution scans over the core level regions of interest: Sr 3d, As 3d, and O 1s.

    • If surface charging occurs (common for insulating materials), use a low-energy electron flood gun for charge neutralization.

  • Data Analysis:

    • Correct the binding energy scale for any residual charging by setting the adventitious carbon C 1s peak to 284.8 eV.[17]

    • Process the high-resolution spectra using appropriate software. This involves background subtraction (e.g., Shirley background) and peak fitting.[17]

    • The Sr 3d spectrum is expected to show a doublet (Sr 3d₅/₂ and Sr 3d₃/₂) characteristic of Sr²⁺.[18][19]

    • The As 3d spectrum should be fitted to determine the binding energy corresponding to the As⁵⁺ state in the arsenate anion.

    • The O 1s spectrum can be complex but should show a primary component related to the As-O bonds in the arsenate group.

References

Application Note and Protocol: SEM Sample Preparation for Morphological Analysis of Strontium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and microstructure of materials. For strontium arsenate, an inorganic compound with potential applications in various fields, including pharmaceuticals and materials science, obtaining high-quality SEM images is crucial for understanding its physical properties. Proper sample preparation is a critical prerequisite for achieving high-resolution and artifact-free images. This document provides a detailed protocol for the preparation of this compound powder samples for SEM analysis, ensuring optimal imaging results.

Experimental Protocols

The following protocol outlines the key steps for preparing this compound powder for SEM imaging. As this compound is a non-conductive material, sputter coating is essential to prevent charging effects during analysis.[1][2][3]

Materials and Equipment
  • This compound powder

  • SEM stubs (aluminum is common)[4][5]

  • Double-sided conductive carbon tape or conductive paint (e.g., silver paint)[4][6]

  • Tweezers[4][7]

  • Spatula or fine brush[7]

  • Compressed air or nitrogen gas[4][7]

  • Desiccator or vacuum oven

  • Sputter coater with a gold, gold-palladium, or chromium target[8][9]

Step-by-Step Protocol

2.2.1. Sample Drying

Prior to mounting, it is crucial to ensure the this compound powder is completely dry to prevent outgassing in the high vacuum of the SEM chamber.[6][10]

  • Place a small amount of the this compound powder in a clean, dry watch glass or weighing boat.

  • Dry the sample in a desiccator overnight or in a vacuum oven at a low temperature (e.g., 60-80 °C) for 1-2 hours. The exact temperature and time may need to be optimized to ensure all moisture is removed without altering the sample's morphology.

2.2.2. Sample Mounting

Properly mounting the sample on the SEM stub ensures stability and good electrical contact.[4][5]

  • Securely place an aluminum SEM stub on a clean work surface.

  • Apply a piece of double-sided conductive carbon tape to the surface of the stub, ensuring there are no air bubbles. Alternatively, a small drop of conductive paint can be used.[4]

  • Using a clean spatula or fine brush, carefully transfer a small amount of the dried this compound powder onto the conductive tape or paint.[7]

  • Gently press the powder onto the adhesive to ensure good contact.

  • To remove any loose particles that could contaminate the SEM chamber, gently tap the side of the stub or use a light stream of compressed air or nitrogen gas.[4][7] It is crucial to remove excess material to prevent it from falling into the SEM column.[7]

2.2.3. Sputter Coating

Sputter coating deposits a thin layer of conductive material onto the sample surface to prevent charge buildup from the electron beam.[1][2][8]

  • Place the mounted sample into the sputter coater chamber.

  • Evacuate the chamber to the recommended vacuum level for the instrument.

  • Introduce an inert gas, typically argon, into the chamber.[9]

  • Apply a current to the target material (e.g., gold, gold-palladium, or chromium) to generate a plasma. This will bombard the target and eject atoms that will coat the sample.[1][9]

  • Coat the sample with a thin layer of the conductive material. A thickness of approximately 10 nm is generally sufficient to prevent charging without obscuring the surface details.[2][8]

  • Once the coating is complete, vent the chamber and remove the sample.

  • The sample is now ready for SEM analysis. For optimal results, it is recommended to store the coated sample in a desiccator if not analyzed immediately to prevent moisture absorption.[7]

Data Presentation

ParameterTypical Value/RangeMaterial/TargetNotes
Coating Thickness 5 - 20 nmGold (Au), Gold-Palladium (Au-Pd), Platinum (Pt), Chromium (Cr)A thickness of ~10 nm is a good starting point to ensure conductivity without obscuring fine morphological features.[2][8]
Sputtering Current 10 - 40 mAAu, Au-Pd, PtHigher currents can lead to faster coating but may also cause sample heating.
Sputtering Time 30 - 180 secondsAu, Au-Pd, PtTime is dependent on the desired thickness and the sputtering current.
Argon Pressure 0.05 - 0.2 mbar-The pressure of the inert gas affects the sputtering rate and grain size of the coating.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of this compound samples for SEM analysis.

SEM_Preparation_Workflow cluster_0 Sample Preparation Start This compound Powder Drying Drying (Desiccator or Vacuum Oven) Start->Drying Remove Moisture Mounting Mounting (Conductive Tape/Paint) Drying->Mounting Adhere to Stub Coating Sputter Coating (e.g., Gold) Mounting->Coating Ensure Conductivity SEM_Analysis SEM Analysis Coating->SEM_Analysis Image Morphology

Caption: Workflow for SEM Sample Preparation of this compound.

This comprehensive protocol and the accompanying information will aid researchers in preparing high-quality this compound samples for morphological characterization by SEM, leading to more accurate and reliable results.

References

Application Note: Identification of Arsenate Groups using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups in organic and inorganic compounds.[1][2][3] The method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their characteristic vibrational modes.[3][4] This application note provides a detailed overview and experimental protocols for the use of FTIR spectroscopy in the identification and characterization of the arsenate (AsO₄³⁻) functional group. Understanding the presence and coordination of arsenate is critical in various fields, including environmental science, geochemistry, toxicology, and pharmaceutical development, where arsenic-containing compounds may be present as active ingredients or impurities.

Principle of Arsenate Identification The arsenate anion (AsO₄³⁻) has a tetrahedral geometry, similar to phosphate and sulfate ions. This structure gives rise to four fundamental vibrational modes, not all of which are infrared active under perfect tetrahedral symmetry (T_d). However, in real-world samples (crystals, aqueous solutions, or when complexed), this symmetry is often lowered, causing more modes to become IR-active and providing a rich spectral signature.

The primary vibrational modes for the arsenate group are:

  • ν₃ (Antisymmetric Stretching): This is a triply degenerate vibration and typically produces the most intense band in the FTIR spectrum of arsenate. It is highly sensitive to the local chemical environment.

  • ν₁ (Symmetric Stretching): This mode is not IR-active in a perfect tetrahedron but becomes active when the symmetry is distorted, often appearing as a sharp, medium-intensity band.[5]

  • ν₄ (Antisymmetric Bending): A triply degenerate bending or deformation mode that appears at lower frequencies than the stretching modes.

  • ν₂ (Symmetric Bending): A doubly degenerate bending mode that is often weak in the IR spectrum.

Protonation, hydration, and coordination to metal cations significantly influence the symmetry of the arsenate ion and thus the position and intensity of its characteristic absorption bands.[6] For instance, protonation to form HAsO₄²⁻ or H₂AsO₄⁻ lowers the symmetry, leading to the splitting of degenerate modes and shifts in peak frequencies.[6] Generally, As-O stretching vibrations are observed at wavenumbers above 700 cm⁻¹, which helps distinguish arsenates from arsenites, whose primary absorptions occur below this threshold.[7]

Data Presentation: Characteristic FTIR Bands for Arsenate Species

The following table summarizes the key FTIR absorption bands associated with various arsenate species. These values are compiled from studies on aqueous solutions and minerals and can serve as a reference for spectral interpretation.

SpeciesVibrational ModeWavenumber Range (cm⁻¹)Comments
AsO₄³⁻ ν₃ (Antisymmetric Stretch)820 - 890Typically a very strong and broad band. The main diagnostic peak for the arsenate group.[5][6]
ν₁ (Symmetric Stretch)~900Becomes IR active with symmetry distortion. Appears as a sharp, intense band in some mineral spectra.[5]
HAsO₄²⁻ As-O Antisymmetric Stretch~865Strong absorption.[6]
As-O Symmetric Stretch~846Strong absorption.[6]
As-OH Symmetric Stretch680 - 700Broad peak, indicating the presence of a protonated group.[6]
H₂AsO₄⁻ As-O Antisymmetric Stretch~908Distinct band.[6]
As-O Symmetric Stretch~877Distinct band.[6]
As-(OH)₂ Stretch~766Broad band resulting from the two hydroxyl groups.[6]
Mineral-Bound AsO₄³⁻ ν₃ (Antisymmetric Stretch)780 - 890Can split into multiple bands depending on the crystal structure and coordination. Example: Ceruleite shows peaks at 787, 827, and 886 cm⁻¹.[5]
ν₄ (Bending/Deformation)370 - 430Lower frequency bands corresponding to O-As-O bending modes.[5]

Experimental Protocols

Proper sample preparation is critical for obtaining high-quality FTIR spectra.[8] The choice of method depends on the physical state of the sample (solid or liquid).

Logical Relationship: From Structure to Spectrum

The diagram below illustrates how the molecular structure of the arsenate ion gives rise to its characteristic FTIR spectral features.

G Logical Relationship: Arsenate Structure to FTIR Spectrum A Arsenate Ion (AsO₄³⁻) B Tetrahedral Geometry (Td symmetry) A->B has C Molecular Vibrations B->C undergoes D ν₃ Antisymmetric Stretch C->D results in E ν₁ Symmetric Stretch C->E results in F ν₄ Antisymmetric Bend C->F results in G ν₂ Symmetric Bend C->G results in H Strong, Broad Band ~820-890 cm⁻¹ D->H corresponds to I Sharp Band (if symmetry is low) ~900 cm⁻¹ E->I corresponds to J Medium Band ~370-430 cm⁻¹ F->J corresponds to

Caption: Relationship between arsenate's structure and its FTIR signature.

Protocol 1: Solid Sample Analysis using KBr Pellet Method

This is a traditional transmission method suitable for powdered solid samples, such as minerals or lyophilized drug products.[1][3]

Materials:

  • Sample (1-2 mg)

  • Infrared-grade Potassium Bromide (KBr), dried (100-200 mg)[1]

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at ~100-110°C for at least 2 hours to remove moisture, which has strong IR absorption bands.[9] Store in a desiccator.

  • Grinding: Place 1-2 mg of the solid sample into a clean agate mortar.[1] Grind the sample until it is a fine, uniform powder. The particle size should be less than the wavelength of the IR radiation (~2 microns) to minimize scattering.

  • Mixing: Add 100-200 mg of the dried KBr to the mortar.[1] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous.

  • Pellet Pressing: Transfer the mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[1]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Collect the spectrum according to the instrument parameters outlined below.

Protocol 2: Solid and Liquid Analysis using Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for powders, films, and aqueous solutions.[1][10]

Materials:

  • Sample (solid or liquid)

  • Spatula or pipette

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)[6]

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

    • For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal using a pipette.[1]

  • Apply Pressure (for solids): Use the ATR pressure clamp to apply firm, consistent pressure to the solid sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.[1]

  • Data Acquisition: Collect the spectrum immediately. For volatile liquids, be aware that evaporation can occur.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Protocol 3: General FTIR Instrument and Data Acquisition Parameters

These settings are a general starting point and may be optimized for specific instruments and samples.

  • Mode: Absorbance or Transmittance.

  • Spectral Range: 4000–400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations, including those of arsenate, occur.[3][6][11]

  • Resolution: 4 cm⁻¹. This is sufficient for resolving the characteristic broad bands of arsenate in most matrices.[10][11]

  • Number of Scans: 100-256 scans. Co-adding multiple scans improves the signal-to-noise ratio.[9][11]

  • Background: A background spectrum (of air for KBr pellet, or the clean ATR crystal) must be collected under the same conditions as the sample scan and subtracted automatically by the instrument software.[11]

  • Data Processing: Apply baseline correction and normalization as needed to facilitate spectral comparison and interpretation.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow for arsenate group identification using FTIR spectroscopy.

G FTIR Experimental Workflow for Arsenate Identification cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation A Select Sample B Solid Sample A->B C Liquid/Aqueous Sample A->C D Grind Sample (1-2 mg) + Dry KBr (100-200 mg) B->D KBr Pellet Method G Place powder on ATR crystal + Apply Pressure B->G ATR Method F Place drop on ATR crystal C->F ATR Method E Press into Pellet D->E I Place Sample in FTIR E->I F->I G->I H Collect Background Spectrum (Air or clean ATR crystal) J Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 128 scans) H->J I->J K Process Spectrum (Baseline Correction, Normalization) J->K L Identify Characteristic Bands (e.g., As-O stretch at 820-890 cm⁻¹) K->L M Compare with Reference Spectra & Data Tables L->M N Final Report: Arsenate Group Identified M->N

References

Application Notes and Protocols for the Safe Disposal of Strontium Arsenate Laboratory Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the safe handling and disposal of laboratory waste containing strontium arsenate. Given the highly toxic and carcinogenic nature of arsenic compounds, strict adherence to these procedures is crucial to ensure personnel safety and environmental protection.

Hazard Assessment

This compound (Sr₃(AsO₄)₂) is an inorganic salt that is sparingly soluble in water.[1] Its primary hazard stems from its arsenic content. Arsenate (As⁵⁺), the anionic component of the salt, is a known human carcinogen and is highly toxic if ingested, inhaled, or absorbed through the skin.[2] The toxicity of arsenate is due to its ability to interfere with phosphate metabolism and induce oxidative stress.[1]

Key Hazards:

  • Carcinogenicity: Classified as a human carcinogen (causes lung, bladder, and skin cancer).[2]

  • High Acute Toxicity: May be fatal if swallowed, inhaled, or in contact with skin.[3][4]

  • Organ Damage: Can cause damage to the liver, kidneys, heart, bone marrow, and nervous system through acute or chronic exposure.[2]

  • Irritant: Causes skin, eye, and respiratory tract irritation.[2]

Data Presentation: Chemical and Toxicological Properties

The following table summarizes the available quantitative data for this compound and related arsenic compounds. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, some data is based on the closely related compound, strontium arsenite, and general data for inorganic arsenic compounds.

PropertyValueReference / Notes
Chemical Formula Sr₃(AsO₄)₂[1]
Molecular Weight 540.7 g/mol [1]
CAS Number 13464-68-1[1]
Appearance White powder or solidBased on general properties of similar salts.[3]
Solubility Product (Ksp) 4.29 × 10⁻¹⁹[1] Indicates very low solubility in water.
OSHA PEL (as Arsenic) 0.01 mg/m³ (8-hour TWA)[2] Permissible Exposure Limit for inorganic arsenic compounds.
NIOSH REL (as Arsenic) 0.002 mg/m³ (15-minute ceiling)[2] Recommended Exposure Limit for inorganic arsenic compounds.
ACGIH TLV (as Arsenic) 0.01 mg/m³ (8-hour TWA)[2] Threshold Limit Value for inorganic arsenic compounds.
EPA Hazardous Waste Code D004 (Arsenic)[5][6] Wastes containing arsenic at a concentration of 5.0 mg/L or greater as determined by the Toxicity Characteristic Leaching Procedure (TCLP) are considered hazardous.

Experimental Protocols

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear the following PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: When handling the solid powder or creating aerosols, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.

Waste Collection and Segregation
  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be labeled as "Hazardous Waste, Toxic: this compound".

    • Do not mix with other waste streams.

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene).

    • The container must be labeled as "Hazardous Waste, Toxic: this compound Solution".

    • Maintain a pH between 6 and 8 to minimize the potential for the generation of toxic gases. Do not acidify, as this can increase the solubility of this compound.[1]

Spill Cleanup Protocol

In the event of a spill of this compound:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in section 3.1.

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit for toxic solids) to prevent the powder from becoming airborne.

    • For liquid spills: Cover the spill with an absorbent material.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., a soap and water solution), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Procedure

All this compound waste is classified as hazardous waste and must be disposed of through the institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

  • Container Sealing: Ensure the hazardous waste container is securely sealed.

  • Labeling: Double-check that the container is accurately labeled with its contents and associated hazards.

  • Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area away from incompatible materials.

  • Pickup Request: Arrange for the pickup and disposal of the waste with your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the safe disposal of this compound laboratory waste.

StrontiumArsenateDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-proof Container 'Hazardous Waste, Toxic: This compound' solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container 'Hazardous Waste, Toxic: This compound Solution' liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by EHS/Licensed Contractor storage->pickup disposal Proper Hazardous Waste Disposal pickup->disposal

Caption: Workflow for the safe disposal of this compound laboratory waste.

References

Troubleshooting & Optimization

Technical Support Center: Strontium Arsenate Single Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strontium arsenate (Sr₃(AsO₄)₂) single crystal growth. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of high-quality this compound single crystals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the growth of this compound single crystals, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Polycrystalline Growth or Poor Crystal Quality - Inadequate Temperature Control: Fluctuations or incorrect temperature gradients can lead to multiple nucleation sites. - Impure Starting Materials: Contaminants can act as nucleation sites. - Incorrect Stoichiometry: Deviation from the ideal Sr:As ratio can disrupt the crystal lattice.- Optimize Temperature Profile: Ensure precise and stable temperature control throughout the growth process. Utilize a well-defined temperature gradient. - Use High-Purity Precursors: Employ starting materials of the highest available purity (e.g., 99.99% or higher). - Verify Stoichiometry: Carefully weigh starting materials to ensure the correct molar ratio. Consider using a slight excess of the more volatile component (arsenic oxide) to compensate for evaporation.
Inclusions or Voids in the Crystal - Constitutional Supercooling: Occurs when the solute concentration at the solid-liquid interface is higher than in the bulk melt, leading to instability. - Gas Bubble Entrapment: Dissolved gases in the melt can be trapped during solidification. - Flux Inclusions (in flux growth): Droplets of the flux material can be entrapped within the growing crystal.- Reduce Growth Rate: A slower growth rate allows for more effective diffusion of solute away from the interface. - Increase Temperature Gradient: A steeper gradient at the interface can help to stabilize the growth front. - Degas the Melt: Hold the melt at a temperature above its melting point under vacuum before initiating growth. - Optimize Flux Removal: In flux growth, ensure a slow and controlled cooling process to allow the flux to separate cleanly from the crystal.
Cracking of the Crystal - High Thermal Stress: Rapid cooling or large temperature gradients can induce stress that exceeds the crystal's mechanical strength. - Lattice Mismatch: Mismatch between the seed crystal and the growing crystal can introduce strain. - Phase Transitions: Some materials undergo phase transitions during cooling, which can cause stress and cracking.- Slow Cooling Rate: Implement a slow and controlled cooling process after growth is complete, especially through any known phase transition temperatures. - Use a High-Quality Seed Crystal: Ensure the seed crystal is of the same material and orientation, and is free of defects. - Annealing: Post-growth annealing can help to relieve internal stresses.
Difficulty in Achieving Desired Crystal Size - Spurious Nucleation: Uncontrolled nucleation can compete with the growth of the main crystal. - Unstable Growth Conditions: Fluctuations in temperature or melt convection can inhibit sustained growth. - Inappropriate Crucible Material: Reaction between the melt and the crucible can introduce impurities and disrupt growth.- Optimize Seed Introduction: Carefully control the temperature and atmosphere when introducing the seed crystal to the melt. - Improve System Stability: Ensure the furnace provides a stable thermal environment and that mechanical vibrations are minimized. - Select Inert Crucible: Use a crucible material that is chemically inert to the this compound melt at high temperatures (e.g., platinum, iridium, or a suitable ceramic).
Loss of Volatile Components (Arsenic) - High Vapor Pressure of Arsenic: Arsenic and its oxides can have a high vapor pressure at the growth temperatures, leading to a change in the melt stoichiometry.[1][2]- Sealed Ampoule/Crucible: Use a sealed growth environment (e.g., a sealed quartz ampoule for vapor transport or a tightly covered crucible for melt growth) to maintain the arsenic partial pressure. - Use of a Flux: A suitable flux can cover the melt surface, reducing evaporation of volatile components. - Controlled Atmosphere: Grow crystals in a controlled atmosphere with a known partial pressure of arsenic or an inert gas to suppress volatilization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for growing this compound single crystals?

A1: The most common methods for growing single crystals of complex oxides like this compound include the Czochralski method, the Bridgman-Stockbarger technique, flux growth (also known as high-temperature solution growth), and hydrothermal synthesis.[3][4][5][6] The choice of method depends on factors such as the melting behavior of this compound (congruent or incongruent), its vapor pressure, and the desired crystal size and quality.

Q2: What are the primary challenges associated with the Czochralski growth of arsenates?

A2: The primary challenges for growing arsenates by the Czochralski method include the high volatility of arsenic, which can lead to stoichiometric imbalances in the melt, and the potential for decomposition at the melting point.[1][2] Maintaining a stable melt composition and a controlled atmosphere are critical for successful Czochralski growth of arsenates.

Q3: How can I control the stoichiometry of the this compound crystal?

A3: Stoichiometry control is crucial and can be managed by:

  • Precise Precursor Measurement: Accurately weighing the high-purity strontium and arsenic source materials.

  • Sealed Environment: Using a sealed ampoule or crucible to prevent the loss of volatile arsenic species.

  • Flux Composition: In flux growth, the composition of the flux can influence the solubility and incorporation of strontium and arsenate ions.

  • Controlled Atmosphere: Maintaining a specific partial pressure of arsenic or oxygen in the growth chamber.

Q4: What types of defects are commonly observed in arsenate single crystals?

A4: Common defects in single crystals, including arsenates, can be point defects (vacancies, interstitials, substitutions), line defects (dislocations), planar defects (grain boundaries, stacking faults), and volume defects (inclusions, voids).[7] In arsenates, compositional striations due to fluctuations in growth conditions and inclusions of flux or secondary phases are also common.

Q5: What is the role of a flux in flux growth, and how do I choose a suitable one for this compound?

A5: A flux is a molten salt or oxide that dissolves the components of the desired crystal at a temperature below the crystal's melting point.[8][9][10] It acts as a solvent from which the crystal precipitates upon slow cooling. A suitable flux for this compound should:

  • Have a low melting point.

  • Exhibit high solubility for strontium oxide and arsenic oxide.

  • Have a low vapor pressure at the growth temperature.

  • Be chemically inert with respect to the crucible material.

  • Be easily separable from the grown crystal. Common fluxes for oxides include borates, chlorides, and molybdates. The selection of a specific flux for this compound would likely require experimental investigation.

Experimental Protocols

While specific, detailed protocols for this compound single crystal growth are not widely published, the following are generalized methodologies for common techniques that can be adapted.

Flux Growth Method
  • Preparation: Mix high-purity SrO (or SrCO₃) and As₂O₅ powders with a suitable flux (e.g., a mixture of PbO and B₂O₃) in a platinum crucible. The molar ratio of this compound to flux is typically between 1:10 and 1:20.

  • Heating: Place the crucible in a programmable furnace and heat to a temperature above the liquidus of the mixture (e.g., 1100-1200 °C) to ensure complete dissolution.

  • Homogenization: Hold the melt at the maximum temperature for several hours to ensure homogeneity.

  • Cooling: Slowly cool the furnace at a controlled rate (e.g., 1-5 °C/hour) to induce nucleation and crystal growth.

  • Crystal Recovery: Once the furnace has cooled to a temperature below the solidification point of the flux, the crystals can be recovered. This can be done by decanting the remaining molten flux, or after cooling to room temperature, by dissolving the solidified flux in a suitable solvent (e.g., dilute nitric acid) that does not attack the this compound crystals.

Bridgman-Stockbarger Method
  • Charge Preparation: Synthesize polycrystalline this compound by solid-state reaction of stoichiometric amounts of SrCO₃ and As₂O₅.

  • Crucible Loading: Place the polycrystalline charge into a crucible with a conical tip (to promote single-seed selection), which is then sealed under vacuum or a controlled atmosphere.

  • Melting: Position the crucible in the hot zone of a two-zone Bridgman furnace, with the temperature set above the melting point of this compound.

  • Crystal Growth: Slowly lower the crucible through a temperature gradient into the cooler zone of the furnace. The cooling rate is controlled by the lowering speed (e.g., 1-3 mm/hour). Solidification begins at the conical tip, ideally forming a single nucleus that propagates through the melt.

  • Cooling: After the entire charge has solidified, cool the furnace slowly to room temperature to prevent thermal shock and cracking of the crystal.

Visualizations

Troubleshooting Logic for Polycrystalline Growth

troubleshooting_polycrystalline start Problem: Polycrystalline Growth cause1 Inadequate Temperature Control start->cause1 cause2 Impure Starting Materials start->cause2 cause3 Incorrect Stoichiometry start->cause3 solution1 Optimize Temperature Profile cause1->solution1 solution2 Use High-Purity Precursors cause2->solution2 solution3 Verify Stoichiometry cause3->solution3

Caption: Troubleshooting workflow for addressing polycrystalline growth.

General Experimental Workflow for Flux Growth

flux_growth_workflow cluster_prep Preparation cluster_growth Growth cluster_recovery Recovery prep1 Mix Precursors and Flux prep2 Place in Crucible prep1->prep2 growth1 Heat to Dissolve prep2->growth1 growth2 Homogenize Melt growth1->growth2 growth3 Slow Cooling growth2->growth3 rec1 Decant Flux or Dissolve growth3->rec1 rec2 Clean and Dry Crystals rec1->rec2

Caption: A generalized experimental workflow for the flux growth method.

References

Technical Support Center: Synthesis and Purification of Strontium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis and purification of strontium arsenate (Sr₃(AsO₄)₂).

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most common and straightforward method for synthesizing this compound is through a precipitation reaction in an aqueous solution.[1] This involves reacting a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂) or strontium chloride (SrCl₂), with a soluble arsenate salt, like sodium arsenate (Na₃AsO₄).[1] The low solubility of this compound (Ksp ≈ 4.29 × 10⁻¹⁹) causes it to precipitate out of the solution as a white solid.[1]

The typical reaction is: 3Sr(NO₃)₂ (aq) + 2Na₃AsO₄ (aq) → Sr₃(AsO₄)₂ (s) + 6NaNO₃ (aq)[1]

Q2: What are the typical impurities in synthesized this compound?

Impurities can be broadly categorized as unreacted starting materials, byproducts, and contaminants from the reaction environment.

  • Unreacted Precursors: Soluble salts like strontium nitrate, strontium chloride, or sodium arsenate may remain if the reaction does not go to completion or if washing is inadequate.

  • Reaction Byproducts: Soluble byproducts, such as sodium nitrate (NaNO₃) in the example above, are a primary impurity and must be washed away.

  • Other Metal Cations: If the starting materials are not of high purity, other alkaline earth metals (e.g., calcium, barium) or transition metals can co-precipitate as arsenates.[2]

  • Different Arsenic Species: Depending on the pH and redox conditions, other arsenic species or arsenate phases might form.[3][4]

  • Adsorbed Species: The high surface area of the precipitate can lead to the adsorption of various ions from the solution.

Q3: Which analytical techniques are best for assessing the purity of my this compound sample?

A combination of techniques is recommended to provide a comprehensive purity profile.[][6]

Analytical TechniqueInformation ProvidedPrimary Use Case
X-ray Powder Diffraction (XRPD) Crystalline phase identification and purity.[7]To confirm the desired crystal structure of Sr₃(AsO₄)₂ and detect any crystalline impurities.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Elemental composition and trace metal impurities.[7][8]To quantify the amount of strontium, arsenic, and any contaminating metal ions (e.g., Na, Ca, Ba).
Scanning Electron Microscopy - Energy Dispersive X-ray Spectroscopy (SEM-EDX) Particle morphology and elemental mapping.[7]To visually inspect the sample for uniform composition and identify localized impurities.
Thermo-Gravimetric Analysis (TGA) Presence of water (hydrates) or volatile impurities.[7]To determine the thermal stability and quantify the amount of absorbed or bound water.

Troubleshooting Guide

Problem 1: My final product is contaminated with soluble starting materials and byproducts (e.g., NaNO₃).

This is the most common issue, arising from insufficient washing of the precipitate. The goal is to thoroughly wash the product without significant loss of the this compound itself.

Solution: Washing and Recrystallization

Due to its very low solubility in water, this compound can be effectively purified by repeated washing (laundering) with deionized water. For higher purity, recrystallization can be employed, though finding a suitable solvent system can be challenging for highly insoluble salts.[9][10]

Experimental Protocol: Purification by Washing

  • Initial Filtration: After precipitation, separate the crude this compound solid from the supernatant liquid using vacuum filtration with a Büchner funnel.[10]

  • Resuspension: Transfer the filter cake to a beaker and resuspend it in a generous volume of high-purity deionized water. Stir vigorously for 15-20 minutes to dissolve soluble impurities.

  • Filtration: Filter the suspension again.

  • Repeat: Repeat the resuspension and filtration steps 3-5 times.

  • Conductivity Check: To monitor the removal of ionic impurities, measure the conductivity of the filtrate from each washing step. The process is complete when the conductivity approaches that of the deionized water being used.

  • Drying: Dry the purified this compound powder in an oven at a suitable temperature (e.g., 100-120 °C) to remove residual water.

Workflow for Washing-Based Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precipitation Precipitation of Crude Sr3(AsO4)2 Filtration1 Initial Filtration Precipitation->Filtration1 Resuspend Resuspend in Deionized Water Filtration1->Resuspend Filtration2 Secondary Filtration Resuspend->Filtration2 Conductivity Check Filtrate Conductivity Filtration2->Conductivity Repeat Repeat Wash 3-5 Times Conductivity->Repeat Impure Drying Dry Product Conductivity->Drying Pure Repeat->Resuspend PureProduct Pure Sr3(AsO4)2 Drying->PureProduct

Caption: Workflow for purifying this compound via washing.

Problem 2: Elemental analysis (ICP-MS) shows contamination with other cations (e.g., Ca²⁺, Ba²⁺).

This issue typically arises from impure starting materials or co-precipitation, where similar ions get incorporated into the crystal lattice. Simple washing is often ineffective for removing these types of impurities.

Solution: Ion Exchange Chromatography or Reprecipitation

For high-purity applications, more advanced techniques are necessary. Ion exchange chromatography can be used to purify the soluble strontium precursor before the synthesis.[11][12] Alternatively, the impure this compound can be re-dissolved in acid and then carefully reprecipitated under controlled conditions.

Experimental Protocol: Purification of Strontium Nitrate Precursor by Cation Exchange

This protocol purifies the Sr(NO₃)₂ solution before it is used in the synthesis reaction.

  • Column Preparation: Pack a chromatography column with a strong acid cation exchange resin (e.g., a sulfonic acid-based resin).[12] Equilibrate the column by washing it with several column volumes of deionized water, followed by a dilute acid (e.g., 0.1 M HNO₃), and finally with deionized water until the eluent is neutral.

  • Sample Loading: Prepare a concentrated aqueous solution of the impure strontium nitrate. The pH should be slightly acidic to ensure all salts are dissolved. Load this solution onto the top of the equilibrated column.[13]

  • Binding: Strontium (Sr²⁺) and other contaminant cations (Ca²⁺, Ba²⁺) will bind to the negatively charged resin.

  • Washing: Wash the column with deionized water to remove any unbound anions (NO₃⁻).

  • Elution: Elute the bound cations using a gradient of a strong acid, such as 2-4 M nitric acid (HNO₃).[13] Strontium will elute at a characteristic acid concentration. Collect fractions of the eluent.

  • Fraction Analysis: Analyze the collected fractions using a technique like Atomic Absorption Spectroscopy (AAS) or ICP-MS to identify the fractions containing pure strontium.

  • Combine and Neutralize: Combine the pure strontium-containing fractions. This solution of purified strontium nitrate in nitric acid can then be carefully neutralized or used directly in the subsequent precipitation reaction.

Logical Flow for Precursor Purification

G start Impure Sr(NO3)2 Solution prep_col Prepare & Equilibrate Cation Exchange Column start->prep_col load_sample Load Sample onto Column prep_col->load_sample wash_col Wash Column (Remove Anions) load_sample->wash_col elute Elute with Acid Gradient wash_col->elute collect Collect Fractions elute->collect analyze Analyze Fractions (ICP-MS / AAS) collect->analyze pool Pool Pure Sr Fractions analyze->pool end Purified Sr(NO3)2 Solution for Synthesis pool->end

Caption: Logic for purifying the strontium precursor via ion exchange.

Problem 3: The XRD pattern shows broad peaks or unexpected reflections, indicating poor crystallinity or a phase impurity.

Broad peaks suggest small crystallite size or an amorphous product, while extra peaks indicate the presence of one or more different crystalline phases. This can be caused by precipitation conditions that are too rapid or incorrect stoichiometry/pH.

Solution: Controlled Precipitation and Ostwald Ripening

The crystallinity of the product can be significantly improved by controlling the rate of precipitation and aging the precipitate in its mother liquor.

Experimental Protocol: Controlled Precipitation

  • Prepare Solutions: Prepare separate, dilute solutions of the strontium salt (e.g., 0.1 M Sr(NO₃)₂) and the arsenate salt (e.g., 0.067 M Na₃AsO₄).

  • Slow Addition: Using a burette or a syringe pump, add one solution dropwise to the other under vigorous and constant stirring. A slower addition rate promotes the growth of larger, more ordered crystals.

  • Control Temperature: Maintain a constant, slightly elevated temperature (e.g., 50-60 °C) during the addition. This can increase the solubility slightly, slowing down precipitation and favoring crystal growth over nucleation.

  • Aging (Ostwald Ripening): After the addition is complete, continue to stir the resulting slurry at the elevated temperature for several hours (e.g., 2-4 hours). During this "digestion" or aging process, smaller, less stable crystals dissolve and redeposit onto larger, more perfect crystals, improving overall crystallinity and purity.

  • Purification: Proceed with the standard washing protocol as described in Problem 1.

Comparative Data on Precipitation Conditions

ParameterRapid PrecipitationControlled PrecipitationExpected Outcome
Reagent Conc. High (>1 M)Low (0.1 - 0.5 M)Lower supersaturation, fewer nuclei
Addition Rate Poured quicklySlow, dropwiseFavors crystal growth over nucleation
Temperature Room TemperatureElevated (50-80 °C)Increases solubility, enhances annealing
Aging Time < 30 minutes2 - 24 hoursAllows for Ostwald ripening, improved crystals
Resulting XRD Broad peaks, possible amorphous contentSharp, well-defined peaksHigher crystallinity and phase purity

References

troubleshooting low yield in strontium arsenate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during strontium arsenate (Sr₃(AsO₄)₂) precipitation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

This compound is a sparingly soluble salt. Its solubility product constant (Ksp) is very low, reported as 4.29 x 10⁻¹⁹.[1][2] This low Ksp value indicates that the compound is highly insoluble in water under standard conditions, and precipitation should be favorable.[1] The dissolution reaction is: Sr₃(AsO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2AsO₄³⁻(aq)[3]

Q2: What are the primary factors that influence the yield of the precipitation?

The yield and success of a precipitation reaction are primarily influenced by several key factors:

  • pH of the solution: The pH affects the speciation of the arsenate ion.

  • Reactant Concentrations: The concentrations of strontium (Sr²⁺) and arsenate (AsO₄³⁻) ions must exceed the solubility product (Ksp) for precipitation to occur.[4]

  • Temperature: Temperature can influence the solubility of the salt. For many ionic compounds, solubility increases with temperature.[3]

  • Mixing and Reaction Time: Proper mixing ensures homogeneity, while sufficient time allows the precipitate to fully form and equilibrate.

  • Presence of Impurities or Competing Ions: Other ions in the solution can interfere with the precipitation process.

Q3: How does pH impact the precipitation of this compound?

Troubleshooting Guide for Low Yield

This section addresses common problems encountered during this compound precipitation that can lead to lower-than-expected yields.

TroubleshootingFlowchart

Problem: My this compound yield is significantly lower than theoretically expected.

  • Question: Have you verified your reactant concentrations? Answer: Incorrect concentrations are a common source of error. The product of the molar concentrations of the constituent ions, each raised to the power of its stoichiometric coefficient, must exceed the Ksp for precipitation to occur.[1]

    • Action: Double-check all calculations for preparing your stock solutions of the strontium salt (e.g., SrCl₂) and the arsenate salt (e.g., Na₃AsO₄). If possible, use analytical techniques to confirm the concentrations of the stock solutions before the reaction.

  • Question: Have you controlled and optimized the solution pH? Answer: The speciation of arsenate in solution is highly pH-dependent. At acidic pH, the concentration of the free arsenate ion (AsO₄³⁻) decreases as it becomes protonated, which can inhibit or prevent the precipitation of Sr₃(AsO₄)₂.

    • Action: Measure the pH of your reaction mixture. If it is acidic, adjust it to a neutral or slightly alkaline pH using a suitable base (e.g., dilute NaOH). It is advisable to run small-scale experiments across a pH range (e.g., 7 to 10) to determine the optimal condition for maximum yield.

  • Question: Was the mixing vigorous enough and was the reaction time sufficient? Answer: Inadequate mixing can lead to localized areas of supersaturation and non-uniform precipitation. Furthermore, precipitation reactions, especially those forming crystalline solids, may require an "aging" period for complete formation.

    • Action: Ensure the solutions are mixed thoroughly upon addition of the precipitating agent. After initial mixing, continue to stir the solution at a moderate pace for an extended period. In some precipitation protocols, reaction mixtures are stirred for 15 to 20 hours at room temperature to ensure complete precipitation.[6]

  • Question: Are you controlling the reaction temperature? Answer: Temperature affects solubility. While many salts become more soluble at higher temperatures, this is not universal.[3] Fluctuations in temperature can affect the equilibrium and, consequently, the final yield.[4]

    • Action: Perform the precipitation at a constant, controlled temperature. Room temperature is often a good starting point. If yield remains low, investigate the effect of cooling the reaction mixture (e.g., in an ice bath) to potentially decrease the solubility of this compound further.

Data and Protocols

Solubility Data

The solubility product (Ksp) is the most critical quantitative value for precipitation. A lower Ksp indicates lower solubility.

CompoundFormulaKsp Value
This compoundSr₃(AsO₄)₂4.29 x 10⁻¹⁹[1][2]
Strontium CarbonateSrCO₃5.60 x 10⁻¹⁰[1]
Strontium SulfateSrSO₄3.4 x 10⁻⁷[7]
Strontium FluorideSrF₂4.33 x 10⁻⁹[1]
This table compares the Ksp of this compound with other common strontium salts to provide context on its low solubility.
General Experimental Protocol for this compound Precipitation

This protocol provides a general workflow for the precipitation of this compound. Researchers should adapt concentrations and volumes based on their specific experimental needs.

Workflow

Materials:

  • Strontium Chloride (SrCl₂) or another soluble strontium salt.

  • Trisodium Arsenate (Na₃AsO₄).

  • Deionized Water.

  • Dilute NaOH or HCl for pH adjustment.

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask).

  • Drying oven.

Methodology:

  • Prepare Reactant Solutions:

    • Prepare a stock solution of Strontium Chloride in deionized water (e.g., 0.3 M).

    • Prepare a stock solution of Sodium Arsenate in deionized water (e.g., 0.2 M).

  • Precipitation Reaction:

    • In a reaction vessel, place a defined volume of the Strontium Chloride solution.

    • Begin stirring the strontium solution vigorously with a magnetic stirrer.

    • Slowly add a stoichiometric amount of the Sodium Arsenate solution dropwise to the strontium solution. The stoichiometric ratio is 3 moles of Sr²⁺ to 2 moles of AsO₄³⁻.

    • A white precipitate of this compound should form immediately.

  • Aging the Precipitate:

    • After the addition is complete, check and adjust the pH of the slurry to the desired value (e.g., pH 8-9).

    • Allow the mixture to stir continuously for an extended period (e.g., 15-20 hours) at a controlled temperature (e.g., room temperature) to ensure the reaction goes to completion and to allow the precipitate particles to grow (Ostwald ripening).[6]

  • Isolation and Purification:

    • Separate the precipitate from the supernatant by filtration, for example, using a vacuum filtration setup.

    • Wash the collected precipitate on the filter paper multiple times with deionized water to remove any soluble unreacted ions.

    • Perform a final wash with a solvent like ethanol to help displace water and facilitate drying.[8]

  • Drying:

    • Carefully transfer the filtered solid to a pre-weighed watch glass or drying dish.

    • Dry the product in an oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.[8]

  • Yield Calculation:

    • Weigh the final, dried product.

    • Calculate the theoretical yield based on the limiting reactant and determine the actual percentage yield of your reaction.

References

Technical Support Center: Optimization of Sintering Conditions for Strontium Arsenate Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals working with strontium arsenate ceramics. Due to the limited availability of specific research on the sintering of this compound (Sr₃(AsO₄)₂), this document provides guidance based on general principles of ceramic engineering and data from analogous materials. The experimental parameters provided are illustrative and should be optimized for your specific powder characteristics and equipment.

Troubleshooting Guide

This guide addresses common issues encountered during the sintering of ceramic materials, with specific considerations for a this compound system.

Issue EncounteredPotential CausesRecommended Solutions
Low Sintered Density / High Porosity - Sintering temperature is too low. - Sintering time is too short. - Poor particle packing in the green body (the unfired ceramic compact). - The particle size of the starting powder is too large.- Systematically increase the sintering temperature in increments (e.g., 25-50°C) and observe the effect on density. - Increase the dwell time at the peak sintering temperature. - Optimize the pressing pressure to increase the green density. Ensure uniform pressure distribution. - Use finer starting powders or mill the existing powder to reduce the particle size.
Cracking or Fracturing - The heating or cooling rate is too rapid, causing thermal shock. - Inhomogeneous density in the green body leads to differential shrinkage. - Rapid burnout of organic binders.- Reduce the heating and cooling rates, especially during phases of binder burnout and any potential phase transitions. A rate of 1-5°C/minute is often a good starting point. - Ensure thorough and uniform mixing of the powder and any binders. - Introduce a hold or a very slow heating ramp (e.g., 1-2°C/minute) at a lower temperature (e.g., 300-500°C) to allow for the complete and gentle removal of binders.
Warping or Distortion - Uneven temperature distribution within the furnace. - The green body has an inconsistent density. - Insufficient support for the ceramic during sintering.- Place the samples in the most thermally uniform zone of your furnace. - Use setter plates made of a stable material like alumina to ensure even heating. - Refine the powder pressing process to achieve a uniform green body. - Ensure the ceramic is placed on a flat, stable surface during the sintering process.
Abnormal or Exaggerated Grain Growth - The sintering temperature is too high. - The dwell time at the peak temperature is excessively long.- Decrease the sintering temperature. While this might reduce densification, it will help control grain size. - Reduce the sintering time. A shorter time at a higher temperature can sometimes achieve high density with smaller grains.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting formulation for synthesizing this compound powder for ceramics?

A1: A common method for producing ceramic powders is the solid-state reaction. For this compound (Sr₃(AsO₄)₂), you would likely start with stoichiometric amounts of a strontium salt, such as strontium carbonate (SrCO₃), and an arsenic source, like arsenic pentoxide (As₂O₅). The powders should be of high purity and have a fine particle size.

Q2: What is a reasonable starting point for the sintering temperature and time for this compound ceramics?

A2: As a general rule, sintering temperatures for ceramics are typically in the range of 60-80% of the material's melting point. The melting point of this compound is not well-documented in readily available literature. However, for analogous materials, sintering is often performed at high temperatures. A reasonable starting range to explore would be 1000°C to 1300°C, with a dwell time of 2 to 6 hours. These parameters will require significant optimization.

Q3: What type of atmosphere should I use for sintering this compound?

A3: The sintering atmosphere can significantly impact the final properties of the ceramic. For many oxide ceramics, sintering in air is sufficient. However, the stability of the arsenate component at high temperatures needs to be considered. An inert atmosphere, such as nitrogen or argon, could be used to prevent any potential decomposition or reaction with air. The optimal atmosphere will need to be determined experimentally.

Q4: How can I characterize the properties of my sintered this compound ceramics?

A4: Standard characterization techniques for ceramics include:

  • X-ray Diffraction (XRD): To confirm the phase purity and crystal structure of the sintered ceramic.

  • Scanning Electron Microscopy (SEM): To observe the microstructure, including grain size, shape, and porosity.

  • Archimedes' Method: To measure the bulk density and apparent porosity of the sintered pellets.

  • Mechanical Testing: Techniques like Vickers hardness or three-point bending can be used to determine the mechanical properties.

Experimental Protocols

Protocol 1: Synthesis of this compound Powder via Solid-State Reaction
  • Precursor Preparation: Weigh stoichiometric amounts of high-purity strontium carbonate (SrCO₃) and arsenic pentoxide (As₂O₅) powders. The molar ratio should be 3 moles of SrCO₃ to 1 mole of As₂O₅.

  • Mixing: Thoroughly mix the powders to ensure homogeneity. This can be done using a mortar and pestle for small batches or a ball mill with zirconia media for larger quantities. If ball milling, use a suitable solvent like ethanol to create a slurry, and mill for several hours.

  • Drying: If a solvent was used for mixing, dry the powder mixture in an oven at a low temperature (e.g., 80-100°C) until all the solvent has evaporated.

  • Calcination: Place the dried powder in an alumina crucible and heat it in a furnace. Calcination is a heat treatment to decompose the precursors and form the desired this compound phase. A suggested starting point is to heat the powder to a temperature between 800°C and 1000°C for 2-4 hours. The thermal decomposition of strontium carbonate generally starts at higher temperatures as you go down Group 2 in the periodic table.[1]

  • Post-Calcination Milling: After calcination, the resulting powder may be agglomerated. A gentle milling step can be used to break up these agglomerates and obtain a fine, uniform powder suitable for pressing.

Protocol 2: Sintering of this compound Pellets
  • Binder Addition (Optional): For improved green body strength, a small amount of a binder, such as a few weight percent of polyvinyl alcohol (PVA) solution, can be mixed with the calcined powder.

  • Pressing: Uniaxially press the powder in a steel die to form pellets. A pressure in the range of 100-300 MPa is a common starting point.

  • Binder Burnout: If a binder was used, a slow heating ramp is crucial. Heat the pellets in the sintering furnace at a slow rate (e.g., 1-3°C/minute) to around 500°C and hold for 1-2 hours to ensure complete removal of the binder.

  • Sintering: After binder burnout, increase the temperature at a controlled rate (e.g., 5°C/minute) to the desired sintering temperature. Hold at this temperature for the specified dwell time.

  • Cooling: Cool the furnace down to room temperature at a controlled rate (e.g., 5°C/minute) to prevent thermal shock and cracking.

Visualizations

Experimental_Workflow cluster_powder_synthesis Powder Synthesis cluster_ceramic_fabrication Ceramic Fabrication start Start: Precursor Powders (SrCO₃, As₂O₅) mix Mixing (Ball Milling) start->mix dry Drying mix->dry calcine Calcination (e.g., 800-1000°C) dry->calcine mill Post-Calcination Milling calcine->mill press Pressing into Pellets mill->press burnout Binder Burnout (e.g., ~500°C) press->burnout sinter Sintering (e.g., 1000-1300°C) burnout->sinter characterize Characterization (XRD, SEM, Density) sinter->characterize

Caption: Experimental workflow for the synthesis and sintering of this compound ceramics.

Troubleshooting_Logic cluster_defects Common Sintering Defects cluster_solutions Potential Solutions start Sintering Issue Identified low_density Low Density / High Porosity start->low_density cracking Cracking / Warping start->cracking grain_growth Abnormal Grain Growth start->grain_growth temp_time Adjust Sintering Temperature/Time low_density->temp_time green_body Optimize Green Body (Pressing, Powder Size) low_density->green_body heating_rate Modify Heating/Cooling Rates cracking->heating_rate cracking->green_body grain_growth->temp_time

Caption: Logical relationship diagram for troubleshooting common sintering defects.

References

Technical Support Center: Synthesis of Strontium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of strontium arsenate. Our aim is to help you control particle size and troubleshoot common issues during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, with a focus on controlling particle size.

Problem ID Issue Observed Potential Causes Suggested Solutions
PS-01 Particles are too large and/or aggregated 1. High precursor concentrations leading to rapid nucleation and uncontrolled growth.[1]2. High reaction temperature accelerating particle growth.[2]3. Inefficient mixing or stirring, creating localized areas of high supersaturation.[3]4. Slow addition rate of precursors.1. Decrease the concentration of strontium and arsenate precursor solutions.2. Lower the reaction temperature.[2]3. Increase the stirring speed or use a different mixing technique (e.g., sonication) to ensure homogeneity.[4]4. Increase the rate of precursor addition under vigorous stirring.
PS-02 Particle size is too small / Wide particle size distribution 1. Very low precursor concentrations resulting in a low nucleation rate.2. Reaction temperature is too low, hindering crystal growth.3. pH of the reaction medium is not optimal for controlled growth.4. Insufficient reaction time for particles to grow.[5]1. Incrementally increase the concentration of precursor solutions.2. Increase the reaction temperature in a controlled manner.[5]3. Adjust the pH of the reaction mixture. The optimal pH will need to be determined empirically, but starting in the neutral to slightly basic range is recommended.4. Increase the overall reaction time to allow for particle growth.[5]
PS-03 Inconsistent particle size between batches 1. Variations in precursor solution preparation.2. Inconsistent temperature control during synthesis.3. Differences in stirring rate or method.4. Fluctuations in the pH of the reaction medium.1. Ensure precise and consistent weighing of precursors and solvent volumes.2. Use a temperature-controlled reaction vessel.3. Standardize the stirring rate and impeller position for all syntheses.4. Measure and adjust the pH of all solutions before and during the reaction.
PS-04 Amorphous or poorly crystalline particles 1. Reaction temperature is too low.2. Insufficient reaction or aging time.3. Rapid precipitation preventing the formation of an ordered crystal lattice.1. Increase the reaction temperature or consider a post-synthesis annealing step.2. Increase the aging time of the precipitate in the mother liquor.3. Slow down the rate of precursor addition to allow for more controlled crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that influence the particle size of this compound during precipitation synthesis?

A1: The primary parameters influencing particle size during the precipitation of this compound are:

  • Precursor Concentration : Higher concentrations generally lead to the formation of a larger number of nuclei, which can result in smaller final particle sizes if growth is controlled, or larger aggregates if uncontrolled.[1]

  • Temperature : Temperature affects both the nucleation and growth rates. Higher temperatures can lead to larger particles due to enhanced crystal growth, but can also cause aggregation.[2][5]

  • pH : The pH of the solution can influence the surface charge of the forming particles, affecting their stability and tendency to aggregate. The speciation of arsenate is also pH-dependent, which can impact the reaction kinetics.

  • Stirring Rate : Vigorous and consistent stirring is crucial for ensuring a homogeneous distribution of precursors and preventing localized high supersaturation, which can lead to a wide particle size distribution.[3]

  • Addition Rate of Precursors : The rate at which the precursor solutions are mixed can affect the supersaturation level and, consequently, the nucleation and growth kinetics.

Q2: How can I achieve a narrow particle size distribution?

A2: To achieve a narrow particle size distribution, it is essential to separate the nucleation and growth phases of the synthesis. This can be accomplished by:

  • Rapid Nucleation : Inducing a short burst of nucleation by quickly adding the precursors to a well-stirred solution.

  • Controlled Growth : Subsequently, maintaining conditions that favor the growth of existing nuclei over the formation of new ones. This often involves keeping the precursor concentration below the critical nucleation concentration.

  • Use of Stabilizing Agents : Employing surfactants or polymers can help to control particle growth and prevent aggregation.

Q3: Can hydrothermal synthesis be used to control the particle size of this compound?

A3: Yes, hydrothermal synthesis is a powerful method for controlling particle size and morphology.[6][7] By adjusting the reaction temperature, time, and precursor concentrations within a sealed autoclave, you can influence the crystalline growth of this compound nanoparticles.[2][5] Higher temperatures and longer reaction times in hydrothermal synthesis generally lead to larger and more crystalline particles.

Q4: What is the role of a capping agent or surfactant in controlling particle size?

A4: Capping agents or surfactants adsorb to the surface of newly formed nanoparticles, preventing their uncontrolled growth and aggregation. This steric or electrostatic stabilization helps in obtaining smaller, more uniform, and well-dispersed particles. The choice of surfactant and its concentration are critical parameters to be optimized for a specific synthesis.

Data Presentation: Influence of Synthesis Parameters on Particle Size (Analogous Strontium Systems)

Disclaimer: The following data is compiled from studies on strontium phosphate and other strontium-based nanoparticles, as direct quantitative data for this compound is limited in the available literature. These values should be used as a starting point for optimizing your this compound synthesis.

Synthesis Method Strontium Precursor Counter-ion Precursor Temperature (°C) pH Key Parameter Varied Observed Particle Size Range (nm) Reference (Analogous System)
PrecipitationStrontium Chloride (SrCl₂)Diammonium hydrogen phosphateRoom Temp10-11Strontium doping levelNot explicitly stated, but nanoparticles were formed[8][9]
PrecipitationStrontium Chloride (SrCl₂)Sodium Sulfate (Na₂SO₄)Room TempNot specifiedReactant Concentration (2-10 mM)471 - 721[1]
HydrothermalStrontium Nitrate (Sr(NO₃)₂)Ethylenediamine & Hydrazine140 - 160Not specifiedTemperatureNanoparticles to microrods[5]
HydrothermalStrontium HydroxideIron Hydroxide130 - 170High (excess OH⁻)Temperature~12 nm (width) x 4 nm (thickness) to larger platelets[2]

Experimental Protocols (Adapted from Analogous Systems)

Note: These protocols are adapted from the synthesis of strontium phosphate and other strontium compounds and should be considered as a starting point for developing a protocol for this compound.

Protocol 1: Co-Precipitation Synthesis of this compound Nanoparticles

This protocol is adapted from a method for preparing strontium-doped calcium phosphate nanoparticles.[8]

  • Precursor Solution A : Prepare an aqueous solution of a soluble strontium salt (e.g., Strontium Nitrate, Sr(NO₃)₂) at a concentration of 0.1 M.

  • Precursor Solution B : Prepare an aqueous solution of a soluble arsenate salt (e.g., Sodium Arsenate, Na₃AsO₄) at a concentration of 0.06 M. Adjust the pH of this solution to ~10 using a suitable base (e.g., NaOH).

  • Reaction : While vigorously stirring, add Precursor Solution A dropwise to Precursor Solution B at room temperature. A white precipitate of this compound should form.

  • Aging : Continue stirring the suspension for 2 hours to allow the particles to age.

  • Washing : Centrifuge the suspension to collect the precipitate. Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

  • Drying : Dry the final product in an oven at 60-80°C.

To control particle size, you can systematically vary the concentration of the precursor solutions, the rate of addition of Solution A, and the stirring speed.

Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles

This protocol is based on general principles of hydrothermal synthesis for strontium-containing nanoparticles.[2][5]

  • Precursor Mixture : In a Teflon-lined autoclave, mix aqueous solutions of a strontium salt (e.g., Strontium Chloride, SrCl₂) and an arsenate source (e.g., Arsenic Acid, H₃AsO₄) in the desired stoichiometric ratio.

  • pH Adjustment : Adjust the pH of the precursor mixture using a mineralizer such as NaOH or KOH. The pH will significantly influence the final product.

  • Hydrothermal Treatment : Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 120-180°C). Maintain the temperature for a specific duration (e.g., 6-24 hours).

  • Cooling : Allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying : Collect the precipitate by centrifugation or filtration, wash thoroughly with deionized water, and dry in an oven.

Particle size can be controlled by varying the temperature, reaction time, and the pH of the initial mixture.

Visualization

Troubleshooting Workflow for Particle Size Control

G cluster_0 Problem Identification cluster_1 Troubleshooting: Large Particles cluster_2 Troubleshooting: Small/Polydisperse Particles cluster_3 Verification start Start: Undesired Particle Size issue Identify Issue: Too Large/Aggregated or Too Small/Polydisperse? start->issue large_agg Too Large / Aggregated issue->large_agg Large/ Aggregated small_poly Too Small / Polydisperse issue->small_poly Small/ Polydisperse decrease_conc Decrease Precursor Concentration large_agg->decrease_conc decrease_temp Lower Reaction Temperature large_agg->decrease_temp increase_stir Increase Stirring Rate large_agg->increase_stir analyze Synthesize & Analyze Particle Size (e.g., SEM, DLS) decrease_conc->analyze decrease_temp->analyze increase_stir->analyze increase_conc Increase Precursor Concentration small_poly->increase_conc increase_temp Increase Reaction Temperature small_poly->increase_temp optimize_ph Optimize pH small_poly->optimize_ph increase_time Increase Reaction Time small_poly->increase_time increase_conc->analyze increase_temp->analyze optimize_ph->analyze increase_time->analyze analyze->issue Unsuccessful end End: Desired Particle Size Achieved analyze->end Successful

Caption: Troubleshooting workflow for controlling particle size.

References

minimizing contamination in strontium arsenate preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the synthesis of strontium arsenate (Sr₃(AsO₄)₂).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation of this compound in a question-and-answer format.

Issue 1: The final this compound product is off-white or discolored.

  • Question: My synthesized this compound powder is not pure white as expected. What are the likely causes and how can I resolve this?

  • Answer: An off-white or discolored product typically indicates the presence of impurities. The most common culprits are:

    • Impurities in Starting Materials: Commercial strontium carbonate, a common precursor, can contain trace amounts of iron, barium, or calcium compounds.[1][2] Iron impurities, in particular, can impart a yellowish or brownish tint.

    • Reaction with Crucible Material: At high temperatures, especially during solid-state synthesis, the reactants may react with the crucible, introducing contaminants.

    • Atmospheric Contamination: Reactions carried out in an open atmosphere may lead to the incorporation of dust or other airborne particles.

    Troubleshooting Steps:

    • Analyze Starting Materials: Use high-purity precursors. Refer to the supplier's certificate of analysis or perform your own characterization using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-Ray Fluorescence (XRF) to identify and quantify impurities.[3]

    • Use Inert Crucibles: For high-temperature methods, employ crucibles made of inert materials like platinum or high-purity alumina.

    • Controlled Atmosphere: Conduct the synthesis in a controlled environment, such as a glovebox or a tube furnace with an inert gas flow (e.g., argon or nitrogen), to prevent atmospheric contamination.

Issue 2: The stoichiometry of the synthesized this compound is incorrect.

  • Question: Elemental analysis of my product shows a deviation from the expected 3:2 molar ratio of strontium to arsenic. What could be causing this and how can I ensure the correct stoichiometry?

  • Answer: Incorrect stoichiometry can arise from several factors:

    • Volatility of Arsenic Oxides: Arsenic(III) oxide (As₂O₃), a potential precursor or intermediate, is volatile and can sublime at elevated temperatures, leading to arsenic deficiency in the final product.[4][5] Arsenic pentoxide (As₂O₅) is also relatively unstable.[6]

    • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

    • Hygroscopic Precursors: If the precursors have absorbed moisture, their effective molecular weights will be altered, leading to weighing errors.

    Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature to minimize the sublimation of arsenic oxides. A sealed reaction vessel or a flux method can help to maintain the desired stoichiometry.[7]

    • Reaction Time and Homogenization: Ensure thorough mixing of the reactants and a sufficient reaction time to allow the reaction to go to completion. For solid-state reactions, intermediate grinding can improve homogeneity.[8]

    • Drying of Precursors: Dry all precursors in an oven at an appropriate temperature before weighing to remove any absorbed water. Store them in a desiccator.

Issue 3: The product contains crystalline impurities detectable by X-Ray Diffraction (XRD).

  • Question: My XRD pattern shows peaks that do not correspond to this compound. What are these impurities and how can I remove them?

  • Answer: Unidentified peaks in the XRD pattern indicate the presence of crystalline phases other than the desired this compound. These could be:

    • Unreacted Precursors: Peaks corresponding to strontium carbonate, strontium oxide, or arsenic oxides may be present if the reaction was incomplete.

    • Side Reaction Products: Depending on the reaction conditions, other this compound phases or compounds with different stoichiometries might form.

    • Insoluble Impurities from Precursors: Barium or calcium carbonates from the strontium source may persist in the final product.[1]

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry of the reactants to favor the formation of the desired this compound phase.

    • Purification:

      • Washing: Wash the product with deionized water to remove any soluble impurities. This compound has very low solubility in water.[3]

      • Acid Leaching: A dilute acid wash can sometimes remove unreacted carbonate or oxide precursors. However, care must be taken as this compound can dissolve in acidic conditions.[3]

      • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective purification method.

Logical Workflow for Troubleshooting Contamination

The following diagram outlines a systematic approach to identifying and resolving contamination issues during this compound preparation.

G Troubleshooting Workflow for this compound Contamination start Contamination Suspected (e.g., off-color, extra XRD peaks) check_precursors Analyze Starting Materials (e.g., ICP-MS, XRF) start->check_precursors precursors_impure Source High-Purity Precursors or Purify check_precursors->precursors_impure Impurities Found precursors_pure Precursors are Pure check_precursors->precursors_pure No Impurities check_synthesis Review Synthesis Protocol (Temp, Time, Atmosphere) precursors_impure->check_synthesis precursors_pure->check_synthesis optimize_synthesis Optimize Reaction Conditions check_synthesis->optimize_synthesis Potential Issues synthesis_ok Synthesis Conditions Appear Optimal check_synthesis->synthesis_ok No Obvious Issues end_product Characterize Final Product (XRD, Elemental Analysis) optimize_synthesis->end_product check_purification Evaluate Purification Steps (Washing, etc.) synthesis_ok->check_purification implement_purification Implement/Improve Purification Protocol check_purification->implement_purification Ineffective/Absent check_purification->end_product Sufficient implement_purification->end_product success Product is Pure end_product->success Meets Specs failure Contamination Persists end_product->failure Fails Specs failure->start G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage prep_sr Prepare Aqueous Sr(NO₃)₂ Solution mix Slowly Add Arsenate to Strontium Solution with Stirring prep_sr->mix prep_as Prepare Aqueous Na₃AsO₄ Solution prep_as->mix precipitate Precipitation of Sr₃(AsO₄)₂ mix->precipitate age Age Precipitate (Stir for 1-2 hours) precipitate->age filter Isolate Precipitate (Vacuum Filtration) age->filter wash Wash with Deionized Water (3x) filter->wash dry Dry Product in Oven (80-100°C) wash->dry analyze Characterize Final Product (XRD, ICP-MS, etc.) dry->analyze

References

Strontium Arsenate Stability in Acidic Conditions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of strontium arsenate in acidic environments.

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Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound under acidic conditions.

Issue Possible Cause Recommended Solution
Unexpected dissolution of this compound precipitate upon pH adjustment. This compound solubility increases significantly in acidic conditions due to the protonation of the arsenate ion.Carefully control the pH of your solution. If a stable precipitate is required, maintain a neutral to slightly alkaline pH. For dissolution, a controlled decrease in pH is effective.
Inconsistent results in dissolution rate experiments. Fluctuation in pH, temperature, or ionic strength of the medium.Use a buffered solution to maintain a constant pH. Control the temperature using a water bath or incubator. Ensure the ionic strength of the solution is consistent across all experiments.
Formation of unknown secondary precipitates. In complex media, other less soluble salts may precipitate as the pH changes.Analyze the secondary precipitate using techniques like XRD or ICP-MS to identify its composition. This will help in adjusting the experimental conditions to avoid its formation.
Difficulty in achieving complete dissolution even at low pH. The concentration of the acid may be insufficient, or the reaction may not have reached equilibrium.Increase the acid concentration or the reaction time. Gentle agitation can also help to speed up the dissolution process.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in acidic solutions?

A1: The instability of this compound in acidic conditions is primarily due to the protonation of the arsenate anion (AsO₄³⁻). In an acidic environment, the arsenate ion acts as a base and reacts with protons (H⁺) to form protonated species such as HAsO₄²⁻, H₂AsO₄⁻, and H₃AsO₄ (arsenic acid). This reaction shifts the dissolution equilibrium of this compound, Sr₃(AsO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2AsO₄³⁻(aq), to the right, leading to increased solubility and dissolution of the solid. At intermediate to acidic pH, the dominant species for strontium is the Sr²⁺ ion[1].

Q2: What are the expected decomposition products of this compound in an acidic solution?

A2: In an acidic solution, this compound dissociates into its constituent ions: strontium ions (Sr²⁺) and arsenate ions (AsO₄³⁻). The arsenate ions are then protonated by the acid. The primary decomposition products in the aqueous phase are dissolved strontium ions (Sr²⁺) and various protonated forms of the arsenate ion (HAsO₄²⁻, H₂AsO₄⁻, and H₃AsO₄), with the relative abundance of each species depending on the specific pH of the solution.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. As the pH decreases (becomes more acidic), the concentration of H⁺ ions increases. These protons react with the arsenate ions, reducing their concentration in the solution. According to Le Chatelier's principle, the dissolution equilibrium will shift to the right to counteract this change, resulting in more this compound dissolving. Therefore, the solubility of this compound increases as the pH decreases.

Q4: What is the solubility product constant (Ksp) of this compound?

A4: The solubility product constant (Ksp) for this compound, Sr₃(AsO₄)₂, is a measure of its solubility in water at a given temperature. The dissolution reaction is: Sr₃(AsO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2AsO₄³⁻(aq). The Ksp expression is Ksp = [Sr²⁺]³[AsO₄³⁻]². Reported values for the Ksp of this compound can vary, with one source calculating it to be approximately 2.9 x 10⁻¹⁸ based on a solubility of 0.0660 g/L[2], and another calculating it as 1.942 x 10⁻¹⁸ from a solubility of 0.0550 g/L[3].

Q5: Are there any specific safety precautions to consider when working with this compound in acidic conditions?

A5: Yes. This compound is a toxic compound due to its arsenic content. When handling, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols. Acidic solutions can be corrosive, so handle them with care. In case of contact with skin or eyes, rinse immediately with plenty of water. Always follow your institution's safety protocols for handling toxic and corrosive materials.

Quantitative Data Summary

The following table summarizes key quantitative data related to the solubility of this compound.

Parameter Value Reference
Molar Mass540.7 g/mol [3]
Solubility (at a certain temperature)0.0660 g/L[2]
Solubility (at a certain temperature)0.0550 g/L[3]
Calculated Molar Solubility1.22 x 10⁻⁴ mol/L (from 0.0660 g/L)[2]
Calculated Molar Solubility1.02 x 10⁻⁴ mol/L (from 0.0550 g/L)[3]
Calculated Ksp2.9 x 10⁻¹⁸[2]
Calculated Ksp1.942 x 10⁻¹⁸[3]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Acidic Buffers

This protocol outlines a method to assess the stability of this compound at different pH values.

1. Materials:

  • This compound powder
  • A series of acidic buffer solutions (e.g., citrate or acetate buffers) with pH values ranging from 3 to 6.
  • Deionized water
  • Magnetic stirrer and stir bars
  • pH meter
  • Centrifuge
  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for strontium and arsenic analysis.

2. Procedure:

  • Prepare a set of conical flasks, each containing a specific acidic buffer solution.
  • Add a known excess amount of this compound powder to each flask.
  • Place the flasks on a magnetic stirrer and stir at a constant speed at a controlled temperature (e.g., 25°C).
  • Periodically, take an aliquot of the suspension from each flask.
  • Centrifuge the aliquot to separate the solid this compound from the supernatant.
  • Carefully collect the supernatant and measure its pH to ensure it has remained constant.
  • Analyze the concentration of dissolved strontium and arsenic in the supernatant using ICP-MS or AAS.
  • Continue sampling until the concentrations of strontium and arsenic in the supernatant reach a plateau, indicating that equilibrium has been reached.
  • The final concentrations represent the solubility of this compound at that specific pH.

Protocol 2: Analysis of Decomposition Products

This protocol is for identifying the species present in solution after the dissolution of this compound in acid.

1. Materials:

  • This compound
  • Dilute hydrochloric acid (e.g., 0.1 M)
  • pH meter
  • Ion chromatography system
  • ICP-MS or AAS

2. Procedure:

  • Dissolve a known amount of this compound in a specific volume of dilute hydrochloric acid.
  • Monitor the pH of the resulting solution.
  • Analyze the concentration of total dissolved strontium using ICP-MS or AAS.
  • Use an ion chromatography system to separate and identify the different arsenate species (AsO₄³⁻, HAsO₄²⁻, H₂AsO₄⁻, H₃AsO₄) in the solution. The relative peak areas will correspond to the proportion of each species at that pH.

Visualizations

Decomposition_Pathway Sr3AsO4_solid Sr₃(AsO₄)₂(s) (this compound Solid) Sr2_ion 3Sr²⁺(aq) (Strontium Ion) Sr3AsO4_solid->Sr2_ion Dissolution AsO4_ion 2AsO₄³⁻(aq) (Arsenate Ion) Sr3AsO4_solid->AsO4_ion Dissolution HAsO4_ion HAsO₄²⁻ AsO4_ion->HAsO4_ion + H⁺ H_ion H⁺ (from acid) H_ion->AsO4_ion H_ion->HAsO4_ion H2AsO4_ion H₂AsO₄⁻ H_ion->H2AsO4_ion HAsO4_ion->H2AsO4_ion + H⁺ H3AsO4 H₃AsO₄ (Arsenic Acid) H2AsO4_ion->H3AsO4 + H⁺ Experimental_Workflow start Start: Prepare Acidic Buffers add_Sr3AsO4 Add excess Sr₃(AsO₄)₂ start->add_Sr3AsO4 stir Stir at constant temperature add_Sr3AsO4->stir sample Take periodic aliquots stir->sample centrifuge Centrifuge to separate solid sample->centrifuge analyze Analyze supernatant for [Sr²⁺] and [As]total centrifuge->analyze equilibrium Check for equilibrium (stable concentrations) analyze->equilibrium equilibrium->sample No end End: Determine solubility at pH equilibrium->end Yes

References

Technical Support Center: Refining Analytical Methods for Trace Strontium Arsenate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trace strontium arsenate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantitative analysis of strontium and arsenate ions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting trace levels of this compound?

A1: The primary challenge is that this compound is typically analyzed by measuring its constituent ions: strontium (Sr²⁺) and arsenate (AsO₄³⁻). Key difficulties include:

  • Matrix Interference: Complex sample matrices (e.g., biological fluids, environmental samples) contain other ions that can interfere with detection. Calcium, for example, is chemically similar to strontium and can interfere with its separation and analysis.[1][2] Phosphate, being a structural analog of arsenate, is a common interferent in arsenate detection methods.[3]

  • Low Concentrations: At trace levels, the signal-to-noise ratio can be low, requiring highly sensitive analytical techniques.

  • Speciation: Arsenic can exist in various oxidation states (e.g., arsenite As(III) and arsenate As(V)), which have different toxicities.[4][5] Analytical methods must be able to differentiate these species if required. For total this compound, a method that converts all arsenic to a single form (arsenate) is necessary.[6]

Q2: Which analytical techniques are most suitable for trace strontium and arsenate detection?

A2: The choice of technique depends on the required sensitivity, sample matrix, and available equipment.

  • For Strontium: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) offer excellent sensitivity for trace and ultratrace analysis.[7] Atomic Absorption Spectroscopy (AAS) is also a widely used and well-established method.[8]

  • For Arsenate: ICP-MS is a preferred laboratory method for total arsenic measurement.[6] For speciation, coupling Ion Chromatography (IC) with ICP-MS (IC-ICP-MS) is highly effective.[5][9] Colorimetric methods, such as the molybdenum blue method, offer a cost-effective alternative for field measurements or labs without access to high-end instrumentation.[3][10]

Q3: How can I separate strontium from interfering elements like calcium?

A3: A classical and effective method is through precipitation using fuming nitric acid.[1][2] In a solution with a high concentration of nitric acid (70-75%), strontium nitrate precipitates while calcium nitrate remains more soluble, allowing for their separation.[1] Another technique is extraction chromatography, which uses a column with a crown ether to selectively bind and separate strontium from other ions.[8]

Q4: My colorimetric assay for arsenate shows high background. What could be the cause?

A4: High background in colorimetric arsenate assays can stem from several sources:

  • Phosphate Interference: As phosphate is structurally similar to arsenate, it can react with the molybdate reagent, leading to a false positive signal.[3] Sample dilution or specific protocols designed to mitigate phosphate interference may be necessary.

  • Reagent Instability: The colorimetric complex (e.g., antimonyl–arseno–molybdate) can be unstable. Ensure reagents are fresh and that measurements are taken within the recommended timeframe.[11]

  • Turbidity: Particulates in the sample can scatter light and increase the background reading. Filtering the sample through a 0.45 µm filter before analysis is recommended.[12]

Q5: What sample preparation is required for analyzing strontium and arsenate in biological fluids?

A5: For biological samples, preparation is crucial to remove matrix interferences, particularly proteins.

  • Acid Digestion: For total elemental analysis using techniques like ICP-MS, digesting the sample with strong acids (e.g., nitric acid and hydrochloric acid) is necessary to break down the organic matrix and solubilize the target elements.[2][6]

  • Protein Precipitation/Ultrafiltration: For methods sensitive to proteins, such as some biosensor or fluorescent probe assays, protein precipitation (e.g., with acetonitrile or trichloroacetic acid) or ultrafiltration to remove large molecules is often required.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal (False Negatives) Matrix Interference: Components in the sample matrix are suppressing the signal. For strontium, high calcium levels can be problematic.[1] For arsenate, high phosphate can compete in colorimetric assays.[3]Sample Dilution: Dilute the sample to reduce the concentration of interfering substances. Matrix Matching: Prepare calibration standards in a matrix that closely resembles your samples. Separation: Employ a separation technique, such as fuming nitric acid precipitation for Sr/Ca separation or ion chromatography.[1][9]
Incorrect pH: The analytical method is pH-sensitive. For example, the formation of the molybdenum blue complex for arsenate detection is pH-dependent.[13]Buffer Optimization: Ensure the sample is buffered to the optimal pH required for the specific analytical protocol.
Incomplete Sample Digestion: The target analytes have not been fully released from the sample matrix.Optimize Digestion: Increase digestion time, temperature, or try a different acid mixture. Ensure the sample is fully dissolved before analysis.[2]
High Variability in Replicates Sample Inhomogeneity: The trace analytes are not evenly distributed in the sample.Homogenization: Thoroughly mix all samples before taking an aliquot for analysis. For solid samples, ensure they are finely ground and homogenized.
Instrument Instability: The analytical instrument (e.g., ICP-MS, spectrophotometer) is not stable.Instrument Check: Run calibration and quality control standards to verify instrument performance. Check for issues like nebulizer clogging in ICP systems or lamp degradation in spectrophotometers.
Contamination: Inconsistent contamination is being introduced during sample preparation.Cleanliness: Use ultra-clean labware and high-purity reagents. Analyze a reagent blank with each batch to monitor for contamination.[12]
Poor Standard Curve Linearity Incorrect Standard Concentrations: Errors were made during the preparation of the calibration standards.Prepare Fresh Standards: Carefully prepare a new set of standards from a certified stock solution. Use calibrated pipettes and volumetric flasks.
Detector Saturation: The concentration of the highest standard is beyond the linear dynamic range of the detector.Adjust Standard Range: Prepare standards within the known linear range of the instrument for the target analyte. Dilute samples that fall above the highest standard.

Summary of Analytical Methods and Detection Limits

The following table summarizes common analytical techniques for strontium and arsenate detection. Detection limits are approximate and can vary based on the instrument, matrix, and specific protocol.

AnalyteTechniquePrincipleTypical Detection LimitKey Interferences
Strontium ICP-MS Ionization in plasma followed by mass-to-charge ratio separation.0.001 - 0.1 µg/LIsobaric overlaps (can be resolved with collision/reaction cells).
ICP-AES Excitation of atoms in plasma and measurement of emitted light.[7]0.1 - 1 µg/LSpectral interferences from other elements.
AAS Absorption of light by ground-state atoms in a flame or graphite furnace.[8]1 - 10 µg/L (Furnace)Chemical interference from calcium.[1]
Arsenate IC-ICP-MS Chromatographic separation of ions followed by ICP-MS detection.[5]0.001 - 0.1 µg/LChloride can form polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺).
Colorimetry Formation of a colored complex (e.g., molybdenum blue).[3][10]5 - 20 µg/LPhosphate, Silicate.[3]
ASV Anodic Stripping Voltammetry. Electrochemical detection on an electrode.[12]0.1 - 1 µg/LCopper, Bismuth, Antimony.[12]

Experimental Protocols

Protocol 1: Colorimetric Detection of Arsenate using the Molybdenum Blue Method

This protocol is a generalized procedure based on the formation of an antimonyl–arseno–molybdate complex.[3]

Materials:

  • Ammonium molybdate solution

  • Potassium antimonyl tartrate solution

  • Ascorbic acid solution (freshly prepared)

  • Sulfuric acid

  • Arsenate standards

  • Spectrophotometer

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Collect the aqueous sample. If it contains particulates, filter it through a 0.45 µm syringe filter.[12]

  • Standard Curve Preparation: Prepare a series of arsenate standards (e.g., 0, 10, 25, 50, 100 µg/L) in deionized water.

  • Reaction: a. To 10 mL of each standard and sample in a clean tube, add the reagents in the following order, mixing after each addition: b. Add 0.4 mL of sulfuric acid/ammonium molybdate/potassium antimonyl tartrate mixed reagent. c. Add 0.2 mL of ascorbic acid solution.

  • Incubation: Allow the color to develop for 15-30 minutes at room temperature. The solution will turn blue.

  • Measurement: Measure the absorbance of each solution using a spectrophotometer at the wavelength of maximum absorbance (typically ~880 nm).

  • Analysis: Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the arsenate concentration in the samples from this curve.

Protocol 2: Sample Preparation for Strontium Analysis by ICP-MS

This protocol outlines a general acid digestion procedure for aqueous samples containing organic matter.[2]

Materials:

  • Trace-metal grade nitric acid (HNO₃)

  • Trace-metal grade hydrochloric acid (HCl)

  • High-purity deionized water

  • Digestion vessels (e.g., Teflon beakers)

  • Hot plate

Procedure:

  • Aliquoting: Transfer a precise volume (e.g., 50 mL) of the sample into a clean digestion vessel.

  • Acidification: a. Add 1 mL of concentrated nitric acid and 0.5 mL of concentrated hydrochloric acid to the sample. b. For samples with high organic content, a larger volume of acid may be required.

  • Digestion: a. Place the vessel on a hot plate in a fume hood. b. Gently heat the sample, bringing it to a slow reflux. Do not allow it to boil vigorously. c. Continue heating until the solution becomes clear and colorless, indicating the destruction of the organic matrix. Evaporate the volume down to approximately 10-15 mL.

  • Final Preparation: a. Remove the vessel from the hot plate and allow it to cool to room temperature. b. Quantitatively transfer the digested solution to a 50 mL volumetric flask. c. Dilute to the final volume with deionized water and mix thoroughly.

  • Analysis: The sample is now ready for analysis by ICP-MS. Ensure that calibration standards are prepared with a similar acid concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling collection Sample Collection preparation Matrix Digestion / Dilution collection->preparation filtration Filtration (if needed) preparation->filtration instrument Instrumental Analysis (e.g., ICP-MS, Spectrophotometer) filtration->instrument calibration Standard Curve Generation instrument->calibration quantification Concentration Quantification calibration->quantification validation Data Validation (QC checks) quantification->validation

Caption: General workflow for trace element analysis.

Troubleshooting Logic for Low Signal

troubleshooting_low_signal start Issue: Low or No Signal check_instrument 1. Verify Instrument Performance (Run QC standards) start->check_instrument outcome_ok Performance OK? check_instrument->outcome_ok check_reagents 2. Check Reagents & Standards (Prepare fresh solutions) outcome_fresh Signal Improved? check_reagents->outcome_fresh check_prep 3. Review Sample Preparation (Digestion complete? pH correct?) outcome_prep Identified Issue? check_prep->outcome_prep outcome_ok->check_reagents Yes fix_instrument Troubleshoot Instrument outcome_ok->fix_instrument No outcome_fresh->check_prep No resolved Issue Resolved outcome_fresh->resolved Yes outcome_prep->resolved Yes consider_matrix 4. Investigate Matrix Effects (Dilute sample, use matrix matching) outcome_prep->consider_matrix No fix_instrument->check_instrument consider_matrix->resolved

Caption: Decision tree for troubleshooting low signal issues.

Chemical Pathway for Molybdenum Blue Reaction

Moly_Blue_Pathway Arsenate Arsenate (AsO₄³⁻) + Molybdate (MoO₄²⁻) Acid Acidic Conditions (H₂SO₄) Arsenate->Acid Complex Arsenomolybdate Complex [As(Mo₁₂O₄₀)]³⁻ Acid->Complex Reducer Reducing Agent (Ascorbic Acid) Complex->Reducer Blue Molybdenum Blue (Reduced Complex) Reducer->Blue Detection Spectrophotometric Detection (~880 nm) Blue->Detection

Caption: Reaction pathway for arsenate colorimetric detection.

References

Technical Support Center: Overcoming Matrix Effects in Strontium Arsenate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of strontium arsenate. The focus is on overcoming matrix effects, which can significantly impact the accuracy and precision of analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects refer to the alteration of the analytical signal of strontium and arsenic caused by other components in the sample matrix. These effects can lead to either an enhancement or suppression of the signal, resulting in inaccurate quantification.[1] The primary types of matrix effects in plasma-based spectrochemical analysis, such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), are spectral and non-spectral interferences.

Q2: What are the common causes of spectral interferences for arsenic and strontium?

A2: Spectral interferences occur when ions from the sample matrix or plasma gas have the same mass-to-charge ratio as the target analytes.

  • For Arsenic (As, m/z 75): A significant interference is the polyatomic ion ⁴⁰Ar³⁵Cl⁺, which forms in the plasma when the sample contains chlorides.[2] Other interferences include ⁴⁰Ca³⁵Cl⁺ and doubly charged rare earth elements like ¹⁵⁰Nd²⁺ and ¹⁵⁰Sm²⁺.[2][3]

  • For Strontium (Sr): A common isobaric interference is from Rubidium (⁸⁷Rb) on ⁸⁷Sr.[4][5]

Q3: What are non-spectral matrix effects?

A3: Non-spectral matrix effects are physical and chemical interferences that affect the sample introduction and ionization processes. These can include differences in viscosity and surface tension between samples and standards, which affect nebulization efficiency, and the presence of easily ionizable elements, which can suppress the ionization of the target analytes.

Q4: Which analytical technique is most suitable for this compound analysis and why?

A4: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred method for the determination of strontium and arsenic due to its high sensitivity, low detection limits, and ability to perform isotopic analysis.[6][7][8] Modern ICP-MS instruments are often equipped with collision/reaction cells to effectively mitigate polyatomic interferences.[5][6] For particularly challenging interferences, triple quadrupole ICP-MS (ICP-MS/MS) offers enhanced selectivity.[4][7]

Q5: How can matrix effects be minimized during sample preparation?

A5: Proper sample preparation is crucial for minimizing matrix effects. Key strategies include:

  • Digestion: Acid digestion is commonly used to break down the sample matrix and bring the analytes into a suitable solvent.[9]

  • Dilution: Simple dilution can reduce the concentration of interfering matrix components.[10]

  • Matrix Matching: Preparing calibration standards in a matrix that closely resembles the sample matrix can compensate for some matrix effects.

  • Solid Phase Extraction (SPE): SPE can be used to separate the analytes of interest from the interfering matrix components.[11]

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound analysis.

Problem Probable Cause Recommended Solution
Inaccurate arsenic results in samples with high chloride content. Spectral interference from ⁴⁰Ar³⁵Cl⁺.[2]Utilize an ICP-MS with a collision/reaction cell. Using helium (He) as a collision gas can effectively reduce this interference through kinetic energy discrimination (KED).[12] Alternatively, using a reaction gas like oxygen (O₂) can shift the arsenic to its oxide (AsO⁺ at m/z 91), moving it away from the interference.[7]
Discrepancy in ⁸⁷Sr/⁸⁶Sr isotope ratio measurements. Isobaric interference from ⁸⁷Rb.[4]Mathematical correction based on the measurement of a non-interfered rubidium isotope (e.g., ⁸⁵Rb) can be applied. For more robust removal, use a reaction gas in a collision/reaction cell. For example, oxygen reacts with strontium but not rubidium, allowing for the measurement of Sr as SrO⁺.[4]
Signal suppression or enhancement observed for both analytes. Non-spectral matrix effects from high concentrations of easily ionizable elements or differences in sample viscosity.Dilute the sample to reduce the overall matrix concentration. Use the method of standard additions for calibration, which can compensate for matrix effects that are consistent across additions. Employ an internal standard to correct for signal fluctuations.
Poor recovery of analytes after sample preparation. Incomplete digestion of the sample matrix or analyte loss during preparation steps.Optimize the acid digestion procedure by experimenting with different acid combinations (e.g., nitric acid, hydrochloric acid, hydrogen peroxide) and digestion temperatures/times.[9] Ensure all sample transfer steps are quantitative.
Elevated background signal at the analyte masses. Contamination from reagents, labware, or carryover from previous samples.Use high-purity reagents and thoroughly clean all labware with dilute acid.[9] Analyze a reagent blank to check for contamination.[13] Ensure an adequate rinse time between samples to prevent carryover.

Experimental Protocol: ICP-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of strontium and arsenic in a solid sample matrix using ICP-MS.

1. Sample Preparation (Acid Digestion)

  • Accurately weigh approximately 0.1 g of the homogenized sample into a clean digestion vessel.

  • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂).

  • Allow the initial reaction to subside, then loosely cap the vessel.

  • Digest the sample in a heated block or microwave digestion system until the sample is completely dissolved.

  • After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water.

  • A procedural blank should be prepared using the same digestion procedure without the sample.

2. Instrumental Analysis (ICP-MS)

  • Instrument: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell.

  • Sample Introduction: Use a standard nebulizer and spray chamber.

  • Plasma Conditions: Optimize plasma parameters (e.g., RF power, gas flow rates) for robust plasma conditions to minimize matrix effects.

  • Collision/Reaction Cell:

    • For arsenic (m/z 75), use helium (He) in KED mode to remove polyatomic interferences.

    • For strontium isotopes (e.g., ⁸⁶Sr, ⁸⁷Sr, ⁸⁸Sr), standard mode (no gas) may be sufficient for low Rb matrices. For high Rb matrices, use oxygen (O₂) as a reaction gas and measure SrO⁺.

  • Data Acquisition: Monitor the primary isotopes for arsenic (⁷⁵As) and strontium (⁸⁶Sr, ⁸⁷Sr, ⁸⁸Sr). Also monitor an isotope of any potential interfering elements (e.g., ⁸⁵Rb).

3. Calibration

  • Prepare a series of calibration standards by diluting certified stock solutions of arsenic and strontium. The standards should be matrix-matched to the diluted sample digest (e.g., containing the same acid concentration).

  • An internal standard (e.g., Yttrium, Indium) should be added to all standards, blanks, and samples to correct for instrumental drift and non-spectral matrix effects.

4. Quality Control

  • Analyze the procedural blank to assess for contamination.

  • Analyze a certified reference material (CRM) with a similar matrix to validate the accuracy of the method.

  • Analyze a spiked sample to evaluate matrix-specific interferences and recovery.

  • Analyze a duplicate sample to assess the precision of the method.

Visualizations

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Inaccurate Results? Check_QC Review QC Data (Blank, CRM, Spike) Start->Check_QC Contamination Contamination Issue Check_QC->Contamination Blank Fails Spectral Spectral Interference? Check_QC->Spectral CRM/Spike Fails Review_Prep Review Sample Preparation Contamination->Review_Prep NonSpectral Non-Spectral Interference? Spectral->NonSpectral No Optimize_CRC Optimize CRC Parameters Spectral->Optimize_CRC Yes Dilute_Sample Dilute Sample or Use Standard Additions NonSpectral->Dilute_Sample Yes NonSpectral->Review_Prep No End Accurate Results Optimize_CRC->End Dilute_Sample->End Review_Prep->End

References

strategies to reduce agglomeration of strontium arsenate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the agglomeration of strontium arsenate nanoparticles during experimental procedures.

Troubleshooting Guides & FAQs

Issue: Nanoparticle Agglomeration and Sedimentation

Q1: My this compound nanoparticles are visibly clumping together and settling out of solution shortly after synthesis. What are the primary causes of this agglomeration?

A1: Nanoparticle agglomeration is primarily driven by the high surface energy of the particles, which causes them to cluster to minimize this energy. The main contributing factors are van der Waals forces. For this compound nanoparticles, this issue can be worsened by several factors including:

  • Inadequate Surface Charge: Insufficient electrostatic repulsion between particles.

  • Suboptimal pH: The pH of the dispersion medium can significantly affect surface charge.

  • Absence of Stabilizing Agents: Lack of steric or electrostatic barriers.[1]

Q2: What is zeta potential, and how does it relate to the stability of my nanoparticle suspension?

A2: Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. It is a critical indicator of the stability of your colloidal suspension.[2] A high absolute zeta potential value (typically more negative than -30 mV or more positive than +30 mV) indicates strong electrostatic repulsion, which helps prevent particle agglomeration and ensures a stable suspension. Conversely, a zeta potential close to zero suggests that the nanoparticles are more likely to aggregate.[3]

Q3: How does the pH of the solution impact the agglomeration of this compound nanoparticles?

A3: The pH of the suspension medium is a critical parameter that influences the surface charge of nanoparticles and, consequently, their stability. For many metal oxide and salt nanoparticles, pH alters the surface functional groups. For instance, with silicate-based nanoparticles, a higher pH generally leads to a more negative surface charge due to the deprotonation of surface silanol groups (Si-OH → SiO⁻). This increased negative charge enhances electrostatic repulsion between particles, thereby reducing agglomeration.[3] For strontium-containing nanoparticles, the optimal pH for stability can vary, but studies on strontium adsorption suggest that the pH range of 5 to 8 is significant.[4] It is crucial to determine the isoelectric point (IEP) of your this compound nanoparticles, which is the pH at which the net surface charge is zero, leading to maximum agglomeration. Operating at a pH far from the IEP is recommended.

Q4: What are effective methods to reduce agglomeration of my this compound nanoparticles?

A4: To mitigate agglomeration, a combination of physical and chemical strategies can be employed:

  • Physical Methods:

    • Ultrasonication: This is a common and effective technique to break apart agglomerates using high-frequency sound waves. Probe sonication is generally more powerful and effective for nanoparticle dispersions than bath sonication.[3]

  • Chemical Methods (Stabilization): These methods focus on modifying the nanoparticle surface to increase repulsive forces.

    • pH Adjustment: As discussed, adjusting the pH of the dispersion medium away from the isoelectric point can increase surface charge and enhance electrostatic stability.[5][6]

    • Use of Stabilizers/Capping Agents: Introducing molecules that adsorb to the nanoparticle surface can provide stability through two main mechanisms:

      • Electrostatic Stabilization: Utilizes charged species to create a repulsive electrostatic field around the particles.

      • Steric Stabilization: Employs long-chain polymers or non-ionic surfactants that form a physical barrier, preventing particles from getting close enough to aggregate.[7][8] Common stabilizers for strontium-based nanoparticles include carboxymethyl cellulose (CMC), chitosan, and gelatin.[9][10]

Q5: I am using a hydrothermal synthesis method. How can I control agglomeration during the synthesis process itself?

A5: Hydrothermal synthesis offers several parameters that can be tuned to control nanoparticle size, morphology, and aggregation:[11]

  • Precursor Concentration: Lowering the concentration of strontium and arsenate precursors can slow down the nucleation and growth rates, leading to smaller, more uniform particles.

  • Temperature and Reaction Time: Optimizing the reaction temperature and duration can influence the crystallinity and size of the nanoparticles.

  • Use of Growth Modifiers: Incorporating additives like polar organic molecules or hydrophilic polymers into the reaction mixture can help control particle growth and prevent aggregation.[11]

  • Stirring/Agitation: Proper mixing is crucial to ensure a homogeneous reaction environment and prevent localized high concentrations that can lead to uncontrolled growth and agglomeration.

Data Presentation: Stability of Strontium-Based and Related Nanoparticles

The following tables summarize quantitative data from studies on strontium-based and other relevant nanoparticles, providing insights into factors affecting their stability.

Table 1: Zeta Potential and Size of Various Strontium Salt Nanoparticles

Nanoparticle CompositionAverage Diameter (nm)Zeta Potential (mV)Reference
Strontium Sulfate (SrSO₄)471 - 721-6 to -11[12]
Strontium Sulfite (SrSO₃)471 - 721-6 to -11[12]
Strontium Fluoride (SrF₂)Not specified-6 to -11[12]
Strontium Carbonate (SrCO₃)Not specified-6 to -11[12]
Strontium PhosphateNot specified-6 to -11[12]
Strontium-doped Iron OxideNot specifiedApprox. -15 to -20 (at pH 7.4)[13]
Strontium-doped Mesoporous Bioactive Glass160 ± 20Negative (specific value not provided)[14]

Table 2: Influence of pH on Zeta Potential of Hematite (α-Fe₂O₃) Nanoparticles (Analogue for Metal Oxides)

pHZeta Potential (mV)Stability ConditionReference
2.0+40Stable[15]
4.0+35Stable[15]
6.0+10Unstable (near IEP)[15]
8.0-20Moderately Stable[15]
10.0-40Stable[15]
12.0-50Very Stable[15]

Note: Hematite is often used in studies of arsenate adsorption. This data illustrates the typical pH-dependent stability of metal oxide nanoparticles.

Experimental Protocols

Protocol 1: Dispersion of Agglomerated this compound Nanoparticles using Probe Sonication

This protocol describes a general procedure for dispersing agglomerated nanoparticles in an aqueous medium.

Materials:

  • Agglomerated this compound nanoparticle powder

  • Deionized (DI) water or appropriate buffer solution

  • Probe sonicator (e.g., Branson Sonifier or similar)

  • Glass vial

  • Ice bath

Procedure:

  • Preparation of the Suspension:

    • Weigh a specific amount of the this compound nanoparticle powder (e.g., 10 mg).

    • Place the powder in a clean glass vial.

    • Add a small volume of the desired dispersion medium (e.g., 5 mL DI water) to the vial.

  • Sonication:

    • Place the glass vial in an ice bath to dissipate the heat generated during sonication.

    • Immerse the tip of the probe sonicator into the nanoparticle suspension, ensuring the tip is well below the liquid surface but not touching the bottom or sides of the vial.

    • Turn on the sonicator. Use a pulsed mode (e.g., 5 seconds on, 5 seconds off) to prevent excessive heating.

    • Sonicate for a total of 10-20 minutes. The optimal time may vary and should be determined experimentally.

  • Post-Sonication:

    • After sonication, visually inspect the suspension for any remaining visible agglomerates.

    • For best results, use the dispersed nanoparticle suspension immediately.

  • Characterization (Optional but Recommended):

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the dispersed nanoparticles using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the stability of the dispersion.

Visualizations

Diagram 1: Mechanisms of Nanoparticle Stabilization

G cluster_0 Unstable Nanoparticles cluster_1 Stabilization Strategies cluster_1a Electrostatic Stabilization cluster_1b Steric Stabilization unstable1 SrAsO₄ unstable_agg Agglomerate unstable1->unstable_agg van der Waals Attraction unstable2 SrAsO₄ unstable2->unstable_agg elec1 SrAsO₄ steric1 SrAsO₄ elec2 SrAsO₄ label_elec Repulsive Forces steric2 SrAsO₄ label_steric Physical Barrier G start Start: Agglomerated Nanoparticles prepare Prepare Suspension: Add powder to liquid medium start->prepare stabilizer Add Stabilizer (Optional): - Surfactant - Polymer prepare->stabilizer ph_adjust Adjust pH: Move away from IEP stabilizer->ph_adjust sonicate Disperse: Probe Sonication ph_adjust->sonicate characterize Characterize Dispersion: - DLS (Size, PDI) - Zeta Potential sonicate->characterize stable Stable Dispersion characterize->stable High |Zeta| Low PDI unstable Unstable Dispersion (Re-evaluate parameters) characterize->unstable Low |Zeta| High PDI G low_ph Low pH (pH < IEP) - Protonated Surface - Positive Charge (+) iep Isoelectric Point (IEP) - Net Neutral Surface - Zero Charge (0) - Max Agglomeration stable_pos Stable Dispersion (Electrostatic Repulsion) low_ph->stable_pos high_ph High pH (pH > IEP) - Deprotonated Surface - Negative Charge (-) unstable Unstable Dispersion (Agglomeration) iep->unstable stable_neg Stable Dispersion (Electrostatic Repulsion) high_ph->stable_neg

References

Validation & Comparative

A Comparative Analysis of Strontium Arsenate and Calcium Arsenate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, toxicity, and cellular impact of strontium arsenate and calcium arsenate, supported by experimental data and methodologies.

This guide provides a detailed comparative analysis of this compound and calcium arsenate, two inorganic arsenate compounds. While both share the toxic arsenate anion as a common feature, their metallic cation—strontium or calcium—influences their physical and chemical behavior, which in turn can affect their biological activity and toxicity. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of these compounds for their work.

Physicochemical Properties: A Tabular Comparison

The fundamental chemical and physical properties of this compound and calcium arsenate are summarized below. These characteristics, particularly solubility, are critical determinants of their bioavailability and subsequent toxic potential.

PropertyThis compoundCalcium Arsenate
Chemical Formula Sr₃(AsO₄)₂Ca₃(AsO₄)₂
Molecular Weight 540.7 g/mol 398.072 g/mol
Appearance White powderColorless to white amorphous powder[1]
Solubility in Water Very low (Ksp ≈ 4.29 x 10⁻¹⁹)[2]Slightly soluble (0.013 g/100 mL at 25°C)[3]
Melting Point Data not available1455 °C (decomposes)[3]
Density Data not available3.62 g/cm³

Toxicological Profile: A Quantitative Overview

The toxicity of arsenate compounds is a significant concern. While specific quantitative toxicity data for this compound is limited, its toxicity is primarily attributed to the arsenate component.[2] Calcium arsenate, having been used historically as a pesticide, has more extensive toxicological data available.

ParameterThis compoundCalcium Arsenate
Acute Oral LD50 (rat) Data not available20 mg/kg[3]
Carcinogenicity Classified as a carcinogen due to the arsenate component.Known human carcinogen.[3][4]
Primary Routes of Exposure Ingestion, inhalation.Ingestion, inhalation, skin contact.[3]
Target Organs Skin, liver, kidneys, nervous system (based on arsenate toxicity).Skin, liver, kidneys, nervous system, respiratory tract.[4]

Experimental Protocols

To assess the biological impact of this compound and calcium arsenate, standardized experimental protocols are essential. Below are detailed methodologies for key in-vitro assays to determine cytotoxicity, apoptosis, and effects on cellular signaling pathways.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and calcium arsenate in cell culture medium. Due to their low solubility, a stock solution in a suitable solvent like DMSO may be necessary, with a final solvent concentration that does not affect cell viability. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS). Following the treatment period, add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound or calcium arsenate for a predetermined time.

  • Fixation and Permeabilization: Fix the cells with a freshly prepared paraformaldehyde solution (e.g., 4% in PBS) for 10-15 minutes at room temperature. Wash the cells with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Microscopy: Wash the cells to remove the TUNEL reaction mixture. Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).

Protocol:

  • Cell Lysis: After treatment with the arsenate compounds, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, Akt).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Impact on Cellular Signaling Pathways

Arsenic compounds are known to exert their toxic effects by interfering with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The primary mechanisms involve the induction of oxidative stress and the subsequent activation or inhibition of key signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Arsenates can activate stress-responsive MAPK pathways, such as JNK and p38, which can lead to apoptosis. Conversely, they can also affect the ERK pathway, which is typically associated with cell survival and proliferation.

MAPK_Pathway Arsenate Arsenate Exposure ROS Reactive Oxygen Species (ROS) Arsenate->ROS Raf Raf Arsenate->Raf ? ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK p38 p38 MKK3_6->p38 Apoptosis_p38 Apoptosis p38->Apoptosis_p38 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation

Arsenate-induced MAPK signaling pathways.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Arsenates can modulate this pathway, often leading to an inhibition of pro-survival signals and promoting apoptosis.

PI3K_Akt_Pathway Arsenate Arsenate Exposure RTK Receptor Tyrosine Kinase (RTK) Arsenate->RTK Inhibition PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis

Modulation of the PI3K/Akt signaling pathway by arsenates.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of this compound and calcium arsenate is essential for obtaining robust and reproducible data.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, HepG2) start->cell_culture treatment Treatment with This compound & Calcium Arsenate cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis western_blot Western Blot (MAPK, PI3K/Akt) treatment->western_blot data_analysis Data Analysis & Comparison cytotoxicity->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

A typical experimental workflow for comparative analysis.

Conclusion

This guide provides a foundational comparison of this compound and calcium arsenate. The available data indicates that while both compounds are toxic due to their arsenate content, their differing solubilities likely influence their bioavailability and toxicokinetics. Calcium arsenate is slightly more soluble in water, which may contribute to its well-documented toxicity. This compound, with its very low solubility, may exhibit lower acute toxicity, but long-term exposure risks associated with the accumulation of arsenate remain a significant concern. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological activities and to inform risk assessments and potential therapeutic applications. The provided experimental protocols and pathway diagrams offer a framework for conducting such investigations.

References

A Comparative Analysis of Strontium Arsenate and Lead Arsenate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the physicochemical properties, toxicological profiles, and practical applications of strontium arsenate and lead arsenate. The information is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate informed decisions in material selection and experimental design.

Executive Summary

This compound and lead arsenate are inorganic compounds with distinct properties and applications. Lead arsenate, historically used as a pesticide, is a well-characterized toxicant with significant environmental persistence. This compound is primarily utilized in specialized research applications, and while data on its direct toxicity is limited, the known hazards of arsenic and strontium compounds warrant careful handling. This document presents a comprehensive overview of their characteristics, supported by experimental data and methodologies.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and lead arsenate is presented in the table below.

PropertyThis compoundLead Arsenate
Chemical Formula Sr₃(AsO₄)₂PbHAsO₄ (Acid) / Pb₃(AsO₄)₂ (Basic)
Molar Mass 540.7 g/mol 347.1 g/mol (Acid)[1][2] / 899.44 g/mol (Basic)
Appearance SolidWhite, odorless, heavy powder/crystals[3][4]
Solubility in Water Limited solubility; Ksp ≈ 4.29 × 10⁻¹⁹Very slightly soluble to insoluble[1][3]
Melting Point Data not readily availableDecomposes at ~280°C (Acid)[1][2]; 1042°C (form not specified)[3]
Crystal Structure Three-dimensional networkPbHAsO₄ is isostructural with PbHPO₄[2]

Toxicological Profile

The toxicological data for both compounds highlight significant health and environmental concerns, primarily due to the presence of arsenic and, in the case of lead arsenate, lead.

Toxicological EndpointThis compoundLead Arsenate
Acute Toxicity (Oral LD50) Data not available for the compound. Strontium itself has low acute toxicity. Arsenic compounds are highly toxic.100-1050 mg/kg (rat, oral) for PbHAsO₄[2]
Carcinogenicity Not classified. Stable strontium compounds are generally not considered carcinogenic[5]. However, inorganic arsenic compounds are classified as Group 1 (carcinogenic to humans) by IARC. Radioactive strontium is a known human carcinogen.Classified as a Class A oncogen.[3] Lead and its compounds are considered probable human carcinogens (Group 2A by IARC).
Health Hazards Potential for arsenic-related toxicity, including irritation, nausea, and damage to the liver, kidneys, and nervous system.Acute exposure can cause severe gastrointestinal distress, vascular collapse, and death.[3] Chronic exposure is linked to cancers and neurological damage.
Environmental Impact Limited data on environmental fate. Low solubility may limit immediate bioavailability, but accumulation is a concern.Persistent in soil from historical pesticide use, leading to long-term contamination of soil and potential groundwater pollution.[6][7]

Applications

The applications of this compound and lead arsenate are vastly different, reflecting their distinct properties.

This compound:

  • Research Applications: Primarily used in scientific research for structural studies of arsenate minerals and as a tracer in environmental studies to differentiate between natural and anthropogenic sources of arsenic.[8]

  • Materials Science: Investigated for the development of novel materials with specific properties.[8]

Lead Arsenate:

  • Historical Pesticide: Extensively used as an insecticide, herbicide, and growth regulator in agriculture, particularly in fruit orchards, until its ban due to high toxicity and environmental persistence.[3]

Experimental Protocols

Synthesis of Lead Arsenate (Precipitation Method)

A common method for the synthesis of lead hydrogen arsenate involves the reaction of a soluble lead(II) salt with arsenic acid.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Arsenic acid (H₃AsO₄)

  • Distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare an aqueous solution of lead(II) nitrate.

  • In a separate beaker, prepare an aqueous solution of arsenic acid.

  • Slowly add the arsenic acid solution to the lead(II) nitrate solution while stirring continuously.

  • A white precipitate of lead hydrogen arsenate will form. The reaction is: Pb(NO₃)₂(aq) + H₃AsO₄(aq) → PbHAsO₄(s) + 2HNO₃(aq).[2]

  • Allow the precipitate to settle.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate with distilled water to remove any unreacted reagents and byproducts.

  • Dry the collected lead hydrogen arsenate in a drying oven at a low temperature.

Analysis of Arsenic and Lead Content by Atomic Absorption Spectroscopy (AAS)

This protocol outlines a general procedure for determining the concentration of arsenic and lead in a sample.

Instrumentation:

  • Atomic Absorption Spectrometer with appropriate hollow cathode lamps for arsenic and lead.

  • Graphite furnace or hydride generation system for arsenic analysis is recommended for higher sensitivity.

Procedure:

  • Sample Preparation: Accurately weigh a sample of the arsenate compound and dissolve it in a suitable solvent, typically dilute nitric acid. A digestion step may be necessary for complete dissolution.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both arsenic and lead.

  • Instrument Calibration: Calibrate the AAS instrument using the prepared standard solutions to generate a calibration curve.

  • Sample Analysis: Aspirate the prepared sample solution into the AAS and measure the absorbance.

  • Concentration Determination: Use the calibration curve to determine the concentration of arsenic and lead in the sample solution. Calculate the percentage of each element in the original solid sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Lead Arsenate cluster_analysis Analysis by AAS start Start reagents Prepare Aqueous Solutions (Lead Nitrate & Arsenic Acid) start->reagents reaction Mix Solutions (Precipitation) reagents->reaction separation Filter and Wash Precipitate reaction->separation drying Dry the Product separation->drying product Lead Arsenate drying->product start_analysis Start sample_prep Sample Dissolution (Acid Digestion) start_analysis->sample_prep measurement Measure Absorbance sample_prep->measurement calibration Instrument Calibration (Standard Solutions) calibration->measurement data_analysis Calculate Concentration measurement->data_analysis result Arsenic & Lead Content data_analysis->result toxicity_comparison cluster_properties Properties compound1 This compound solubility1 Low Solubility compound1->solubility1 has toxicity1 Toxicity primarily from Arsenic compound1->toxicity1 exhibits carcinogenicity1 Carcinogenicity Not Established (for stable form) compound1->carcinogenicity1 is compound2 Lead Arsenate solubility2 Very Low Solubility compound2->solubility2 has toxicity2 High Toxicity from Lead & Arsenic compound2->toxicity2 exhibits carcinogenicity2 Probable Human Carcinogen compound2->carcinogenicity2 is

References

Validating the Crystal Structure of Strontium Arsenate: A Comparative Guide to Rietveld Refinement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the crystal structure of inorganic compounds like strontium arsenate is paramount for understanding their properties and potential applications. Rietveld refinement of powder X-ray diffraction (PXRD) data stands as a powerful and accessible method for such validation. This guide provides a comprehensive comparison of Rietveld refinement with the "gold standard" single-crystal X-ray diffraction (SC-XRD), supported by experimental data for this compound and its isostructural analogues.

Unveiling Crystal Structures: A Tale of Two Techniques

The precise arrangement of atoms in a crystalline solid dictates its physical and chemical behavior. Two primary X-ray diffraction techniques are employed to elucidate these intricate three-dimensional structures: single-crystal X-ray diffraction and powder X-ray diffraction, with the latter often analyzed using the Rietveld method.

Single-Crystal X-ray Diffraction (SC-XRD) is considered the definitive method for crystal structure determination.[1] It utilizes a single, well-ordered crystal, which produces a clean, three-dimensional diffraction pattern.[1] This allows for the unambiguous determination of unit cell parameters, bond lengths, and bond angles with very high precision.[1] However, the growth of suitable single crystals can be a significant bottleneck, often proving to be a time-consuming and challenging process.[2]

Rietveld Refinement , on the other hand, is a mathematical technique used to analyze the one-dimensional diffraction pattern obtained from a polycrystalline powder sample.[3][4] This method works by fitting a calculated diffraction profile to the experimental data, refining various structural and instrumental parameters until the best possible match is achieved.[3][4] The major advantage of this approach is its applicability to a wide range of materials that are difficult or impossible to grow as single crystals.[5]

Performance Comparison: Rietveld Refinement vs. Single-Crystal XRD

For instance, the crystal structure of an apatite-type pentastrontium tris[arsenate(V)] chloride, Sr₅(AsO₄)₃Cl, has been successfully determined using Rietveld refinement of high-resolution synchrotron powder diffraction data. The refinement confirmed the compound crystallizes in the hexagonal space group P6₃/m.

Similarly, isostructural compounds like strontium phosphate, Sr₃(PO₄)₂, and palmierite, K₂Pb(SO₄)₂, have been extensively studied using Rietveld refinement.[2][3][6] These studies demonstrate the capability of the Rietveld method to yield accurate structural parameters that are in close agreement with those expected from single-crystal studies of analogous materials.[2][7]

The following table summarizes key quantitative data obtained from Rietveld refinement and single-crystal XRD for this compound and isostructural compounds.

CompoundMethodSpace Groupa (Å)c (Å)R-factors (Rwp/Rexp)Reference
Sr₅(AsO₄)₃ClRietveld RefinementP6₃/m10.187.280.066 / -[8]
Sr₃(PO₄)₂:Pr³⁺Rietveld RefinementHexagonal---[3]
K₂Pb(SO₄)₂ (Palmierite)Rietveld RefinementR-3m5.497(1)20.864(2)-[2][7]

Note: R-factors (e.g., Rwp, Rexp) are indicators of the goodness of fit in a Rietveld refinement. Lower values signify a better match between the calculated and observed diffraction patterns. A direct comparison of R-factors between different studies should be done with caution as they depend on data quality and the complexity of the structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for both single-crystal XRD and powder XRD with Rietveld refinement.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The crystal is placed in an X-ray diffractometer and a preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[10] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[11]

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., absorption, polarization), and scaled.[11]

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods.[11] The structural model is then refined against the experimental data using least-squares methods to minimize the difference between the observed and calculated structure factors.[11]

Powder X-ray Diffraction and Rietveld Refinement Protocol
  • Sample Preparation: A finely ground powder of the crystalline material is prepared to ensure random orientation of the crystallites. The powder is typically packed into a sample holder.

  • Data Collection: The powder sample is analyzed using a powder X-ray diffractometer. The instrument scans a range of 2θ angles, and the intensity of the diffracted X-rays is recorded at each step.[12]

  • Initial Model: A starting structural model is required for the Rietveld refinement. This can be obtained from a known isostructural compound or from ab initio structure determination methods.[4]

  • Rietveld Refinement: Using specialized software (e.g., GSAS-II, FullProf), a calculated diffraction pattern is generated based on the initial model.[13] The software then iteratively refines various parameters (e.g., lattice parameters, atomic positions, peak shape parameters, background) to minimize the difference between the calculated and experimental patterns.[4][13]

  • Analysis of Results: The quality of the refinement is assessed by examining the residual plot (the difference between observed and calculated patterns) and the goodness-of-fit indicators (R-factors).[14]

Visualizing the Workflow and Structural Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the logical relationships in crystal structure analysis.

Rietveld_Refinement_Workflow cluster_Data_Collection Data Collection cluster_Refinement Rietveld Refinement cluster_Output Output Sample_Prep Powder Sample Preparation PXRD Powder X-ray Diffraction Data Collection Sample_Prep->PXRD Refinement_Cycle Least-Squares Refinement Cycle PXRD->Refinement_Cycle Initial_Model Initial Structural Model Initial_Model->Refinement_Cycle Convergence Convergence Check (R-factors, Residual Plot) Refinement_Cycle->Convergence Convergence->Refinement_Cycle If Not Converged Validated_Structure Validated Crystal Structure Convergence->Validated_Structure If Converged

Caption: Workflow for crystal structure validation using Rietveld refinement.

Structure_Validation_Comparison cluster_Methods Structure Validation Methods cluster_Requirements Sample Requirements cluster_Information Structural Information SC_XRD Single-Crystal XRD Single_Crystal Single Crystal SC_XRD->Single_Crystal High_Precision High Precision (Bond Lengths/Angles) SC_XRD->High_Precision Rietveld Rietveld Refinement (PXRD) Powder Polycrystalline Powder Rietveld->Powder Good_Precision Good Precision (Lattice Parameters, Atomic Coordinates) Rietveld->Good_Precision

Caption: Comparison of single-crystal XRD and Rietveld refinement.

References

A Researcher's Guide to the Spectroscopic Comparison of Strontium Arsenate Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the polymorphic nature of a compound is critical. Polymorphs, or different crystalline forms of the same chemical entity, can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability, which are of paramount importance in the pharmaceutical industry and materials science.

Spectroscopic Fingerprints: Distinguishing Polymorphs

Polymorphism arises from different arrangements of molecules or ions in the crystal lattice. These structural variations lead to distinct vibrational modes, which can be detected by spectroscopic methods. Raman and IR spectroscopy are particularly powerful in this regard, as they provide a "fingerprint" of the crystalline structure.

  • Raman Spectroscopy probes the polarizability of molecular bonds. Changes in the crystal lattice affect the vibrational modes of the arsenate (AsO₄³⁻) anion and the coordination environment of the strontium (Sr²⁺) cation, resulting in shifts in peak positions and changes in peak intensities and splitting.

  • Infrared (IR) Spectroscopy measures the absorption of infrared radiation due to molecular vibrations. Similar to Raman, alterations in the crystal structure of polymorphs lead to unique IR absorption spectra.

  • X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and distinguishing polymorphs. It provides information about the crystal lattice parameters and space group, offering unambiguous structural identification.

Illustrative Spectroscopic Data for Strontium Arsenate Polymorphs

The following table presents a hypothetical comparison of spectroscopic data for two fictional polymorphs of this compound, designated as Form A and Form B. This data is based on typical spectral regions for arsenate compounds and illustrates the differences that would be expected between polymorphs.

Spectroscopic TechniqueParameterForm A (Hypothetical)Form B (Hypothetical)
Raman Spectroscopy AsO₄³⁻ Symmetric Stretch (ν₁) 835 cm⁻¹842 cm⁻¹ (shoulder at 830 cm⁻¹)
AsO₄³⁻ Asymmetric Stretch (ν₃) 870 cm⁻¹, 885 cm⁻¹875 cm⁻¹, 890 cm⁻¹, 905 cm⁻¹
AsO₄³⁻ Bending Modes (ν₂, ν₄) 330 cm⁻¹, 450 cm⁻¹325 cm⁻¹, 340 cm⁻¹, 455 cm⁻¹
Lattice Modes 120 cm⁻¹, 155 cm⁻¹115 cm⁻¹, 140 cm⁻¹, 165 cm⁻¹
Infrared Spectroscopy AsO₄³⁻ Asymmetric Stretch (ν₃) 865 cm⁻¹, 880 cm⁻¹870 cm⁻¹, 888 cm⁻¹
AsO₄³⁻ Bending Modes (ν₄) 445 cm⁻¹, 460 cm⁻¹440 cm⁻¹, 465 cm⁻¹
X-ray Powder Diffraction Key 2θ Peaks (Cu Kα) 28.5°, 30.2°, 35.8°29.1°, 31.5°, 36.4°
Crystal System OrthorhombicMonoclinic

Experimental Protocols

A rigorous and well-documented experimental protocol is essential for obtaining reliable and reproducible spectroscopic data for polymorph comparison.

Sample Preparation
  • Synthesis of Polymorphs: Different polymorphs of this compound would need to be synthesized. This can often be achieved by varying parameters such as solvent, temperature, pressure, and crystallization rate. For instance, Form A might be obtained by slow evaporation from an aqueous solution at room temperature, while Form B might be produced by a hydrothermal synthesis at elevated temperature and pressure.

  • Sample Handling: A small amount of the crystalline powder (typically 1-5 mg) is required for analysis. The sample should be gently ground to ensure a uniform particle size, which can affect the quality of the spectra. Care should be taken to avoid inducing phase transformations during grinding.

Raman Spectroscopy
  • Instrumentation: A high-resolution Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The choice of laser wavelength can be critical to avoid fluorescence from the sample or impurities.

  • Data Acquisition:

    • The sample is placed on a microscope slide or in a capillary tube.

    • The laser is focused on the sample, and the scattered light is collected.

    • Spectra are typically acquired over a wavenumber range of 50-1000 cm⁻¹ to cover both the lattice and internal modes of the arsenate group.

    • Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

    • Multiple spots on the sample should be analyzed to ensure homogeneity.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation. A small amount of the powder is pressed against the ATR crystal (e.g., diamond or germanium).

    • Alternatively, the potassium bromide (KBr) pellet method can be used, where a small amount of the sample is mixed with KBr powder and pressed into a thin pellet.

    • Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

    • A background spectrum is collected before measuring the sample to correct for atmospheric and instrumental contributions.

    • The final spectrum is usually an average of multiple scans to improve the signal-to-noise ratio.

X-ray Powder Diffraction (XRPD)
  • Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.

  • Data Acquisition:

    • The powdered sample is packed into a sample holder.

    • The sample is irradiated with X-rays over a range of 2θ angles.

    • The diffracted X-rays are detected, and the intensity is plotted against the 2θ angle to produce a diffractogram.

    • The resulting pattern of peaks is characteristic of the crystal structure of the polymorph.

Visualizing the Workflow and Concepts

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the underlying principles of spectroscopic polymorph characterization.

experimental_workflow cluster_synthesis Polymorph Synthesis cluster_characterization Spectroscopic & Structural Characterization cluster_analysis Data Analysis & Comparison Synthesis_A Synthesis of Form A Raman Raman Spectroscopy Synthesis_A->Raman IR Infrared Spectroscopy Synthesis_A->IR XRPD X-ray Powder Diffraction Synthesis_A->XRPD Synthesis_B Synthesis of Form B Synthesis_B->Raman Synthesis_B->IR Synthesis_B->XRPD Data_Processing Data Processing & Peak Analysis Raman->Data_Processing IR->Data_Processing XRPD->Data_Processing Comparison Comparative Analysis of Spectra & Diffractograms Data_Processing->Comparison Conclusion Polymorph Identification & Differentiation Comparison->Conclusion logical_relationship Crystal_Structure Crystal Structure (Polymorph) Lattice_Parameters Unit Cell Parameters (a, b, c, α, β, γ) Crystal_Structure->Lattice_Parameters Symmetry Space Group & Site Symmetry Crystal_Structure->Symmetry Vibrational_Modes Vibrational Modes (Phonons) Lattice_Parameters->Vibrational_Modes Symmetry->Vibrational_Modes Spectroscopic_Signature Spectroscopic Signature Vibrational_Modes->Spectroscopic_Signature Raman_Spectrum Raman Spectrum Spectroscopic_Signature->Raman_Spectrum IR_Spectrum IR Spectrum Spectroscopic_Signature->IR_Spectrum

Cross-Validation of ICP-MS and AAS for Strontium Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of strontium is critical in various applications, from environmental monitoring to the analysis of pharmaceutical formulations and biological samples. The two primary analytical techniques for this purpose, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance for strontium analysis, supported by experimental data and detailed methodologies.

Executive Summary

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands out for its exceptional sensitivity, with the ability to detect strontium at parts per trillion (ppt) levels, making it ideal for trace and ultra-trace analysis.[1][2] It also allows for the simultaneous analysis of multiple elements, offering high throughput for complex samples.[2] However, ICP-MS is susceptible to isobaric interferences, particularly from rubidium (⁸⁷Rb) on the ⁸⁷Sr isotope, which can require advanced instrumentation like triple quadrupole ICP-MS with collision/reaction cells to resolve.[3][4][5]

Atomic Absorption Spectroscopy (AAS) is a more cost-effective and straightforward technique, well-suited for the analysis of specific elements in less complex matrices.[2] While generally less sensitive than ICP-MS, with detection limits typically in the parts per million (ppm) to parts per billion (ppb) range, Graphite Furnace AAS (GFAAS) can achieve significantly lower detection limits.[2][6] AAS is prone to chemical and ionization interferences, which can often be mitigated through the use of releasing agents or ionization suppressors.[7]

Performance Comparison: ICP-MS vs. AAS for Strontium Analysis

The selection of the optimal technique hinges on the specific requirements of the analysis, including the required detection limits, sample matrix complexity, and throughput needs. The following table summarizes the key quantitative performance characteristics of each method for strontium analysis.

Performance ParameterInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Atomic Absorption Spectroscopy (AAS)
Detection Limits Excellent (ppt or ng/L range)[1][8]Good (ppm to ppb or µg/L to mg/L range); GFAAS offers lower detection limits (nmol/L).[6][7]
Linearity Range Wide dynamic range, typically several orders of magnitude.[9]Narrower linear range compared to ICP-MS.[9]
Precision High precision, with Relative Standard Deviation (RSD) typically <5%.[10]Good precision, with RSDs generally in the range of 1-5%.[6]
Accuracy/Recovery Excellent, with recoveries typically between 97% and 105%.[10]Good, with recoveries generally within 98-102% for pharmaceutical analysis.[11]
Throughput High; capable of simultaneous multi-element analysis.[2]Low; typically analyzes a single element at a time.[2]
Interferences Isobaric (e.g., ⁸⁷Rb on ⁸⁷Sr), polyatomic, and matrix effects.[3][4]Chemical (e.g., phosphate, silicate) and ionization interferences.[7]

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. Below are representative experimental protocols for the analysis of strontium using both ICP-MS and AAS.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol

A common approach for the analysis of strontium in biological samples such as plasma or bone involves acid digestion followed by ICP-MS analysis.[12]

Sample Preparation:

  • Accurately weigh the sample (e.g., bone, tissue) or pipette a known volume of liquid sample (e.g., plasma).

  • Add concentrated nitric acid to the sample in a suitable digestion vessel.

  • Heat the sample overnight at approximately 60°C to ensure complete digestion.[12]

  • After cooling, dilute the digested sample with deionized water to the desired volume. For serum samples, a 1 in 10 dilution with 1% nitric acid is common to reduce matrix effects.[8]

  • An internal standard, such as yttrium (Y), is often added to the diluent to correct for instrumental drift and matrix effects.[8]

Instrumental Analysis:

  • Aspirate the prepared sample into the ICP-MS.

  • The sample is nebulized, and the resulting aerosol is transported into the argon plasma, where it is desolvated, atomized, and ionized.

  • The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

  • Strontium isotopes (e.g., ⁸⁸Sr) are detected and quantified.

  • If isobaric interference from rubidium is a concern, a collision/reaction cell with a gas like oxygen or ammonia can be used to mass-shift the strontium ions, separating them from the interfering rubidium.[4][13]

Atomic Absorption Spectroscopy (AAS) Protocol

For the determination of strontium in aqueous samples like water or brines, the following AAS method is often employed.[7]

Sample Preparation:

  • For total recoverable strontium, a preliminary acid digestion may be required.[7]

  • To a 10.0 mL aliquot of the sample solution, add 1.0 mL of a lanthanum chloride-potassium chloride solution. This solution acts as both a releasing agent to overcome chemical interferences from elements like aluminum and phosphate, and an ionization suppressor to control the ionization of strontium in the flame.[7]

Instrumental Analysis:

  • Use an atomic absorption spectrometer equipped with a strontium hollow cathode lamp and a nitrous oxide-acetylene burner head.

  • Aspirate a blank solution (deionized water with the LaCl₃-KCl solution) to set the instrument to zero.[7]

  • Aspirate a series of strontium standards of known concentrations to generate a calibration curve.

  • Aspirate the prepared samples and measure their absorbance.

  • The concentration of strontium in the samples is determined from the calibration curve.

Logical Workflow and Comparison Diagrams

To visually represent the analytical processes and the key comparative aspects of ICP-MS and AAS for strontium analysis, the following diagrams are provided.

Figure 1. General Experimental Workflow for Strontium Analysis cluster_ICPMS ICP-MS Workflow cluster_AAS AAS Workflow ICPMS_SP Sample Preparation (e.g., Acid Digestion) ICPMS_Dil Dilution & Internal Standard Spiking ICPMS_SP->ICPMS_Dil ICPMS_Intro Sample Introduction (Nebulization) ICPMS_Dil->ICPMS_Intro ICPMS_Ion Ionization (Argon Plasma) ICPMS_Intro->ICPMS_Ion ICPMS_MS Mass Separation (Mass Spectrometer) ICPMS_Ion->ICPMS_MS ICPMS_Det Detection & Quantification ICPMS_MS->ICPMS_Det AAS_SP Sample Preparation (e.g., Digestion) AAS_Add Addition of Releasing Agent/ Ionization Suppressor AAS_SP->AAS_Add AAS_Intro Sample Introduction (Nebulization) AAS_Add->AAS_Intro AAS_Atom Atomization (Flame or Graphite Furnace) AAS_Intro->AAS_Atom AAS_Abs Light Absorption AAS_Atom->AAS_Abs AAS_Det Detection & Quantification AAS_Abs->AAS_Det

Figure 1. General Experimental Workflow for Strontium Analysis

Figure 2. Logical Comparison of ICP-MS and AAS for Strontium Analysis cluster_ICPMS ICP-MS cluster_AAS AAS ICPMS_Sens High Sensitivity (ppt) ICPMS_Multi Multi-element Capability ICPMS_Sens->ICPMS_Multi ICPMS_Interf Isobaric Interferences (e.g., ⁸⁷Rb) ICPMS_Multi->ICPMS_Interf ICPMS_Cost Higher Cost ICPMS_Interf->ICPMS_Cost AAS_Sens Moderate Sensitivity (ppm-ppb) AAS_Single Single-element Analysis AAS_Sens->AAS_Single AAS_Interf Chemical & Ionization Interferences AAS_Single->AAS_Interf AAS_Cost Lower Cost AAS_Interf->AAS_Cost Sr_Analysis Strontium Analysis Sr_Analysis->ICPMS_Sens Requires Ultra-trace Detection Sr_Analysis->AAS_Sens Routine Quantification

Figure 2. Logical Comparison of ICP-MS and AAS for Strontium Analysis

Conclusion

Both ICP-MS and AAS are robust and reliable techniques for the determination of strontium. The choice between them should be guided by the specific analytical requirements. For applications demanding the highest sensitivity and throughput, such as in clinical research or for the analysis of trace contaminants in pharmaceuticals, ICP-MS is the superior choice, provided that potential isobaric interferences are appropriately managed.[8][14] For routine quality control or in laboratories with budget constraints where ultra-trace detection is not a prerequisite, AAS offers a cost-effective and dependable alternative.[2] Proper method development and validation are paramount for both techniques to ensure data of the highest quality.[11][15]

References

Strontium Phosphate vs. Strontium Arsenate in Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of strontium phosphate as a leading biomaterial for bone regeneration and a toxicological counterpoint with strontium arsenate.

In the quest for advanced biomaterials to address challenges in bone tissue engineering and drug delivery, strontium-based compounds have garnered significant attention. Among these, strontium phosphate has emerged as a promising candidate, demonstrating remarkable biocompatibility and therapeutic efficacy. This guide provides an objective comparison of strontium phosphate's performance with the hypothetical application of this compound, supported by experimental data. Given the inherent toxicity of arsenic, this compound is not utilized in biomedical applications; this guide will therefore contrast the beneficial properties of strontium phosphate with the cytotoxic effects of arsenate compounds to highlight the critical role of the anionic component in determining a biomaterial's suitability for clinical use.

I. Strontium Phosphate: A Biocompatible and Osteoinductive Biomaterial

Strontium phosphate-based biomaterials, often in the form of strontium-substituted hydroxyapatite or other calcium phosphate ceramics, have been extensively studied for their role in promoting bone regeneration.[1] The incorporation of strontium ions into a phosphate-based matrix has been shown to enhance osteoblast proliferation and differentiation while simultaneously inhibiting osteoclast activity, the cells responsible for bone resorption.[2][3] This dual action makes strontium phosphate an attractive material for treating bone defects and for use in orthopedic implants.[1]

Performance Data: Strontium Phosphate in Bone Regeneration

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a direct comparison of the performance of strontium phosphate-containing biomaterials against control groups (typically pure calcium phosphate).

In Vitro Study Cell Type Key Finding Quantitative Result Citation
Strontium-substituted HydroxyapatiteHuman Bone Marrow Mesenchymal Stem Cells (hBMSCs)Enhanced Osteogenic DifferentiationSignificant increase in alkaline phosphatase (ALP) activity and osteocalcin expression compared to pure hydroxyapatite.[1]
Strontium-doped Calcium Phosphate CoatingMC3T3-E1 (pre-osteoblastic cells)Increased Cell ProliferationSuperior cellular attachment at day 1 and a significant increase in cell proliferation after 7 days of culture compared to non-doped surfaces.[4]
Strontium-substituted β-Tricalcium PhosphateEndothelial CellsPromoted AngiogenesisEnhanced adhesion and spreading of endothelial cells, suggesting improved angiogenic potential.[5]
Strontium-doped Amorphous Calcium PhosphateRat Bone Marrow Mesenchymal Stem CellsEnhanced OsteogenesisSignificantly enhanced new bone formation in a rat calvarial defect model at 8 weeks post-implantation compared to collagen-only scaffolds.[6]
In Vivo Study Animal Model Defect Model Key Finding Quantitative Result Citation
Strontium-modified Calcium Phosphate CementRatFemoral Condylar DefectEnhanced New Bone FormationSignificantly higher number of new bone trabeculae in the strontium-modified group compared to the control calcium phosphate cement.[2]
Strontium-enriched Calcium Phosphate ScaffoldsGoatOsteochondral DefectImproved Subchondral Bone RepairSignificantly more bone observed at 6 months in the strontium-enriched scaffold group compared to the scaffold-only group.[7]
Strontium-doped Calcium Phosphate Coating on Magnesium AlloyRabbitDistal FemurEnhanced Bone FormationHigher bone formation and better osseointegration around the coated implant compared to the uncoated magnesium alloy after 4 weeks.[8]

II. This compound: A Toxicological Perspective

In stark contrast to the biocompatibility of strontium phosphate, arsenate-containing compounds are known for their significant cytotoxicity. Arsenic, in its various forms, can induce cell death and is a known carcinogen.[9][10] The arsenate ion (AsO₄³⁻) is chemically similar to the phosphate ion (PO₄³⁻) and can interfere with essential biochemical processes by substituting for phosphate.[11][12] This disruption of cellular metabolism leads to a cascade of toxic effects.

Cytotoxic Effects of Arsenate Compounds
Effect Mechanism Consequence Citation
Inhibition of ATP ProductionArsenate can replace phosphate in glycolysis, leading to the formation of an unstable intermediate that hydrolyzes spontaneously. This uncouples oxidative phosphorylation.Disruption of the cell's primary energy production pathway, leading to metabolic collapse and cell death.[11][12]
Enzyme InhibitionTrivalent arsenic, a metabolic product of arsenate, has a high affinity for sulfhydryl groups in proteins, leading to the inhibition of critical enzymes.Disruption of numerous cellular processes, including DNA repair and cellular respiration.[9][10][13]
Induction of ApoptosisArsenic compounds can induce apoptosis (programmed cell death) in various cell types, including bone marrow mesenchymal stem cells.Depletion of stem cell populations essential for tissue regeneration.[14][15]
GenotoxicityArsenic exposure can lead to DNA damage and chromosomal aberrations.Increased risk of mutations and cancer.[16]

The detrimental effects of arsenate on bone cells have been specifically documented. Studies have shown that arsenic can inhibit the differentiation of osteoblasts, the very cells that strontium phosphate promotes.[16][17] Furthermore, arsenic exposure has been linked to bone loss and an increased risk of bone disorders.[17] Therefore, the incorporation of arsenate into a biomaterial intended for bone regeneration would be counterproductive and harmful.

III. Signaling Pathways and Mechanisms of Action

Strontium Phosphate: Activating Pro-Osteogenic Pathways

The beneficial effects of strontium on bone metabolism are mediated through the modulation of key signaling pathways. One of the most well-documented is the Wnt/β-catenin signaling pathway , which is crucial for osteoblast differentiation and bone formation.[1] Strontium ions have been shown to activate this pathway, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it promotes the transcription of osteogenic genes.[18][19][20]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sr Strontium (Sr²⁺) Frizzled Frizzled Sr->Frizzled activates LRP5_6 LRP5/6 Dsh Dishevelled LRP5_6->Dsh Frizzled->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Axin_APC->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Osteogenesis Osteogenic Gene Transcription TCF_LEF->Osteogenesis promotes

Strontium-mediated activation of the Wnt/β-catenin signaling pathway.
This compound: Inducing Cytotoxicity

The mechanism of arsenate toxicity involves the disruption of fundamental cellular processes. As previously mentioned, its interference with ATP synthesis and enzyme function leads to widespread cellular damage and apoptosis.[10][11]

IV. Experimental Protocols

Synthesis of Strontium-Doped Calcium Phosphate Scaffolds

A common method for synthesizing strontium-doped calcium phosphate is wet chemical precipitation .[21]

  • Precursor Preparation: Prepare an aqueous solution of calcium nitrate and strontium nitrate at the desired Ca:Sr molar ratio. A separate aqueous solution of diammonium hydrogen phosphate is also prepared.[21][22]

  • Precipitation: The phosphate solution is added dropwise to the calcium/strontium solution under constant stirring at a controlled pH and temperature.[21]

  • Aging: The resulting precipitate is aged in the mother liquor for a specified period (e.g., 24 hours) to allow for crystal growth and maturation.[21]

  • Washing and Drying: The precipitate is then filtered, washed with deionized water to remove residual ions, and dried in an oven.

  • Sintering: The dried powder is often pressed into a desired shape and sintered at high temperatures (e.g., 1100-1300°C) to form a dense or porous ceramic scaffold.[23]

In Vitro Biocompatibility and Osteogenic Potential Assays

A standardized workflow is used to evaluate the biocompatibility and osteogenic potential of strontium phosphate biomaterials.

experimental_workflow start Strontium Phosphate Scaffold sterilization Sterilization (e.g., ethylene oxide, gamma irradiation) start->sterilization cell_seeding Cell Seeding (e.g., hBMSCs, MC3T3-E1) sterilization->cell_seeding incubation Incubation (37°C, 5% CO₂) cell_seeding->incubation viability Cell Viability/Proliferation Assay (e.g., MTT, AlamarBlue) incubation->viability adhesion Cell Adhesion & Morphology (SEM) incubation->adhesion differentiation Osteogenic Differentiation Assay (ALP activity, Alizarin Red staining) incubation->differentiation gene_expression Gene Expression Analysis (RT-qPCR for osteogenic markers) incubation->gene_expression end Data Analysis & Interpretation viability->end adhesion->end differentiation->end gene_expression->end biocompatibility_comparison SrP Strontium Phosphate Biocompatibility Biocompatibility SrP->Biocompatibility SrAs This compound Cytotoxicity Cytotoxicity SrAs->Cytotoxicity Osteogenesis Promotes Osteogenesis Biocompatibility->Osteogenesis Cell_Viability Supports Cell Viability Biocompatibility->Cell_Viability Biomedical_App Suitable for Biomedical Applications Osteogenesis->Biomedical_App Cell_Viability->Biomedical_App Apoptosis Induces Apoptosis Cytotoxicity->Apoptosis Metabolic_Disruption Disrupts Metabolism Cytotoxicity->Metabolic_Disruption Unsuitable Unsuitable for Biomedical Applications Apoptosis->Unsuitable Metabolic_Disruption->Unsuitable

References

A Comparative Guide to Strontium Fluoroarsenate Ceramics for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of strontium fluoroarsenate (Sr₅(AsO₄)₃F) ceramics, offering a comparative analysis with alternative biomaterials. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions for their applications.

Executive Summary

Strontium fluoroarsenate (SFAs) ceramics are emerging as a promising class of biomaterials, particularly in the fields of optical applications and potentially in biomedical engineering. Their unique properties, including high transmittance in the mid-infrared range, warrant a thorough investigation of their performance characteristics against established materials such as strontium fluorophosphate and hydroxyapatite. This guide delves into the synthesis, structural properties, and biocompatibility of SFAs ceramics, providing a comparative framework for their evaluation.

Performance Comparison

The performance of strontium fluoroarsenate ceramics is best understood in comparison to other relevant biomaterials. The following tables summarize the key quantitative data available from experimental studies.

Table 1: Physicochemical Properties of Strontium Fluoroarsenate vs. Strontium Fluorophosphate

PropertyStrontium Fluoroarsenate (SFAs)Strontium Fluorophosphate (SFAP)Reference
Formula Sr₅(AsO₄)₃FSr₅(PO₄)₃F[1]
Particle Size ~100-200 nm~100-200 nm[1]
Relative Density 99.3%99.1%[1]
Transmittance (1.5 mm thick) 89.5% (in mid-IR)85.8% (in mid-IR)[1]
Mid-IR Transmission Range Up to 5.8 µmUp to 4.5 µm[1]

Table 2: Biocompatibility of Strontium-Containing Nanoparticles

MaterialCell LineConcentrationCell ViabilityReference
Strontium Fluorapatite (SrFAp)Human Gingival Fibroblasts10 µg/mL83%[2]
Strontium Fluorapatite (SrFAp)Human Gingival Fibroblasts80 µg/mL70%[2]
Strontium-doped HydroxyapatiteMC3T3-E1 pre-osteoblasts-Low cytotoxicity at lower Sr concentrations[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of biomaterials. The following sections outline the key experimental protocols cited in the literature for the synthesis and characterization of strontium fluoroarsenate and similar ceramics.

Synthesis of Strontium Fluoroarsenate (SFAs) Nanopowders

This protocol is based on the chemical precipitation method described for the fabrication of SFAs optical ceramics[1].

  • Preparation of Arsenic Acid: Elemental arsenic is reacted with nitric acid to obtain arsenic acid (H₃AsO₄).

  • Precipitation: A solution of strontium nitrate (Sr(NO₃)₂) is mixed with a solution containing arsenic acid and ammonium fluoride (NH₄F).

  • pH Adjustment: The pH of the mixture is adjusted to 9.5-10 by adding ammonium hydroxide (NH₄OH) to facilitate the precipitation of Sr₅(AsO₄)₃F.

  • Washing and Drying: The resulting precipitate is washed with distilled water and isopropyl alcohol to remove unreacted reagents and byproducts. The washed powder is then dried in a drying chamber.

  • Consolidation (for dense ceramics): The dried nanopowders are consolidated by vacuum hot pressing.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of biomaterials[2][4][5].

  • Cell Culture: Human Gingival Fibroblast (HGF) cells are cultured in a suitable medium.

  • Treatment: The cells are treated with different concentrations of the test material (e.g., strontium fluorapatite nanoparticles) for a specified period (e.g., 24 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing MTT, and the cells are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Bone Regeneration Assessment

Animal models are essential for evaluating the in vivo performance of bone graft materials[6][7][8]. A common model is the calvarial defect model in rats or rabbits.

  • Animal Model: A critical-sized bone defect is created in the calvaria (skull) of the animal model.

  • Implantation: The defect is filled with the test material (e.g., ceramic scaffold). An empty defect can serve as a control.

  • Healing Period: The animals are monitored for a specific period (e.g., 4, 8, or 12 weeks) to allow for bone healing.

  • Analysis: After the healing period, the animals are euthanized, and the defect sites are harvested for analysis.

  • Evaluation Methods:

    • Micro-computed Tomography (µ-CT): Provides three-dimensional imaging and quantitative analysis of new bone formation, bone volume/total volume (BV/TV), and trabecular architecture[9][10].

    • Histological Analysis: The harvested tissues are sectioned, stained (e.g., with Hematoxylin and Eosin or Masson's trichrome), and examined under a microscope to assess tissue response, cell infiltration, and new bone formation[7].

Signaling Pathways and Experimental Workflows

The biological activity of strontium-containing biomaterials is often attributed to their ability to influence key signaling pathways involved in bone metabolism.

Osteogenic Differentiation Signaling Pathway

Strontium ions have been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. This process is regulated by a complex network of signaling pathways.

Osteogenic_Differentiation Sr Strontium Ions Wnt_beta_catenin Wnt/β-catenin Pathway Sr->Wnt_beta_catenin MAPK_ERK MAPK/ERK Pathway Sr->MAPK_ERK NF_kappaB NF-κB Pathway Sr->NF_kappaB Osteoblast_Differentiation Osteoblast Differentiation Wnt_beta_catenin->Osteoblast_Differentiation Osteoblast_Proliferation Osteoblast Proliferation MAPK_ERK->Osteoblast_Proliferation Osteoclast_Inhibition Osteoclast Inhibition NF_kappaB->Osteoclast_Inhibition Bone_Formation Bone Formation Osteoblast_Proliferation->Bone_Formation Osteoblast_Differentiation->Bone_Formation Osteoclast_Inhibition->Bone_Formation

Caption: Signaling pathways influenced by strontium ions promoting bone formation.

Experimental Workflow for Biomaterial Evaluation

A typical workflow for evaluating the performance of a new biomaterial for bone regeneration applications involves a series of in vitro and in vivo studies.

Biomaterial_Evaluation_Workflow Synthesis Material Synthesis (e.g., Chemical Precipitation) Characterization Physicochemical Characterization (XRD, SEM, FTIR) Synthesis->Characterization InVitro In Vitro Evaluation Characterization->InVitro InVivo In Vivo Evaluation InVitro->InVivo Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity Gene_Expression Gene Expression (RT-qPCR) InVitro->Gene_Expression ALP_Activity ALP Activity InVitro->ALP_Activity Data_Analysis Data Analysis and Comparison InVivo->Data_Analysis Animal_Model Animal Model (e.g., Calvarial Defect) InVivo->Animal_Model Imaging Imaging (µ-CT) InVivo->Imaging Histology Histology InVivo->Histology Conclusion Conclusion on Performance Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating biomaterials.

Conclusion

Strontium fluoroarsenate ceramics exhibit promising physicochemical properties, such as high infrared transmittance, that may be advantageous for specific biomedical applications. However, the current body of research on their biological performance, particularly in the context of drug delivery and direct comparison with a wide range of established biomaterials, is limited. The provided data on strontium-containing compounds, in general, suggest a favorable biological response, particularly in promoting osteogenesis. Further in-depth studies are required to fully elucidate the potential of strontium fluoroarsenate ceramics as a viable alternative in drug development and tissue engineering. This guide serves as a foundational resource for researchers to design future studies and to objectively evaluate this novel class of biomaterials.

References

Confirming the Stoichiometry of Strontium Arsenate [Sr3(AsO4)2] Through Elemental Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for verifying the stoichiometric composition of synthesized or procured strontium arsenate [Sr3(AsO4)2] against its theoretical elemental makeup. Accurate determination of elemental composition is a critical quality control step in materials science and pharmaceutical development, ensuring the purity and predicted properties of the compound. This document outlines the theoretical values, compares two prevalent analytical techniques—Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) and X-ray Fluorescence (XRF)—and provides a detailed experimental protocol for sample analysis.

Theoretical vs. Experimental Elemental Composition

The fundamental validation of a compound's stoichiometry lies in the comparison between its theoretical elemental percentages, derived from its chemical formula and the atomic weights of its constituent elements, and the percentages determined through empirical analysis.

Element (Symbol)Atomic Weight ( g/mol )Atoms in FormulaMolar Mass Contribution ( g/mol )Theoretical Mass Percent (%)
Strontium (Sr)87.623262.8648.61
Arsenic (As)74.922149.8427.71
Oxygen (O)16.008128.0023.67
Total (Sr3(AsO4)2) 540.70 100.00

Table 1: Theoretical elemental composition of this compound (Sr3(AsO4)2).

Experimental values obtained from analytical techniques are compared against these theoretical percentages. A close correlation between the experimental and theoretical values confirms the stoichiometry of the material.

Comparison of Analytical Techniques: ICP-AES vs. XRF

The choice of analytical technique is crucial for obtaining accurate elemental composition data. Both ICP-AES and XRF are powerful methods for the elemental analysis of inorganic solids, each with distinct advantages and limitations.

FeatureInductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)X-ray Fluorescence (XRF) Spectroscopy
Principle A liquid sample is introduced into an argon plasma, which excites atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the element's concentration.A solid or powdered sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting electronic transitions generate fluorescent X-rays with energies characteristic of each element.
Sample Preparation Requires complete dissolution of the solid sample into a liquid matrix, typically through acid digestion. This can be a complex and time-consuming step.Minimal sample preparation is required for solid samples. Powders can be pressed into pellets. This is a non-destructive technique.
Sensitivity Generally offers higher sensitivity, capable of detecting trace and ultra-trace element concentrations (ppm to ppb).Typically has detection limits in the parts per million (ppm) range, making it suitable for major and minor element analysis.
Throughput Lower throughput due to the extensive sample preparation required.High throughput due to minimal sample preparation.
Interferences Prone to spectral and matrix interferences, which may require careful method development and the use of internal standards for correction.Matrix effects can occur, where the presence of other elements influences the fluorescence of the target element. Correction models are often applied.
Cost Higher initial instrument cost and ongoing operational costs (e.g., argon gas, consumables).Lower initial instrument cost and operational expenses.

Table 2: Comparison of ICP-AES and XRF for the elemental analysis of this compound.

Experimental Workflow

The process of confirming the stoichiometry of this compound involves a series of sequential steps, from sample preparation to data analysis and comparison with theoretical values.

experimental_workflow Experimental Workflow for Stoichiometric Confirmation cluster_prep Sample Preparation cluster_icp ICP-AES Analysis cluster_xrf XRF Analysis (Alternative) cluster_data Data Analysis cluster_confirm Stoichiometry Confirmation sample This compound Sample grind Grind to Homogeneous Powder sample->grind split Split Sample for Analysis grind->split digest Acid Digestion split->digest pellet Press into Pellet split->pellet dilute Dilution to Working Range digest->dilute icp_run ICP-AES Measurement dilute->icp_run quantify Quantify Elemental Concentrations icp_run->quantify xrf_run XRF Measurement pellet->xrf_run xrf_run->quantify calculate Calculate Mass Percentages quantify->calculate compare Compare with Theoretical Values calculate->compare conclusion Confirm Stoichiometry compare->conclusion

Safety Operating Guide

Proper Disposal Procedures for Strontium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of strontium arsenate, a highly toxic and carcinogenic compound, is strictly regulated to prevent harm to human health and the environment.[1] As a hazardous waste containing arsenic, it falls under the purview of federal and state regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] Laboratories must adhere to rigorous protocols for its handling and disposal.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is crucial to understand the associated hazards. This compound is toxic if inhaled, ingested, or absorbed through the skin and is a known human carcinogen.[1][4]

Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended.[5] Always inspect gloves before and after use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat must be worn to prevent skin contact.

  • Respiratory Protection: All manipulations that could generate dust or aerosols must be conducted in a certified chemical fume hood, glove box, or other suitable containment device to minimize inhalation exposure.[5]

Handling and Storage:

  • Designate a specific area within the laboratory for working with arsenic compounds and label it appropriately with hazard warnings (e.g., "Carcinogen in Use Area").[5]

  • Store this compound in a cool, dry, well-ventilated area in a tightly sealed and clearly labeled container.

  • Keep it separate from incompatible materials such as strong acids, which can form toxic arsenic fumes.[5]

Spill Response:

  • Any spill of an arsenic-containing compound must be treated as a major spill event and reported immediately to the institution's Environmental Health and Safety (EHS) department.[5]

  • Evacuate the immediate area.

  • Do not attempt to clean up a spill unless you are trained and equipped to do so.

Regulatory Framework

The management of hazardous waste, including this compound, is governed by a "cradle-to-grave" system established by the RCRA.[3] This framework mandates that generators of hazardous waste are responsible for its proper identification, management, treatment, and disposal.[6][7] Regulations are enforced by the U.S. Environmental Protection Agency (EPA) and authorized state agencies, which may have additional, more stringent requirements.[2][6]

Quantitative Exposure Limits

To ensure personnel safety, regulatory bodies have established workplace exposure limits for inorganic arsenic compounds. Adherence to these limits is mandatory.

ParameterLimitAgencyNotes
Permissible Exposure Limit (PEL)0.01 mg/m³OSHA8-hour time-weighted average.[1]
Recommended Exposure Limit (REL)0.002 mg/m³NIOSH15-minute ceiling limit.[1]
Threshold Limit Value (TLV)0.01 mg/m³ACGIH8-hour time-weighted average.[1]

Step-by-Step Disposal Protocol for Laboratories

The following procedure outlines the standard steps for the safe disposal of this compound waste from a research or laboratory setting. Note: Chemical treatment or neutralization of arsenic waste should not be attempted at the laboratory scale without specific protocols and approval from your institution's EHS department. The methods described in the literature, such as solidification, vitrification, or large-scale chemical precipitation, are industrial processes not intended for lab bench execution.[8][9]

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with any other waste streams, including other heavy metals or general chemical waste, unless explicitly permitted by your institution's EHS guidelines.[10]

  • Collect all solid waste, including contaminated PPE (gloves, wipes), weigh paper, and any residual powder, in a designated, compatible hazardous waste container.[5]

  • Airtight, sealable containers, such as a brown glass bottle or a clearly marked polyethylene container, are appropriate.[5] The container must be in good condition and compatible with the waste.

  • Collect all contaminated rinse water from cleaning glassware or equipment as hazardous waste. Drain disposal of any arsenic-containing material is strictly forbidden. [5]

Step 2: Container Labeling

  • As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your EHS department.[10]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Carcinogen").[5]

    • The name and contact information of the responsible researcher or lab.

    • The accumulation start date.

Step 3: Waste Storage

  • Keep the waste container tightly sealed except when adding waste.

  • Store the container in a designated satellite accumulation area (SAA) within the lab, such as a secondary containment bin under a fume hood.[10]

  • The storage area should be clearly marked with a "Hazardous Waste" sign.[10]

Step 4: Arrange for Disposal

  • Once the waste container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS or hazardous waste management department.[5]

  • Do not exceed the allowable accumulation time limits for hazardous waste as defined by federal and institutional regulations.

The following diagram illustrates the standard workflow for the proper disposal of this compound from a laboratory setting.

StrontiumArsenateDisposal start Start: Generate Strontium Arsenate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe segregate Segregate Waste (Solids, Liquids, PPE) No Mixing ppe->segregate spill Spill Occurs ppe->spill contain Collect in Compatible, Sealed Container segregate->contain label Label Container 'Hazardous Waste' 'Toxic', 'Carcinogen' contain->label store Store in Designated Satellite Accumulation Area (Secondary Containment) label->store request Submit Waste Pickup Request to EHS store->request end End: Professional Disposal by EHS request->end spill->segregate NO report Report to EHS Immediately spill->report YES report->ppe Follow EHS Instructions

Caption: Workflow for the safe laboratory disposal of this compound waste.

References

Safeguarding Your Research: Essential Protocols for Handling Strontium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling strontium arsenate, a compound demanding rigorous safety protocols due to its toxicity. Adherence to these procedures is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Immediate Safety and Handling at a Glance

This compound [Sr₃(AsO₄)₂] is a toxic inorganic compound that requires careful handling to prevent exposure.[1] The primary routes of exposure are inhalation, ingestion, and skin contact.[2] It is classified as a carcinogen.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA-approved respirator for inorganic arsenic compounds.Prevents inhalation of toxic dust particles.[3]
Eye Protection Chemical splash-proof goggles and a face shield.Protects against splashes and airborne particles.[3]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber) and a lab coat or chemical-resistant suit.Prevents skin contact and absorption.[4]
Footwear Closed-toe shoes.Protects feet from spills.

Quantitative Safety Data

Understanding the established exposure limits is crucial for maintaining a safe working environment. The following table summarizes key quantitative data for inorganic arsenic compounds, including this compound.

ParameterValueIssuing Organization
Permissible Exposure Limit (PEL) 10 µg/m³ (8-hour time-weighted average)OSHA[5][6][7]
Recommended Exposure Limit (REL) 2 µg/m³ (15-minute ceiling)NIOSH[3][4][8]
Threshold Limit Value (TLV) 0.01 mg/m³ACGIH[3][9]
Solubility Product Constant (Ksp) 4.29 x 10⁻¹⁹-[1][10]

Experimental Protocol: Decontamination of a this compound Spill

In the event of a spill, a swift and methodical response is critical to contain the contamination and mitigate exposure risks. This protocol outlines the step-by-step procedure for cleaning up a minor this compound spill. For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Materials:

  • Full PPE (as specified in the table above)

  • Arsenic spill kit (containing absorbent pads, deactivating solution, and waste bags)

  • Plastic scoop and scraper

  • Sealable, labeled hazardous waste container

  • Warning signs

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone by posting warning signs.

  • Don Full PPE: Before initiating cleanup, ensure all personnel involved are wearing the appropriate personal protective equipment.

  • Contain the Spill: If the spilled material is a powder, carefully cover it with a damp absorbent pad to prevent it from becoming airborne. For liquid spills, use absorbent pads to surround and contain the spill.

  • Deactivate and Absorb: Apply a deactivating solution (if available in your spill kit) to the contaminated area according to the manufacturer's instructions. Allow the deactivator to react for the specified time. Use absorbent pads to soak up the liquid.

  • Collect the Waste: Using a plastic scoop and scraper, carefully collect all contaminated materials, including absorbent pads, broken glassware, and any other debris. Place all waste into a designated, sealable, and clearly labeled hazardous waste container.

  • Clean the Area: Wipe the spill area with a wet cloth, starting from the outer edge and working inwards. Dispose of the cloth in the hazardous waste container. Repeat the cleaning process with a fresh cloth.

  • Decontaminate Equipment: All non-disposable equipment used in the cleanup must be thoroughly decontaminated. The rinse water from decontamination must be collected and disposed of as hazardous waste.[8]

  • Doff PPE: Remove PPE in the designated area, being careful to avoid cross-contamination. Dispose of single-use PPE in the hazardous waste container.

  • Personal Hygiene: Wash hands, face, and any other potentially exposed skin areas thoroughly with soap and water.[11]

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department, even if it was minor.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

StrontiumArsenateWorkflow This compound Handling Workflow prep Preparation - Review SDS - Don Full PPE - Prepare work area handling Handling - Use in designated area - Minimize dust generation - Use appropriate tools prep->handling Proceed with caution storage Storage - Tightly sealed container - Labeled as 'Toxic' - In a cool, dry, well-ventilated area handling->storage After use spill Spill Response - Evacuate & Secure - Follow Decontamination Protocol handling->spill If spill occurs waste Waste Collection - Segregate arsenic waste - Use designated, labeled containers handling->waste Generate waste storage->handling For subsequent use spill->waste Containment & Cleanup disposal Disposal - Contact EHS - Follow institutional & regulatory guidelines waste->disposal Final step

Caption: Logical workflow for the safe handling of this compound.

By implementing these safety protocols and fostering a culture of safety awareness, research institutions can effectively mitigate the risks associated with handling this compound and ensure a secure environment for scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.